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  • Product: 3-O-Methylmannose
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Foundational

An In-Depth Technical Guide on the Biological Role of 3-O-Methylmannose

This guide provides a comprehensive technical overview of 3-O-Methylmannose (3-O-MeMan), a methylated monosaccharide with significant, albeit specialized, biological roles. Primarily intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-O-Methylmannose (3-O-MeMan), a methylated monosaccharide with significant, albeit specialized, biological roles. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, physiological functions, and potential therapeutic applications related to this unique sugar moiety. We will explore its critical involvement in the biology of various microorganisms, particularly mycobacteria, and touch upon its presence in other biological systems.

Introduction to 3-O-Methylmannose: A Unique Methylated Carbohydrate

3-O-Methylmannose is a derivative of the hexose sugar mannose, distinguished by the presence of a methyl group at the C-3 hydroxyl position. This seemingly minor modification has profound implications for the physicochemical properties and biological functions of the molecules into which it is incorporated. While not a ubiquitous monosaccharide in nature, 3-O-MeMan is a key component of specific polysaccharides and glycoproteins in a range of organisms, from bacteria to invertebrates. Its presence is most notably and extensively studied in the context of mycobacterial physiology, where it forms the building block of 3-O-methylmannose polysaccharides (MMPs).

The Central Role of 3-O-Methylmannose in Mycobacteria: Structure and Function of MMPs

In the realm of mycobacteria, 3-O-Methylmannose is the monomeric unit of 3-O-methylmannose polysaccharides (MMPs), which are intracellular polymethylated polysaccharides. These molecules have been implicated in crucial aspects of mycobacterial survival, including lipid metabolism, cell envelope integrity, and stress resistance.[1][2]

Structure of 3-O-Methylmannose Polysaccharides (MMPs)

MMPs are linear polymers typically consisting of 11 to 14 α-(1→4)-linked 3-O-methyl-D-mannopyranose residues.[1] A key structural feature is that the reducing end of the polysaccharide is capped with a methyl group, rendering it non-reducing, while the non-reducing end is terminated by an unmethylated mannose residue.[3] This unique structure is crucial for its biological function.

Biosynthesis of 3-O-Methylmannose Polysaccharides

The biosynthesis of MMPs is a multi-step enzymatic process that is distinct to certain microorganisms. The pathway involves the sequential action of a mannosyltransferase and a 3-O-methyltransferase. The current proposed model suggests an iterative process of mannosylation followed by methylation to elongate the MMP chain.[3]

A key enzyme in this pathway is a 3-O-methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the 3-hydroxyl position of a mannose residue within the growing polysaccharide chain.[3] Additionally, a unique 1-O-methyltransferase is responsible for capping the reducing end of the MMP, a crucial step in its maturation.[1][2]

Diagram: Proposed Biosynthetic Pathway of Mycobacterial MMP

MMP_Biosynthesis cluster_0 Cytoplasm Mannose Mannose GDP_Mannose GDP-Mannose Mannose->GDP_Mannose Activation Elongated_Acceptor Growing MMP Chain (n+1 units) GDP_Mannose->Elongated_Acceptor Mannosyltransferase Acceptor Growing MMP Chain (n units) Acceptor->Elongated_Acceptor Methylated_Acceptor 3-O-Methylated MMP Chain (n+1 units) Elongated_Acceptor->Methylated_Acceptor 3-O-Methyltransferase Methylated_Acceptor->Acceptor Further Elongation (iterative cycles) Final_MMP Mature MMP Methylated_Acceptor->Final_MMP Chain Termination & 1-O-Methylation SAM S-Adenosyl- Methionine (SAM) SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH

Caption: Proposed iterative pathway for the biosynthesis of 3-O-methylmannose polysaccharides (MMP) in mycobacteria.

Biological Function: Modulation of Fatty Acid Metabolism

The primary proposed biological role of MMPs in mycobacteria is the modulation of fatty acid metabolism.[1][2] The mycobacterial cell envelope is a complex and lipid-rich structure, and the synthesis of its components, such as mycolic acids, is critical for the bacterium's survival and pathogenesis.

It is hypothesized that MMPs interact with fatty acid synthase I (FAS-I), a key enzyme complex in fatty acid biosynthesis. This interaction is thought to facilitate the release of long-chain acyl-CoA products from the enzyme, thereby preventing product inhibition and enhancing the overall rate of fatty acid synthesis.[4] While the exact molecular mechanism of this interaction is still under investigation, it is believed that the amphipathic nature of MMPs, with their methylated, hydrophobic faces and hydrophilic hydroxyl groups, allows them to form complexes with the acyl chains of fatty acids.[5]

This modulation of lipid metabolism by MMPs is crucial for maintaining the integrity of the complex mycobacterial cell wall, which in turn contributes to their resistance to antibiotics and survival within the host.[1]

3-O-Methylmannose in Other Biological Systems

While the most well-characterized role of 3-O-Methylmannose is in mycobacteria, it has also been identified in other organisms, suggesting a broader, albeit less understood, biological significance.

  • Streptomyces : Species such as Streptomyces griseus have been found to produce polysaccharides containing 3-O-methyl-D-mannose.[6] In some cases, these polysaccharides are also acetylated.[1] The precise function of these methylated polysaccharides in Streptomyces is not fully elucidated but may be related to secondary metabolite production or cellular differentiation.

  • Other Bacteria : The bacterium Oligotropha carboxidovorans also synthesizes a polysaccharide composed of 3-O-methyl-D-mannose units, although with a different linkage compared to mycobacterial MMPs.[1]

  • Invertebrates : 3-O-Methylmannose, along with 3-O-methylgalactose, has been identified as a constituent of glycoproteins in the hemocyanin of pulmonate gastropods like Lymnaea stagnalis.[3][5] The function of this methylation in invertebrate glycoproteins is likely related to modulating protein structure, stability, or interactions, but requires further investigation.

3-O-Methylmannose Biosynthesis as a Potential Drug Target

The enzymes involved in the biosynthesis of MMPs, particularly the 3-O-methyltransferase and the 1-O-methyltransferase, represent promising targets for the development of novel antibacterial agents. This is especially relevant for non-tuberculous mycobacteria (NTM) infections, which are often difficult to treat due to intrinsic drug resistance. The absence of the MMP biosynthetic pathway in Mycobacterium tuberculosis suggests that inhibitors targeting these enzymes would be specific to NTMs.[1][2]

The development of specific inhibitors against these methyltransferases could disrupt fatty acid metabolism, compromise the integrity of the cell envelope, and ultimately inhibit bacterial growth. High-throughput screening (HTS) of small molecule libraries against these purified enzymes is a viable strategy for identifying lead compounds for drug development.

Experimental Methodologies

A crucial aspect of studying the biological role of 3-O-Methylmannose is the availability of robust analytical methods for its detection, characterization, and quantification.

Extraction and Purification of 3-O-Methylmannose Polysaccharides (MMPs)

A general workflow for the extraction and purification of MMPs from mycobacterial cultures is outlined below.

Diagram: Workflow for MMP Extraction and Purification

MMP_Extraction Start Mycobacterial Cell Pellet Lysis Cell Lysis (e.g., sonication, bead beating) Start->Lysis Extraction Solvent Extraction (e.g., Chloroform:Methanol:Water) Lysis->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Aqueous_Phase Aqueous Phase (contains MMPs) Centrifugation1->Aqueous_Phase Organic_Phase Organic Phase (lipids) Centrifugation1->Organic_Phase Dialysis Dialysis (to remove small molecules) Aqueous_Phase->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Purified_MMP Purified MMPs Lyophilization->Purified_MMP

Caption: A generalized workflow for the extraction and purification of MMPs from mycobacterial cells.

Step-by-Step Protocol:

  • Cell Culture and Harvest: Grow mycobacterial cultures to the desired phase and harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical methods such as sonication or bead beating to release intracellular components.

  • Solvent Extraction: Extract the cell lysate with a mixture of chloroform, methanol, and water (e.g., a Bligh-Dyer extraction) to partition lipids from polar molecules. MMPs will primarily be in the aqueous phase.[1]

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic phases. Carefully collect the upper aqueous phase.

  • Dialysis: Dialyze the aqueous phase against deionized water using a low molecular weight cutoff membrane (e.g., 1 kDa) to remove small molecule contaminants.

  • Lyophilization: Lyophilize the dialyzed sample to obtain a crude MMP powder.

  • Further Purification (Optional): For higher purity, the crude MMPs can be further fractionated using size-exclusion chromatography (SEC) or other chromatographic techniques.

Characterization of 3-O-Methylmannose and MMPs

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the compositional analysis of polysaccharides. To analyze MMPs, the polysaccharide is first hydrolyzed to its constituent monosaccharides. These monosaccharides are then derivatized to make them volatile for GC analysis.

Protocol Outline for GC-MS Analysis:

  • Hydrolysis: Hydrolyze the purified MMP sample with an acid (e.g., trifluoroacetic acid) to break the glycosidic bonds and release the 3-O-Methylmannose monomers.

  • Reduction: Reduce the resulting monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride.

  • Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride to form per-O-acetylated alditol acetates.

  • Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the sample into a GC-MS system. The components will be separated based on their boiling points and retention times, and the mass spectrometer will provide fragmentation patterns for identification. The mass spectrum of the 3-O-methylmannitol acetate derivative can be compared to a known standard for confirmation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of polysaccharides like MMPs. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the anomeric configuration, linkage positions, and the location of the methyl group.[7][8][9][10]

Key NMR Signatures for MMP Characterization:

  • ¹H NMR: The anomeric protons (H-1) of the α-linked mannose residues typically appear in the downfield region (around 5.0-5.4 ppm). The methyl protons of the 3-O-methyl group will give a characteristic singlet at approximately 3.4-3.6 ppm.

  • ¹³C NMR: The anomeric carbons (C-1) of α-mannose residues resonate around 100-103 ppm. The carbon of the methyl group will appear at about 60 ppm.

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for establishing the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

Quantification of MMPs

Quantitative analysis of MMPs in biological samples can be challenging. A common approach involves the hydrolysis of the polysaccharide and subsequent quantification of the released 3-O-Methylmannose.

Quantitative GC-MS:

By adding a known amount of an internal standard (e.g., a different, non-native methylated sugar) prior to hydrolysis and derivatization, the amount of 3-O-Methylmannose can be quantified by comparing its peak area to that of the internal standard.

Quantitative PCR (qPCR) for Biosynthetic Gene Expression:

An indirect method to assess the level of MMP production is to quantify the expression of the genes encoding the biosynthetic enzymes (e.g., the 3-O-methyltransferase) using reverse transcription-quantitative PCR (RT-qPCR).

Conclusion and Future Perspectives

3-O-Methylmannose, primarily through its polymeric form as MMPs in mycobacteria, plays a significant role in the physiology and survival of these organisms. Its involvement in the modulation of fatty acid metabolism highlights a key adaptation for the maintenance of the complex mycobacterial cell envelope. The unique biosynthetic pathway for MMPs presents a compelling opportunity for the development of novel and specific antimicrobial agents against pathogenic non-tuberculous mycobacteria.

Future research should focus on several key areas:

  • Elucidating the precise molecular interactions between MMPs and fatty acid synthase to fully understand the mechanism of metabolic modulation.

  • Discovering and developing potent and specific inhibitors of the MMP biosynthetic enzymes as potential therapeutics.

  • Investigating the broader biological roles of 3-O-Methylmannose in other organisms to uncover novel functions of this unique methylated sugar.

  • Developing more sensitive and high-throughput analytical methods for the quantification of MMPs to facilitate large-scale studies and drug screening efforts.

A deeper understanding of the biological role of 3-O-Methylmannose will undoubtedly open new avenues for both fundamental research and the development of innovative strategies to combat infectious diseases.

References

  • Chung, G. A., Aktar, Z., Jackson, S., & Duncan, K. (1995). High-throughput screen for detecting antimycobacterial agents. Antimicrobial agents and chemotherapy, 39(10), 2235–2238. [Link]

  • Costa, M., Ripoll-Rozada, J., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., ... & Empadinhas, N. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(3), 835–844. [Link]

  • Empadinhas, N., Pereira, P. J. B., Macedo-Ribeiro, S., & Ventura, M. R. (2021). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C250-C250. [Link]

  • Glaros, T., G. S. Chung, B. S. Scott, and K. Duncan. (2018). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. Tuberculosis 112: 70-76. [Link]

  • Hall, R. L., Wood, E. J., Kamerling, J. P., Gerwig, G. J., & Vliegenthart, J. F. G. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. Biochemical Journal, 165(1), 173–176. [Link]

  • Hsu, M. C., Lee, J., & Kishi, Y. (2007). Synthetic 3-O-Methylmannose-containing Polysaccharides (sMMP): Design and Synthesis. The Journal of organic chemistry, 72(10), 3980–3983. [Link]

  • Inamine, E., & Baddiley, J. (1966). 3-O-methyl-D-mannose from Streptomyces griseus. Biochemical Journal, 98(1), 15–18. [Link]

  • Klassen, J. S., et al. (2016). Structure and Stability of Carbohydrate-Lipid Interactions. Methylmannose Polysaccharide-Fatty Acid Complexes. ChemBioChem, 17(16), 1539-1547. [Link]

  • Křen, V., & Marhol, P. (2018). Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis. Tuberculosis, 113, 10-17. [Link]

  • Maitra, S. K., & Ballou, C. E. (1977). Heterogeneity and refined structures of 3-O-methyl-D-mannose polysaccharides from Mycobacterium smegmatis. The Journal of biological chemistry, 252(8), 2459–2469. [Link]

  • Phetsri, M., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ACS Combinatorial Science, 22(8), 394-405. [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-Methylmannose from Coccidioides immitis. Infection and immunity, 4(6), 660–661. [Link]

  • Reaction Biology. (n.d.). Methyltransferase Assay Services. Retrieved January 16, 2026, from [Link]

  • Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Food Chemistry, 347, 129013. [Link]

  • Slayden, R. A., & Barry, C. E. (2011). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. In Tuberculosis. Methods in Molecular Biology. Humana Press. [Link]

  • Stenutz, R., Weintraub, A., & Widmalm, G. (2006). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A: An Educational Journal, 28(2), 77-98. [Link]

  • Strohmeier, J., et al. (2021). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. Molecules, 26(21), 6438. [Link]

  • Toukach, P., & Egorova, K. (2016). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. International Journal of Molecular Sciences, 17(1), 87. [Link]

  • Yamada, A., et al. (1988). Streptomyces species with madurose (3-O-methyl-D-galactose) as a whole-cell sugar. International Journal of Systematic and Evolutionary Microbiology, 38(4), 415-420. [Link]

  • Zha, J., et al. (2020). In Vitro Assay to Measure Phosphatidylethanolamine Methyltransferase Activity. Journal of Visualized Experiments, (155), e60655. [Link]

  • Zhang, T., et al. (2019). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 24(18), 3257. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of 3-O-Methylmannose

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of glycobiology is rich with unique molecular structures that play pivotal roles in the intricate symphony of life. Among these, meth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of glycobiology is rich with unique molecular structures that play pivotal roles in the intricate symphony of life. Among these, methylated monosaccharides represent a fascinating and often overlooked class of compounds. This guide focuses on one such molecule: 3-O-Methylmannose. From its initial discovery in microorganisms to its synthesis in the laboratory and its emerging biological significance, the story of 3-O-Methylmannose is one of scientific curiosity and expanding understanding. This document serves as a comprehensive technical resource, designed to provide an in-depth exploration of the discovery, history, chemical synthesis, biological roles, and analytical characterization of this intriguing methylated sugar. As we delve into the world of 3-O-Methylmannose, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to appreciate and further investigate its potential.

Discovery and Historical Context

The journey of 3-O-Methylmannose from an unknown natural product to a recognized component of various biological systems is a testament to the advancements in analytical chemistry and biochemistry. Its discovery was not a singular event but rather a series of independent observations across different organisms, each contributing a piece to the puzzle of its natural occurrence and significance.

An Early Sighting in Bacteria

One of the earliest and most definitive identifications of 3-O-Methyl-D-mannose was reported in 1966 by Candy and Baddiley from their investigation of the bacterium Streptomyces griseus. In their work, the researchers grew S. griseus in a medium containing L-[Me-¹⁴C]methionine, a radiolabeled precursor for biological methylation reactions. Subsequent extraction and acid hydrolysis of a cellular product yielded a radiolabeled compound that was identified through a series of degradative reactions as 3-O-[Me-¹⁴C]-methylmannose. This discovery was a significant step forward, as it not only confirmed the natural occurrence of this methylated sugar but also hinted at its biosynthetic origin via S-adenosyl-L-methionine (SAM)-dependent methylation.

A Fungal Connection: Coccidioides immitis

In the early 1970s, 3-O-Methylmannose was also identified as a constituent of the pathogenic fungus Coccidioides immitis. Researchers characterized this sugar by comparing gas chromatographic analyses of derivatives of the natural product with those of a synthetically prepared standard. This finding was particularly noteworthy as it implicated 3-O-Methylmannose as a component of fungal cell wall polysaccharides, which are known to be important for the structural integrity of the fungus and its interaction with the host immune system. Later studies would confirm that partially 3-O-methylated heteromannans are antigenic components of both the mycelial and spherule forms of C. immitis.

An Unexpected Discovery in the Animal Kingdom

Expanding the known distribution of 3-O-Methylmannose beyond the microbial world, in 1977, Hall and his colleagues reported its presence in the haemocyanin of the freshwater snail Lymnaea stagnalis. Haemocyanin is a large, copper-containing respiratory protein found in the hemolymph of many mollusks and arthropods. The identification of 3-O-Methylmannose, along with 3-O-methylgalactose, as a constituent of the glycan chains of this animal glycoprotein was a significant finding. This discovery suggested that sugar methylation was not restricted to microorganisms and plants but was also a feature of glycosylation in certain invertebrates.

Chemical Synthesis of 3-O-Methyl-D-Mannose

The ability to chemically synthesize 3-O-Methyl-D-mannose has been crucial for confirming its structure, for use as an analytical standard, and for creating more complex glycans for biological studies. Several synthetic routes have been developed, often involving the strategic protection and deprotection of the hydroxyl groups of D-mannose.

A common strategy involves the preparation of a versatile intermediate, such as 1,2,4,6-tetra-O-acetyl-α-D-mannopyranose, which can then be selectively methylated at the 3-position. An overview of a representative synthetic approach is outlined below.

A Representative Synthetic Protocol

The following protocol is a generalized representation of a synthetic route to 3-O-Methyl-D-mannose, drawing upon principles from various published methods.

Step 1: Preparation of a Selectively Protected Mannose Derivative

The synthesis often begins with a mannose derivative where the 3-hydroxyl group is accessible for methylation, while other hydroxyl groups are protected. One such approach involves the acetolysis of a suitably benzylated mannose precursor to yield 1,2,4,6-tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose.

Step 2: Methylation of the 3-Hydroxyl Group

With the other hydroxyl groups protected, the free 3-hydroxyl group can be methylated. This is typically achieved using a methylating agent such as methyl iodide (MeI) in the presence of a base like silver oxide (Ag₂O) or sodium hydride (NaH).

Step 3: Deprotection

Following methylation, the protecting groups are removed to yield the final product, 3-O-Methyl-D-mannose. Acetyl groups can be removed by deacetylation, and benzyl groups by hydrogenolysis.

Biological Roles and Significance

The presence of 3-O-Methylmannose in a variety of organisms points to its diverse biological roles. While our understanding is still evolving, current research highlights its importance in microbial physiology and host-pathogen interactions.

A Key Component of Mycobacterial Polysaccharides

A significant body of research on 3-O-Methylmannose has focused on its role in mycobacteria, the causative agents of tuberculosis and other diseases. In these bacteria, 3-O-Methylmannose is a primary constituent of intracellular polymethylated polysaccharides (MMPs). These MMPs are linear polymers of α-(1→4)-linked 3-O-methyl-D-mannose residues.

It is hypothesized that MMPs play a role in modulating fatty acid metabolism, which is crucial for the synthesis of the complex lipids that make up the mycobacterial cell envelope. The biosynthesis of MMPs involves a series of enzymatic reactions, including mannosylation and methylation, with S-adenosyl-L-methionine serving as the methyl donor. The enzymes involved in this pathway, such as specific methyltransferases, are potential targets for the development of new anti-mycobacterial drugs.

An Antigenic Determinant in Fungi

In the pathogenic fungus Coccidioides immitis, 3-O-Methylmannose is a component of cell wall heteromannans. These surface-exposed polysaccharides are antigenic, meaning they can be recognized by the host's immune system and elicit an immune response. The presence of 3-O-methylated mannose residues may contribute to the specific antigenicity of C. immitis, and understanding these structures is important for the development of diagnostic tools and vaccines for coccidioidomycosis, also known as Valley Fever. The cell walls of C. immitis spherules and endospores contain various polysaccharides, including chitin, β-1,3-glucan, and mannans, in addition to 3-O-methyl-mannose.

A Structural Element in Invertebrate Glycoproteins

The discovery of 3-O-Methylmannose in the N-linked oligosaccharides of snail haemocyanin suggests a structural role for this modified sugar in glycoproteins. It has been proposed that the methylation of terminal sugar residues, such as the 3-O-methylation of mannose, may act as a "stop signal" for the further elongation of glycan chains. This could be a mechanism for regulating the size and structure of glycoproteins, which in turn affects their function. The primary structure of a low-molecular-mass N-linked oligosaccharide from the haemocyanin of Lymnaea stagnalis was found to contain 3-O-methyl-D-mannose as part of its xylose-containing core structure.

Analytical Methodologies

The identification and quantification of 3-O-Methylmannose in complex biological samples require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the analysis of this and other methylated sugars.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since sugars are non-volatile, they must first be chemically modified into volatile derivatives before they can be analyzed by GC-MS.

Common derivatization methods for sugars include:

  • Acetylation: Hydroxyl groups are converted to acetate esters.

  • Trimethylsilylation (TMS): Hydroxyl groups are converted to trimethylsilyl ethers.

The choice of derivatization method can influence the chromatographic separation and mass spectral fragmentation patterns.

The following protocol outlines the general steps for the GC-MS analysis of 3-O-Methylmannose in a biological sample.

1. Sample Hydrolysis: The polysaccharide or glycoprotein sample is hydrolyzed to release the constituent monosaccharides. This is typically achieved by acid hydrolysis (e.g., with trifluoroacetic acid).

2. Reduction: The released monosaccharides are reduced to their corresponding alditols using a reducing agent such as sodium borohydride. This step simplifies the chromatogram by converting the anomeric forms of the sugars into a single alditol.

3. Acetylation: The alditol hydroxyl groups are acetylated using a reagent like acetic anhydride. The resulting peracetylated alditols are volatile and suitable for GC-MS analysis.

4. GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The components are separated on a capillary column and then detected by a mass spectrometer. The retention time and mass spectrum of the 3-O-Methylmannose derivative are compared to those of an authentic standard for positive identification.

Data Presentation: Representative Mass Spectral Fragments of Peracetylated 3-O-Methylmannitol

m/zPutative Fragment
43[CH₃CO]⁺
117[CH(OAc)CH₂OAc]⁺
145[CH(OMe)CH(OAc)CH₂OAc]⁺
217[M - CH₂OAc - AcOH]⁺

Note: The exact fragmentation pattern may vary depending on the instrument and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates, including 3-O-Methylmannose. Both ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The chemical shift of the methyl group protons in the ¹H NMR spectrum and the carbon of the methyl group in the ¹³C NMR spectrum are characteristic features that aid in the identification of 3-O-Methylmannose.

Future Directions and Conclusion

The study of 3-O-Methylmannose continues to be an active area of research. While significant progress has been made in understanding its discovery, synthesis, and occurrence, many questions remain. Future research will likely focus on:

  • Elucidating the precise biological functions of MMPs in mycobacteria: A deeper understanding of their role in fatty acid metabolism could lead to novel therapeutic strategies against tuberculosis.

  • Investigating the role of 3-O-Methylmannose in the immunomodulatory properties of fungal cell walls: This could have implications for the development of antifungal therapies and vaccines.

  • Exploring the broader distribution and function of 3-O-Methylmannose in other organisms: The full extent of its presence and roles in the biological world is yet to be fully appreciated.

  • Developing more sensitive and quantitative analytical methods: Improved analytical techniques will be crucial for studying the dynamics of 3-O-Methylmannose in biological systems.

References

  • Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. (2019). Proceedings of the National Academy of Sciences of the United States of America, 116(3), 835–844. [Link]

  • Candy, D. J., & Baddiley, J. (1966). 3-O-methyl-D-mannose from Streptomyces griseus. Biochemical Journal, 98(1), 15–18. [Link]

  • Ponpipom, M. M. (1977). Synthesis of 3-O substituted D-mannoses. Carbohydrate Research, 59(2), 311–317. [Link]

  • Cole, G. T., & Kirkland, T. N. (2014). Neither Dectin-2 nor the Mannose Receptor Is Required for Resistance to Coccidioides immitis in Mice. Infection and Immunity, 82(5), 2095–2104. [Link]

  • Van Kuik, J. A., Sijbesma, R. P., Kamerling, J. P., Vliegenthart, J. F., & Wood, E. J. (1986). Primary structure of a low-molecular-mass N-linked oligosaccharide from hemocyanin of Lymnaea stagnalis. 3-O-methyl-D-mannose as a constituent of the xylose-containing core structure in an animal glycoprotein. European Journal of Biochemistry, 160(3), 621–625. [Link]

  • Wheat, R. W., Woodruff, W. W., & Haltiwanger, R. S. (1983). Occurrence of antigenic (species-specific?) partially 3-O-methylated heteromannans in cell wall and soluble cellular (nonwall) components of Coccidioides immitis mycelia. Infection and Immunity, 41(2), 728–734. [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-methylmannose from Coccidioides immitis. Infection and Immunity, 4(5), 660–661. [Link]

  • Garegg, P. J., Oscarson, S., & Tidén, A. K. (1990). Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl- alpha-D-mannopyranoside, methyl 3-O-alpha-D-glucopyranosyl-6-O
Foundational

An In-depth Technical Guide to 3-O-Methylmannose: Structure, Stereochemistry, and Implications for Drug Development

This guide provides a comprehensive technical overview of 3-O-methylmannose, a methylated monosaccharide of significant interest to researchers in glycobiology, infectious diseases, and drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-O-methylmannose, a methylated monosaccharide of significant interest to researchers in glycobiology, infectious diseases, and drug development. We will delve into the core principles of its structure and stereochemistry, explore its synthesis, and discuss its biological relevance, particularly as a component of unique polysaccharides in pathogenic bacteria.

Introduction: The Significance of a Methylated Mannose

3-O-methylmannose is a derivative of mannose, a C-2 epimer of glucose, where a methyl group replaces the hydrogen of the hydroxyl group at the C-3 position.[1][2][3] While seemingly a subtle modification, this methylation has profound implications for the chemical properties and biological roles of the sugar. It is a key component of 3-O-methylmannose polysaccharides (MMP), which are found in certain bacteria, including various species of Mycobacterium and Streptomyces.[4][5] These polysaccharides have been implicated in the metabolism of fatty acid precursors for essential cell envelope lipids, making the enzymes involved in their biosynthesis potential targets for novel antimicrobial drugs.[4] Understanding the precise structure and stereochemistry of 3-O-methylmannose is therefore foundational for designing inhibitors and probes to study these pathways.

Molecular Structure and Stereochemistry

The fundamental properties of 3-O-methylmannose are dictated by its atomic arrangement and the spatial orientation of its functional groups.

Core Structure

3-O-methylmannose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group (or a hemiacetal equivalent in its cyclic form). Its molecular formula is C7H14O6, and it has a molecular weight of approximately 194.18 g/mol .[1][2] The defining feature is the methoxy group (-OCH3) at the C-3 position of the mannose backbone.

The IUPAC name for the open-chain form is (2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal.[1]

Stereochemistry and Anomeric Forms

Like its parent monosaccharide, mannose, 3-O-methylmannose is a chiral molecule with multiple stereocenters. The D-configuration is the naturally occurring enantiomer. In solution, 3-O-methylmannose exists predominantly in a cyclic hemiacetal form, primarily as a six-membered pyranose ring. The formation of this ring creates a new stereocenter at C-1, the anomeric carbon. This gives rise to two diastereomers, or anomers, designated as α and β.[3][6]

The orientation of the hydroxyl group at the anomeric carbon (C-1) relative to the CH2OH group (C-6) determines whether the anomer is α or β. In the α-anomer, the anomeric hydroxyl group is on the opposite side of the ring from the C-6 group (axial), while in the β-anomer, it is on the same side (equatorial). The ratio of these anomers can be influenced by the solvent and temperature.

The stereochemistry of 3-O-methyl-D-mannose is crucial for its recognition by enzymes and its incorporation into polysaccharides. For instance, the naturally occurring 3-O-methylmannose polysaccharides in mycobacteria consist of α-1,4-linked 3-O-methyl-D-mannose units.[4]

Below is a diagram illustrating the relationship between the linear and cyclic forms of D-mannose, the parent sugar of 3-O-methylmannose.

G cluster_linear Linear D-Mannose cluster_alpha α-D-Mannopyranose cluster_beta β-D-Mannopyranose CHO CHO C2 H-C-OH C1_beta C1(β) CHO->C1_beta Cyclization C3 HO-C-H C4 HO-C-H C5 H-C-OH CH2OH CH2OH O_alpha O C1_alpha C1(α) O_alpha->C1_alpha C2_alpha C2 C1_alpha->C2_alpha OH_alpha1 OH C1_alpha->OH_alpha1 C1_alpha->C1_beta Mutarotation C3_alpha C3 C2_alpha->C3_alpha C4_alpha C4 C3_alpha->C4_alpha C5_alpha C5 C4_alpha->C5_alpha C5_alpha->O_alpha O_beta O O_beta->C1_beta C2_beta C2 C1_beta->C2_beta OH_beta1 OH C1_beta->OH_beta1 C3_beta C3 C2_beta->C3_beta C4_beta C4 C3_beta->C4_beta C5_beta C5 C4_beta->C5_beta C5_beta->O_beta

Caption: Interconversion of D-Mannose between its linear and cyclic anomeric forms.

Synthesis and Characterization

The synthesis of 3-O-methylmannose and its derivatives is crucial for confirming its structure, for use as analytical standards, and for biological studies.

Synthetic Approaches

Several synthetic routes to 3-O-substituted D-mannoses have been developed. A common strategy involves the use of protecting groups to selectively methylate the hydroxyl group at the C-3 position. For example, a versatile intermediate, 1,2,4,6-tetra-O-acetyl-α-D-mannopyranose, can be derived from 3,4,6-tri-O-benzyl-1,2-O-(1-methoxyethylidene)-β-D-mannopyranose through acetolysis and subsequent hydrogenolysis. This intermediate can then be used to prepare 3-O-methyl-D-mannose.[7]

The synthesis of larger oligosaccharides containing 3-O-methylmannose, mimicking the natural MMPs, has also been achieved. These synthetic strategies often employ convergent approaches, where smaller, protected monosaccharide or disaccharide units are coupled together. The Mukaiyama glycosidation is one such method that has been used to achieve high α-selectivity in the formation of the glycosidic linkages.[8][9]

Characterization Techniques

The structure and purity of synthesized 3-O-methylmannose are confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure and stereochemistry of carbohydrates. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about their connectivity and spatial arrangement.[8][10][11][12][13] For example, the anomeric proton (H-1) typically appears at a distinct chemical shift, and its coupling constant with H-2 can help determine the α or β configuration.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns.[5]

  • Gas-Liquid Chromatography (GLC): GLC, often coupled with MS (GLC-MS), is used to separate and identify volatile derivatives of the sugar, such as the alditol acetates or trimethylsilyl methyl glycosides.[5][14]

Property Value Reference
Molecular Formula C7H14O6[1][2]
Molecular Weight 194.18 g/mol [1][2]
CAS Number 2922-60-3[1][2]

Biological Significance and Drug Development Implications

3-O-methylmannose is not just a chemical curiosity; it is a key player in the biology of certain microorganisms, which has significant implications for drug discovery.

Role in Mycobacterial Polysaccharides

As previously mentioned, 3-O-methylmannose is a constituent of MMPs in non-tuberculous mycobacteria.[4] These polysaccharides are thought to be involved in fatty acid metabolism, potentially by forming complexes with long-chain fatty acids and protecting them from degradation.[4] The biosynthesis of MMPs involves a series of enzymatic steps, including methylation and glycosyltransfer reactions.[4]

The enzymes responsible for the synthesis of 3-O-methylmannose and its polymerization into MMPs are unique to these bacteria and are absent in humans. This makes them attractive targets for the development of new anti-mycobacterial drugs.[4]

G Mannose Mannose 3-O-Methyltransferase 3-O-Methyltransferase Mannose->3-O-Methyltransferase Substrate 3-O-Methylmannose 3-O-Methylmannose 3-O-Methyltransferase->3-O-Methylmannose Product Mannosyltransferase Mannosyltransferase 3-O-Methylmannose->Mannosyltransferase Substrate MMP 3-O-Methylmannose Polysaccharide Mannosyltransferase->MMP Polymerization Fatty_Acid_Metabolism Fatty Acid Metabolism MMP->Fatty_Acid_Metabolism Biological Role

Sources

Exploratory

An In-depth Technical Guide to the Natural Sources of 3-O-Methylmannose

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 3-O-Methylmannose is a rare methylated monosaccharide that has garnered significant interest with...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-O-Methylmannose is a rare methylated monosaccharide that has garnered significant interest within the scientific community due to its presence in key pathogenic microorganisms and its potential as a target for novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of 3-O-Methylmannose, with a primary focus on its microbial origins. It details the methodologies for the isolation, purification, and characterization of 3-O-Methylmannose-containing polysaccharides, delves into the intricacies of their biosynthetic pathways, and explores their biological significance and potential applications in drug development. This guide is intended to be a valuable resource for researchers actively engaged in the study of microbial glycobiology, infectious diseases, and the discovery of new antimicrobial agents.

Introduction to 3-O-Methylmannose

3-O-Methylmannose is a derivative of the hexose sugar mannose, characterized by the presence of a methyl group at the C-3 position of the pyranose ring. This seemingly minor modification imparts unique physicochemical properties to the sugar and the larger polysaccharides of which it is a constituent. Its natural occurrence is relatively limited, making its detection and characterization a specialized area of study. The primary interest in 3-O-Methylmannose stems from its association with the cell envelopes of significant human pathogens, particularly nontuberculous mycobacteria (NTM), where it is a key component of 3-O-methylmannose polysaccharides (MMP)[1]. The biosynthesis of this unique sugar and its incorporation into polysaccharides represent potential targets for the development of new drugs to combat these often-recalcitrant infections[2][3].

Principal Natural Sources of 3-O-Methylmannose

The known natural occurrences of 3-O-Methylmannose are predominantly in the microbial kingdom, with some instances in invertebrates.

Microbial Sources

Actinomycetes: The most well-documented sources of 3-O-Methylmannose are bacteria belonging to the order Actinomycetales.

  • Mycobacterium species: Nontuberculous mycobacteria (NTM), such as Mycobacterium smegmatis and Mycobacterium phlei, are prominent producers of 3-O-methylmannose polysaccharides (MMP)[4][5]. These polysaccharides are located in the cytoplasm and are implicated in the regulation of fatty acid metabolism and adaptation to stress[1][2].

  • Streptomyces griseus: This soil bacterium is known to produce an acetylated form of a methylmannose polysaccharide, which is structurally similar to the MMP found in mycobacteria[6].

Other Bacteria:

  • Klebsiella and Escherichia coli: 3-O-Methylmannose has been identified as a component of the lipopolysaccharides (LPS) of certain strains of Klebsiella and E. coli, contributing to the structural diversity of their O-antigens.

  • Coccidioides immitis: This pathogenic fungus is also known to produce 3-O-Methylmannose[3].

Invertebrate Sources
  • Marine Gastropods: 3-O-Methylmannose has been identified in the haemocyanin, a respiratory protein, of the freshwater snail Lymnaea stagnalis[7]. This discovery suggests a role for this methylated sugar in the structure and function of glycoproteins in some invertebrates.

Table 1: Summary of Natural Sources of 3-O-Methylmannose

KingdomPhylum/OrderGenus/SpeciesMolecule Containing 3-O-Methylmannose
BacteriaActinomycetalesMycobacterium spp. (NTM)3-O-methylmannose polysaccharides (MMP)
BacteriaActinomycetalesStreptomyces griseusAcetylated methylmannose polysaccharide
BacteriaProteobacteriaKlebsiella spp., Escherichia coliLipopolysaccharides (O-antigen)
FungiAscomycotaCoccidioides immitisNot specified
AnimaliaMolluscaLymnaea stagnalisHaemocyanin (glycoprotein)

Experimental Protocols: From Source to Pure Compound

Extraction and Purification of 3-O-Methylmannose Polysaccharides (MMP) from Mycobacterium smegmatis

This protocol is adapted from established methods for mycobacterial polysaccharide extraction and purification.

Rationale: The protocol is designed to efficiently lyse the mycobacterial cells and separate the intracellular polysaccharides from other cellular components like proteins, lipids, and nucleic acids. Subsequent chromatographic steps are essential for isolating MMP from other polysaccharides and for separating MMP isoforms based on size and methylation degree.

Step-by-Step Methodology:

  • Cell Culture and Harvest:

    • Culture Mycobacterium smegmatis in a suitable liquid medium (e.g., Middlebrook 7H9 supplemented with glycerol and ADC) to late logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove residual medium.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5 with a protease inhibitor cocktail).

    • Lyse the cells using a French press or sonication on ice to prevent overheating and degradation of cellular components.

  • Initial Extraction:

    • Centrifuge the cell lysate at high speed (e.g., 27,000 x g for 30 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant containing the soluble intracellular components, including MMP.

    • Precipitate proteins from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating on ice for 30 minutes.

    • Remove the precipitated proteins by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).

  • Polysaccharide Precipitation:

    • Transfer the supernatant to a new tube and add three volumes of cold ethanol to precipitate the polysaccharides.

    • Incubate at -20°C overnight to ensure complete precipitation.

    • Collect the polysaccharide pellet by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C).

    • Wash the pellet with 70% ethanol to remove residual salts and TCA.

  • Purification by Gel Filtration Chromatography:

    • Resuspend the crude polysaccharide pellet in a suitable buffer (e.g., 50 mM ammonium acetate).

    • Apply the sample to a gel filtration column (e.g., Sephadex G-50 or Bio-Gel P-4) equilibrated with the same buffer.

    • Elute the polysaccharides with the equilibration buffer and collect fractions.

    • Assay the fractions for carbohydrate content using a phenol-sulfuric acid assay.

    • Pool the fractions containing the polysaccharides.

  • Further Purification by Anion Exchange Chromatography (Optional):

    • To remove any contaminating acidic polysaccharides, the pooled fractions can be subjected to anion exchange chromatography (e.g., DEAE-Sephadex).

    • Apply the sample in a low-salt buffer and elute with a salt gradient. MMP, being neutral, will elute in the flow-through or at low salt concentrations.

  • Final Purification by High-Performance Liquid Chromatography (HPLC):

    • For high-purity MMP, perform size-exclusion HPLC (SEC-HPLC) on the partially purified sample.

    • Use a column suitable for polysaccharide separation and an appropriate mobile phase.

    • Collect the fractions corresponding to the MMP peaks.

  • Desalting and Lyophilization:

    • Desalt the purified MMP fractions by dialysis against deionized water or using a desalting column.

    • Lyophilize the desalted sample to obtain pure MMP as a white powder.

Hydrolysis of MMP and Analysis of 3-O-Methylmannose

Rationale: To analyze the monosaccharide composition of MMP, the glycosidic bonds must be cleaved by acid hydrolysis. The resulting monosaccharides are then derivatized to make them volatile for GC-MS analysis.

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • Place a small amount of purified MMP (e.g., 1-2 mg) in a hydrolysis tube.

    • Add 2 M trifluoroacetic acid (TFA).

    • Seal the tube and heat at 121°C for 2 hours.

    • Cool the tube and evaporate the TFA under a stream of nitrogen.

  • Reduction:

    • Dissolve the hydrolyzed sample in deionized water.

    • Add sodium borohydride (NaBH₄) to reduce the monosaccharides to their corresponding alditols.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Quench the excess NaBH₄ by adding a few drops of acetic acid.

  • Acetylation:

    • Evaporate the sample to dryness.

    • Add acetic anhydride and pyridine.

    • Heat at 100°C for 1 hour to acetylate the hydroxyl groups.

    • Evaporate the reagents under nitrogen.

  • Extraction of Alditol Acetates:

    • Partition the derivatized sample between dichloromethane and water.

    • Collect the organic (lower) layer containing the alditol acetates.

    • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to concentrate the sample for GC-MS analysis.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying derivatized monosaccharides based on their retention times and mass fragmentation patterns.

GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Expected Results: The resulting alditol acetate of 3-O-Methylmannose will have a characteristic retention time and mass spectrum, which can be compared to a standard or published data for confirmation.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed structural information about the purified 3-O-Methylmannose, confirming the position of the methyl group and the stereochemistry of the sugar.

NMR Parameters (Example for ¹H NMR):

  • Spectrometer: Bruker Avance 500 MHz or higher.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Program: Standard ¹H pulse sequence.

Expected Chemical Shifts (¹H NMR, approximate): The proton spectrum of 3-O-Methylmannose will show characteristic signals for the anomeric proton (H-1), the proton adjacent to the methoxy group (H-3), and the methyl protons of the methoxy group. The exact chemical shifts and coupling constants will depend on the anomeric configuration (α or β).

Biosynthesis of 3-O-Methylmannose Polysaccharides in Mycobacteria

The biosynthesis of MMP is a multi-step enzymatic process that occurs in the cytoplasm of nontuberculous mycobacteria. While the complete pathway is still under investigation, key enzymes have been identified.

Key Enzymes and Steps:

  • Initiation: The synthesis is thought to be initiated on an unknown primer.

  • Elongation: A membrane-associated α-1,4-mannosyltransferase catalyzes the sequential addition of mannose residues from a GDP-mannose donor to the growing polysaccharide chain.

  • Methylation: A soluble S-adenosylmethionine (SAM)-dependent 3-O-methyltransferase transfers a methyl group to the 3-hydroxyl group of the terminal mannose residue. This methylation is a crucial step for subsequent chain elongation[5].

  • Termination: The final chain length of MMP is regulated, and a specific 1-O-methyltransferase has been identified that methylates the anomeric hydroxyl group of the reducing end, effectively terminating the polysaccharide chain[1][8][9].

MMP_Biosynthesis cluster_elongation Elongation Cycle GDP_Mannose GDP-Mannose Intermediate1 Primer-Mannose GDP_Mannose->Intermediate1 α-1,4-Mannosyltransferase Primer Primer Intermediate2 Primer-(Mannose)n Intermediate1->Intermediate2 α-1,4-Mannosyltransferase Intermediate3 Primer-(Mannose)n-3-O-MeMan Intermediate2->Intermediate3 3-O-Methyltransferase Intermediate3->Intermediate2 Further Elongation MMP Mature MMP Intermediate3->MMP Termination SAH S-Adenosylhomocysteine (SAH) Intermediate3->SAH MeT1 1-O-Methyltransferase MMP->MeT1 SAM S-Adenosylmethionine (SAM) SAM->Intermediate3 SAM->MeT1 MeT1->SAH Drug_Development_Workflow Target_ID Target Identification (e.g., 3-O-Methyltransferase) Assay_Dev Assay Development (Enzyme Activity Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (Compound Libraries) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro and in vivo efficacy) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the development of inhibitors targeting MMP biosynthesis.

Conclusion

3-O-Methylmannose is a rare and biologically significant monosaccharide, primarily found in the cell envelopes of pathogenic and non-pathogenic microorganisms. Its presence in the unique 3-O-methylmannose polysaccharides of nontuberculous mycobacteria and other actinomycetes highlights a specialized area of microbial glycobiology. The biosynthetic pathway of MMP presents a promising avenue for the development of novel and specific antimicrobial agents. This technical guide provides a foundational understanding of the natural sources of 3-O-Methylmannose and the experimental approaches required for its study, with the aim of facilitating further research in this exciting and important field.

References

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., ... & Empadinhas, N. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(3), 835-844. [Link]

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., ... & Pereira, P. J. B. (2021). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C250-C250. [Link]

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., ... & Empadinhas, N. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. PNAS, 116(3), 835-844. [Link]

  • Ripoll-Rozada, J., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Semantic Scholar. [Link]

  • Kalvoda, L., & Farkas, V. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of an alpha 1----4-mannosyltransferase. The Journal of biological chemistry, 259(6), 3493–3497. [Link]

  • Gray, G. R., & Ballou, C. E. (1971). Isolation and characterization of a polysaccharide containing 3-O-methyl-D-mannose from Mycobacterium phlei. The Journal of biological chemistry, 246(22), 6835–6842. [Link]

  • Ripoll-Rozada, J., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. ResearchGate. [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-Methylmannose from Coccidioides immitis. Infection and immunity, 4(5), 660–661. [Link]

  • Maitra, S. K., & Ballou, C. E. (1977). Heterogeneity and refined structtures of 3-O-methyl-D-mannose polysaccharides from Mycobacterium smegmatis. ResearchGate. [Link]

  • Maitra, S. K., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of biological chemistry, 259(6), 3498–3503. [Link]

  • GigaByte. (2023). Mycobacterial metabolic model development for drug target identification. PMC. [Link]

  • Angala, S. K., et al. (2021). Impact of methylthioxylose substituents on the biological activities of lipomannan and lipoarabinomannan in Mycobacterium tuberculosis. bioRxiv. [Link]

  • Costa, M., et al. (2021). Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass. PMC. [Link]

  • Hall, R. L., Wood, E. J., Kamerling, J. P., Gerwig, G. J., & Vliegenthart, J. F. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. The Biochemical journal, 165(1), 173–176. [Link]

  • Aslam, M., et al. (2022). Moles of Molecules against Mycobacterium abscessus: A Review of Current Research. MDPI. [Link]

  • Hall, R. L., et al. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. PMC. [Link]

  • GigaByte. (2023). Mycobacterial metabolic model development for drug target identification. PubMed. [Link]

  • GigaByte. (2023). Mycobacterial Metabolic Model Development for Drug Target Identification. bioRxiv. [Link]

  • ResearchGate. (2021). Comparison of ¹H NMR spectra of 3,4,6‐tri‐O‐CD3‐d‐mannose (44, α/β =... ResearchGate. [Link]

  • van der Verren, S. E., et al. (2020). NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie International Edition, 59(47), 20955-20959. [Link]

  • Hall, R. L., et al. (1977). 3-O-Methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. PMC. [Link]

  • GigaByte. (2023). Mycobacterial metabolic model development for drug target identification. ResearchGate. [Link]

  • Maitra, S. K., & Ballou, C. E. (1977). Acetylated Methylmannose Polysaccharide of Streptomyces. The Journal of biological chemistry, 252(8), 2459–2469. [Link]

Sources

Foundational

3-O-Methylmannose in mycobacterial cell wall

An In-Depth Technical Guide to 3-O-Methylmannose in the Mycobacterial Cell Wall For Researchers, Scientists, and Drug Development Professionals Executive Summary The mycobacterial cell envelope is a complex and formidabl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-O-Methylmannose in the Mycobacterial Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mycobacterial cell envelope is a complex and formidable barrier, central to the survival and pathogenesis of species within this genus. Beyond the well-characterized mycolyl-arabinogalactan-peptidoglycan (mAGP) core, mycobacteria synthesize a variety of unique glycoconjugates that play critical roles in physiology and host-pathogen interactions. This guide focuses on a specific, yet significant, class of these molecules: the 3-O-methylmannose polysaccharides (MMP). These are rare, intracellular polymethylated polysaccharides implicated in the modulation of fatty acid metabolism, a key process for cell envelope assembly and stress resistance.[1][2] Notably, MMPs are predominantly found in non-tuberculous mycobacteria (NTM) and are absent from the Mycobacterium tuberculosis complex, making their biosynthetic pathway a potential target for developing species-specific therapeutics.[1] This document provides a comprehensive overview of MMP structure, biosynthesis, physiological function, and its potential as a drug target, supplemented with detailed experimental protocols for researchers in the field.

Chapter 1: The Mycobacterial Cell Envelope - A Fortress of Complexity

The cell envelope of mycobacteria is a unique and intricate structure, fundamentally different from that of typical Gram-positive or Gram-negative bacteria.[3] It is responsible for the characteristically low permeability of the cell, which contributes to its intrinsic resistance to many antibiotics and host immune effectors.[4]

The core of the cell wall is a covalently linked macromolecule known as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[5][6] This structure consists of:

  • Peptidoglycan (PG): Provides structural rigidity.

  • Arabinogalactan (AG): A branched polysaccharide covalently linked to the peptidoglycan.

  • Mycolic Acids (MA): Very long-chain fatty acids (C70-C90) esterified to the arabinogalactan, forming the inner leaflet of a lipid bilayer known as the mycomembrane.[3][4]

In addition to this core, the envelope is decorated with a plethora of non-covalently attached lipids and glycolipids, such as Phosphatidyl-myo-inositol Mannosides (PIMs), Lipomannan (LM), and Lipoarabinomannan (LAM), which are crucial for host-pathogen interactions.[4][7]

Beyond these well-known cell wall components, mycobacteria also produce intracellular glycoconjugates that serve as metabolic reservoirs or modulators. Among these are polymethylated polysaccharides (PMPs), which include 6-O-methylglucose lipopolysaccharides (MGLP) and 3-O-methylmannose polysaccharides (MMP).[1][2] While MGLPs are found throughout the Mycobacterium genus, MMPs have a more restricted distribution, a feature that holds significant therapeutic implications.[1] These intracellular polysaccharides are believed to be key players in the metabolism of lipid precursors, thus indirectly influencing the assembly and integrity of the formidable outer cell envelope.[2]

Chapter 2: 3-O-Methylmannose Polysaccharides (MMP) - Structure and Distribution

Chemical Structure

MMP, primarily studied in Mycobacterium smegmatis, is a linear polysaccharide with a defined structure.[8][9] It consists of a chain of 10 to 13 3-O-methyl-D-mannose residues linked by α-1,4-glycosidic bonds.[9] The polysaccharide is uniquely terminated at its non-reducing end by an unmethylated mannose residue. The reducing end is blocked by a methyl aglycon in an alpha linkage.[9][10] This precise structure suggests a highly regulated biosynthetic process.

FeatureDescriptionSource
Monomeric Unit 3-O-methyl-D-mannose[9]
Linkage α-1,4-glycosidic bonds[8][9]
Chain Length 10 to 13 residues[9]
Non-reducing Terminus Unmethylated D-mannose[8][9]
Reducing Terminus α-linked methyl aglycon[9][10]

A summary of the key structural features of 3-O-Methylmannose Polysaccharide (MMP).

Distribution Among Mycobacterial Species

The distribution of MMP is a key characteristic that distinguishes it from other mycobacterial polysaccharides. While mannose-containing molecules like PIMs and LAM are ubiquitous, MMP synthesis is confined to certain species.[1][11]

Mycobacterial Species/ComplexMMP PresenceSource
Mycobacterium tuberculosis complexAbsent[1]
Mycobacterium lepraeAbsent[1]
Mycobacterium smegmatisPresent[8][9]
Mycobacterium aviumPresent[1][2]
Mycobacterium hassiacumPresent[2]
Mycobacterium abscessusAbsent[1]

Distribution of MMP across various mycobacterial species.

This specific distribution, particularly its absence in the primary human pathogens M. tuberculosis and M. leprae, makes the MMP biosynthetic pathway an attractive target for developing drugs against NTM infections without affecting the tuberculosis-causing bacteria.

Chapter 3: The Biosynthetic Pathway of MMP - A Step-by-Step Enzymatic Assembly

The biosynthesis of MMP is a fascinating process involving a coordinated sequence of mannosylation and methylation events, catalyzed by a distinct set of enzymes.[9] The elongation occurs through the sequential addition of a mannose residue followed by its methylation at the 3-OH position.

Key Biosynthetic Enzymes

The pathway involves at least three key enzymatic activities:

  • α-1,4-Mannosyltransferase: This membrane-associated enzyme catalyzes the transfer of mannose from the sugar donor GDP-mannose to the non-reducing end of a growing MMP acceptor chain.[8] It demonstrates a preference for shorter oligomeric acceptors, suggesting a processive mechanism.[8]

  • 3-O-Methyltransferase: This soluble, S-adenosyl-L-methionine (SAM)-dependent enzyme transfers a methyl group to the 3-OH position of the terminal mannose residue added by the mannosyltransferase.[9] Like the mannosyltransferase, it prefers shorter acceptors. This enzyme is also believed to be responsible for chain termination, a process that may be regulated by lipids, as palmitoyl-CoA can selectively inhibit the methylation of longer MMP chains.[9]

  • 1-O-Methyltransferase (MeT1): A unique SAM-dependent methyltransferase has been identified in M. hassiacum that specifically methylates the 1-OH (anomeric) position of 3,3'-di-O-methyl-4α-mannobiose, a probable early precursor of MMP.[2] This action blocks the reducing end of the molecule, consistent with the final structure of MMP.[2][9]

EnzymeLocationSubstratesKm ValuesFunctionSource
α-1,4-Mannosyltransferase Membrane-associatedGDP-mannose, MMP oligomers55 µM (GDP-mannose)Elongation[8]
3-O-Methyltransferase SolubleS-adenosylmethionine, Man-MMP oligomers0.4 mM (SAM), 0.7 mM (Man-MeMan₄-OCH₃)Elongation & Termination[9]
1-O-Methyltransferase (MeT1) Not specifiedS-adenosylmethionine, 3,3'-di-O-methyl-4α-mannobioseNot specifiedInitiation/Blocking reducing end[2]

Properties of the key enzymes involved in MMP biosynthesis.

Visualizing the Pathway

The coordinated action of these enzymes results in the synthesis of the mature MMP molecule.

MMP_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_termination Termination Mannobiose_Precursor 3,3'-di-O-methyl- 4α-mannobiose MeT1 1-O-Methyltransferase (MeT1) Mannobiose_Precursor->MeT1 SAM1 SAM SAM1->MeT1 Blocked_Precursor Blocked MMP Precursor MeT1->Blocked_Precursor MMP_n MMP Precursor (Man-MeMan(n)-OCH3) Blocked_Precursor->MMP_n Enters Elongation ManT α-1,4-Mannosyltransferase MMP_n->ManT GDP_Mannose GDP-Mannose GDP_Mannose->ManT MMP_n+1_unmethylated Unmethylated Elongated Precursor (Man-Man-MeMan(n)-OCH3) ManT->MMP_n+1_unmethylated MeT3 3-O-Methyltransferase MMP_n+1_unmethylated->MeT3 SAM2 SAM SAM2->MeT3 MMP_n+1 Methylated Elongated Precursor (Man-MeMan(n+1)-OCH3) MeT3->MMP_n+1 MMP_n+1->MMP_n Re-enters Cycle (n < 12) MMP_final_unmethylated Full-Length Unmethylated MMP (Man-MeMan(12)-OCH3) MMP_n+1->MMP_final_unmethylated Reaches Full Length MeT3_term 3-O-Methyltransferase (Inhibited) MMP_final_unmethylated->MeT3_term Mature_MMP Mature MMP (Unmethylated Terminus) MeT3_term->Mature_MMP Methylation Inhibited Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->MeT3_term

Biosynthetic pathway of 3-O-Methylmannose Polysaccharide (MMP).

Chapter 4: Functional Significance of MMP in Mycobacterial Physiology

While the precise functions of MMP are still under investigation, a significant body of evidence points towards a crucial role in lipid metabolism.[1] Polymethylated polysaccharides like MMP have been implicated in the metabolism of precursors for cell envelope lipids.[2] This is a vital function, as the continuous synthesis and maintenance of the complex lipid-rich cell wall are essential for mycobacterial survival, stress resistance, and pathogenicity.

The essentiality of mannose metabolism for the growth of M. smegmatis further underscores the importance of mannose-containing molecules.[11] When a phosphomannose isomerase (PMI) deletion mutant was deprived of mannose, the synthesis of both mannolipids and methylmannose polysaccharides ceased, leading to a dramatic loss of viability.[11] This suggests that MMP, as a major mannose-containing cytoplasmic polymer, is integral to the metabolic network that sustains cell growth and division.

Chapter 5: MMP Biosynthesis as a Novel Drug Target

The unique characteristics of the MMP pathway make it an excellent candidate for novel drug development, particularly against pathogenic NTMs like Mycobacterium avium complex (MAC).

  • Specificity: The pathway is absent in the M. tuberculosis complex, allowing for the development of highly specific inhibitors that would not target the causative agent of tuberculosis.[1] This is crucial for treating mixed infections or for avoiding unnecessary selective pressure on M. tuberculosis.

  • Essentiality: The enzymes in the pathway are critical for the production of MMP, and the overall process of mannose metabolism is essential for mycobacterial viability.[2][11]

  • Druggable Targets: The enzymes, particularly the methyltransferases and the mannosyltransferase, represent classic druggable enzyme classes for which inhibitor design strategies are well-established.[1][2]

Targeting these enzymes could disrupt the modulation of fatty acid metabolism, leading to defects in cell envelope integrity and ultimately, bacterial death.

Drug_Targeting_Strategy Precursors Mannose & SAM Precursors Enzyme_Cascade MMP Biosynthetic Enzymes (MeT1, ManT, 3-O-MeT) Precursors->Enzyme_Cascade MMP Mature MMP Enzyme_Cascade->MMP Lipid_Metabolism Modulation of Fatty Acid Metabolism MMP->Lipid_Metabolism Cell_Wall Cell Envelope Integrity & Stress Resistance Lipid_Metabolism->Cell_Wall Viability Bacterial Viability Cell_Wall->Viability Inhibitors Specific Inhibitors Inhibitors->Enzyme_Cascade

Strategy for targeting the MMP biosynthetic pathway for drug development.

Chapter 6: Methodologies for the Study of MMP

Protocol: Isolation and Purification of MMP from M. smegmatis

This protocol is adapted from established methods for isolating mycobacterial cytoplasmic polysaccharides.

Principle: This procedure involves cell lysis, removal of lipids and proteins, and selective precipitation of the polysaccharide.

Methodology:

  • Cell Culture and Harvest:

    • Grow Mycobacterium smegmatis mc²155 in 500 mL of Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) to late logarithmic phase.

    • Harvest cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with phosphate-buffered saline (PBS).

  • Cell Lysis:

    • Resuspend the cell pellet in 50 mL of lysis buffer (50 mM Tris-HCl, pH 7.5).

    • Lyse the cells using a French press or bead beater. Ensure lysis is near-complete by checking under a microscope.

    • Centrifuge the lysate at 27,000 x g for 30 minutes to remove cell debris. Collect the supernatant.

  • Removal of Lipids and Proteins:

    • To the supernatant, add an equal volume of a 2:1 (v/v) mixture of chloroform:methanol.

    • Mix vigorously and centrifuge at 4,000 x g for 20 minutes to separate the phases.

    • Carefully collect the upper aqueous phase, which contains the polysaccharides.

    • To precipitate proteins, add trichloroacetic acid (TCA) to a final concentration of 10%. Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes. Collect the supernatant.

  • Polysaccharide Precipitation:

    • Neutralize the supernatant with NaOH.

    • Add three volumes of ice-cold ethanol and incubate at -20°C overnight to precipitate the crude polysaccharides.

    • Collect the precipitate by centrifugation at 12,000 x g for 20 minutes.

  • Purification:

    • Dissolve the pellet in a minimal volume of water.

    • Apply the solution to a size-exclusion chromatography column (e.g., Sephadex G-75) equilibrated with a suitable buffer (e.g., 50 mM ammonium acetate).

    • Collect fractions and assay for total carbohydrate content (e.g., using the phenol-sulfuric acid method).

    • Pool the polysaccharide-containing fractions, dialyze extensively against deionized water, and lyophilize.

    • Verify the purity and identity of MMP using NMR spectroscopy.[8]

Protocol: Assay for 3-O-Methyltransferase Activity

This protocol measures the transfer of a radiolabeled methyl group from SAM to an MMP acceptor.[9]

Principle: The assay quantifies the incorporation of a [³H]-methyl group from S-adenosyl-L-[methyl-³H]methionine into a mannosyl-MMP oligomer acceptor.

Methodology:

  • Preparation of Reagents:

    • Enzyme Source: Prepare a soluble cell-free extract from M. smegmatis.

    • Acceptor: Use a purified MMP oligomer (e.g., Man-MeMan₄-OCH₃) at a concentration of 1-2 mM.

    • Methyl Donor: S-adenosyl-L-[methyl-³H]methionine (³H-SAM) at a concentration of 0.5 mM.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Reaction Setup:

    • In a microfuge tube, combine:

      • 50 µL Assay Buffer

      • 10 µL Acceptor solution

      • 10 µL ³H-SAM

      • 20 µL Enzyme Source

    • Include a negative control with boiled enzyme.

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Stopping the Reaction and Separation:

    • Stop the reaction by adding 10 µL of 10% SDS.

    • Spot the entire reaction mixture onto a C18 reverse-phase Sep-Pak cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted ³H-SAM. The methylated polysaccharide will be retained.

  • Quantification:

    • Elute the labeled polysaccharide from the cartridge with 5 mL of methanol.

    • Collect the eluate in a scintillation vial.

    • Evaporate the methanol, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the amount of methyl group transferred based on the specific activity of the ³H-SAM.

Conclusion and Future Directions

3-O-Methylmannose polysaccharides represent a unique and important facet of mycobacterial physiology, particularly in non-tuberculous species. Their defined structure, specific distribution, and role in lipid metabolism highlight them as key molecules in maintaining cell envelope homeostasis. The enzymes responsible for their biosynthesis are highly specific and present compelling targets for the development of new antimicrobial agents to combat increasingly prevalent NTM infections.

Future research should focus on:

  • Elucidating the precise molecular mechanism by which MMP modulates fatty acid and lipid metabolism.

  • Solving the crystal structures of the MMP biosynthetic enzymes to facilitate structure-based drug design.

  • Developing high-throughput screening assays to identify specific inhibitors of the MMP methyltransferases and mannosyltransferase.

  • Investigating the potential role of MMP in the direct interaction of NTMs with host cells.

A deeper understanding of this specialized pathway will undoubtedly open new avenues for therapeutic intervention against a challenging group of pathogens.

References

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., Ventura, M. R., Macedo-Ribeiro, S., Pereira, P. J. B., & Empadinhas, N. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(5), 1736–1741. [Link]

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., Ventura, M. R., Macedo-Ribeiro, S., Pereira, P. J. B., & Empadinhas, N. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. PubMed. [Link]

  • Weisman, L. S., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of an alpha 1----4-mannosyltransferase. The Journal of Biological Chemistry, 259(6), 3457–3463. [Link]

  • Patterson, J. H., Waller, R. F., Jeevarajah, D., Billman-Jacobe, H., & McConville, M. J. (2000). Mannose metabolism is required for mycobacterial growth. Journal of Bacteriology, 182(16), 4724–4727. [Link]

  • van der Woude, A. D., et al. (2020). The Role of Phosphatidylinositol Mannosides in the Serological Diagnosis of Mycobacterial Infections. Frontiers in Veterinary Science. [Link]

  • Chiaradia, L., Lefebvre, C., Parra, J., Marcoux, J., Burlet-Schiltz, O., Etienne, G., Tropis, M., & Daffé, M. (2017). Unraveling the Structure of the Mycobacterial Envelope. Microbiology Spectrum, 5(5). [Link]

  • Jankute, M., Cox, J. A., Harrison, J., & Besra, G. S. (2015). Assembly of the Mycobacterial Cell Wall. Annual Review of Microbiology, 69, 405–423. [Link]

  • Weisman, L. S., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. ResearchGate. [Link]

  • Weisman, L. S., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of Biological Chemistry, 259(6), 3464–3469. [Link]

  • Tima, H. G., et al. (2013). Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis. ResearchGate. [Link]

  • Hett, E. C., & Rubin, E. J. (2008). Bacterial growth and cell division: a mycobacterial perspective. Microbiology and Molecular Biology Reviews, 72(1), 126–156. [Link]

  • Swarts, B. M., et al. (2012). Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria. Journal of the American Chemical Society. [Link]

  • Angala, S. K., Belardinelli, J. M., Huc-Claustre, E., Jones, V., & Jackson, M. (2014). Biogenesis of the cell wall and other glycoconjugates of Mycobacterium tuberculosis. Molecular Microbiology, 93(5), 849–865. [Link]

  • Protopopova, M., & Bogatcheva, E. (2012). Targeting the mycobacterial envelope for tuberculosis drug development. Expert Opinion on Drug Discovery, 7(5), 375–393. [Link]

  • Ma, Y., Stern, R. J., Scherman, M. S., Vissa, V. D., Yan, W., Jones, V. C., Zhang, F., Franzblau, S. G., Lewis, W. H., & McNeil, M. R. (2001). Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose. Antimicrobial Agents and Chemotherapy, 45(5), 1407–1416. [Link]

  • Torrelles, J. B., et al. (2014). Isolation of a distinct Mycobacterium tuberculosis mannose-capped lipoarabinomannan isoform responsible for recognition by CD1b-restricted T cells. Glycobiology. [Link]

  • Ge, R., et al. (2018). Mycobacterial mannose-capped lipoarabinomannan: a modulator bridging innate and adaptive immunity. Journal of Leukocyte Biology. [Link]

Sources

Exploratory

Introduction: Unveiling the Significance of 3-O-Methylmannose Metabolism

An In-depth Technical Guide to the Enzymology of 3-O-Methylmannose Polysaccharide Biosynthesis In the intricate world of microbial biochemistry, specialized glycoconjugates often serve as critical determinants of an orga...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enzymology of 3-O-Methylmannose Polysaccharide Biosynthesis

In the intricate world of microbial biochemistry, specialized glycoconjugates often serve as critical determinants of an organism's survival, pathogenicity, and interaction with its environment. Among these are the 3-O-methylmannose polysaccharides (MMP), rare intracellular glycoconjugates predominantly found in nontuberculous mycobacteria (NTM) such as Mycobacterium smegmatis.[1][2] These unique polymers consist of linear chains of 11–14 α-1,4–linked D-mannose units, distinguished by extensive methylation at the O-3 position and a capping methyl group at the reducing end.[2][3]

While the precise physiological roles of MMPs are still under active investigation, they have been strongly implicated in the modulation of fatty acid metabolism.[3][4] This connection suggests a crucial role in the assembly and maintenance of the complex mycobacterial cell envelope, a structure intrinsically linked to the formidable stress resistance and pathogenic capabilities of these bacteria.[3] The enzymes responsible for constructing this unique polysaccharide are not found in humans, making the MMP biosynthetic pathway an attractive and largely unexplored frontier for the development of novel antimicrobial therapeutics.

This guide provides an in-depth exploration of the core enzymes that drive MMP biosynthesis. We will dissect the function of each enzymatic player, explain the causality behind experimental approaches to their study, and provide detailed protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specialized metabolic pathway.

Section 1: The Core Biosynthetic Machinery

The synthesis of 3-O-methylmannose polysaccharide is a coordinated process involving at least three distinct enzymatic activities: a polymerase to construct the mannan backbone, a methyltransferase to modify the mannose units, and a unique capping enzyme to terminate the chain. These enzymes often work in concert, and their genes are typically co-located in a single biosynthetic gene cluster, underscoring their interdependent functions.[3]

Two primary models for MMP biosynthesis have been proposed: one involves alternating mannosylation and methylation steps, while the other suggests the initial synthesis of a longer mannan chain followed by subsequent methylation.[3] Regardless of the precise sequence, the core enzymatic functions remain central to the process.

The Backbone Synthesizer: α-1,4-Mannosyltransferase (ManT)

The foundation of MMP is its linear α-1,4-linked mannose backbone. This chain is assembled by a putative α-1,4-mannosyltransferase (ManT).

  • Function : This enzyme catalyzes the transfer of mannose units from an activated sugar donor, proposed to be GDP-mannose, to the O-4 position of the terminal mannose residue of the growing polysaccharide chain.[3]

  • Enzyme Class : Mannosyltransferases are a subset of glycosyltransferases (GTs), enzymes that are fundamental to the synthesis of all polysaccharides.[5][6]

  • Causality in Experimental Design : The study of GTs, particularly those involved in polysaccharide synthesis, is often challenging. Many are membrane-associated proteins, which complicates their purification and in vitro characterization.[5] Consequently, the ManT of the MMP pathway is the least characterized of the core enzymes. Current understanding is largely inferred from the structure of the final product and genetic analyses of the biosynthetic cluster. Future work will require robust expression systems and the development of solubilization and reconstitution protocols to enable detailed kinetic and mechanistic studies.

The Defining Modification: 3-O-Methyltransferase (3-OMT)

The hallmark of MMP is the methyl ether at the C-3 position of the mannose residues. This modification is catalyzed by a highly specific S-adenosyl-L-methionine (SAM)-dependent 3-O-methyltransferase (3-OMT).[7]

  • Function : This enzyme transfers a methyl group from the cofactor SAM to the 3-hydroxyl group of a terminal α-1,4-linked mannose residue in an acceptor oligosaccharide.[7]

  • Substrate Specificity : The 3-OMT demonstrates a preference for shorter oligomeric acceptors, suggesting it acts during the elongation process.[7] This specificity is critical for ensuring the correct modification pattern of the final polysaccharide.

  • Role in Termination : Interestingly, the 3-OMT appears to be responsible for the termination of MMP chain elongation. The enzyme is selectively inhibited by palmitoyl-CoA when acting on longer polysaccharide chains (e.g., 13-mers) but not shorter ones (e.g., 5-mers). This suggests a feedback mechanism where the interaction of longer, more lipophilic MMPs with fatty acids regulates the methyltransferase, thereby controlling the final length of the polysaccharide.[7]

The Capping Enzyme: 1-O-Methyltransferase (MeT1)

A final, crucial modification is the methylation of the hydroxyl group at the anomeric carbon (C-1) of the reducing end. This reaction is catalyzed by a unique and highly specific 1-O-methyltransferase, designated MeT1, which has been identified and characterized in Mycobacterium hassiacum.[3][8][9]

  • Function : MeT1 catalyzes the SAM-dependent methylation of the 1-OH position of a specific MMP precursor, creating a stable methyl aglycon that blocks the reducing end.[3]

  • Exceptional Substrate Specificity : The self-validating nature of this pathway is exemplified by MeT1's exquisite substrate specificity. The enzyme is active only on 3,3′-di-O-methyl-4α-mannobiose, the dimeric precursor that has already been methylated at the O-3 positions. It shows no activity towards unsubstituted mannose, unmethylated α-1,4-mannobiose, or even 3-O-methylmannose itself.[3] This ensures that capping is a terminal event that occurs only after the initial units of the chain have been properly modified.

  • Structural Basis : The first X-ray crystal structures of MeT1 have been solved, revealing a dimeric arrangement and a flexible lid region important for the catalytic cycle.[4] This structural information provides a powerful tool for understanding its precise mechanism and for the rational design of specific inhibitors.

Section 2: The MMP Biosynthetic Pathway: A Unified View

The coordinated action of the mannosyltransferase, 3-O-methyltransferase, and 1-O-methyltransferase results in the complete synthesis of the 3-O-methylmannose polysaccharide. The pathway begins with mannose precursors and culminates in a fully methylated and capped polymer.

MMP_Biosynthesis cluster_precursors Precursor Supply cluster_pathway MMP Elongation & Modification cluster_enzymes Enzymes GDP-Mannose GDP-Mannose ManT α-1,4-Mannosyltransferase GDP-Mannose->ManT SAM S-Adenosyl- Methionine (SAM) 3-OMT 3-O-Methyltransferase SAM->3-OMT MeT1 1-O-Methyltransferase (Capping) SAM->MeT1 Acceptor Growing Oligosaccharide (Man)n Mannosylated Elongated Oligosaccharide (Man)n+1 Acceptor->Mannosylated Mannose Methylated 3-O-Methylated Oligosaccharide (3-O-Me-Man)n+1 Mannosylated->Methylated Methyl Group Methylated->Acceptor Cycle repeats (Elongation) MMP Completed MMP Methylated->MMP Termination ManT->Mannosylated ManT 3-OMT->Methylated 3-OMT Precursor_dimer Precursor_dimer MeT1->Precursor_dimer MeT1 Precursor_dimer->MMP Forms reducing end

Caption: Proposed biosynthetic pathway for MMP in mycobacteria.

Section 3: Methodologies for Enzymatic Characterization

Advancing our understanding of this pathway and enabling drug discovery efforts requires robust methods for enzyme characterization. Here, we provide field-proven protocols for assaying methyltransferase activity and for producing the recombinant enzyme necessary for such studies.

Protocol 1: In Vitro Assay for 3-O-Methyltransferase (3-OMT) Activity

This protocol is adapted from methodologies used to characterize the 3-OMT from M. smegmatis.[7] It relies on the enzymatic transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to a mannose-oligosaccharide acceptor.

A. Principle: The assay quantifies the incorporation of ³H into the oligosaccharide acceptor. The reaction product (³H-labeled MMP) is separated from the unreacted radiolabeled donor (³H-SAM) by chromatography, and the radioactivity of the product is measured by liquid scintillation counting.

B. Materials:

  • Enzyme Source: Cell-free extract or partially purified 3-OMT from M. smegmatis.

  • Acceptor Substrate: Mannose-oligosaccharide (e.g., Man-MeMan₄-OCH₃).

  • Radiolabeled Donor: S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • Quenching Solution: 10% Trichloroacetic acid (TCA).

  • Scintillation Cocktail.

C. Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • 5 µL of 10x Reaction Buffer (final concentration 50 mM Tris-HCl, pH 8.0).

    • Acceptor substrate to a final concentration of 0.5-1.0 mM.

    • ³H-SAM to a final concentration of 0.4 mM (specific activity ~500 cpm/pmol).

    • Deionized water to bring the volume to 45 µL.

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 5 µL of the enzyme preparation. Mix gently.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes) within the determined linear range of the assay.

  • Termination: Stop the reaction by adding 50 µL of cold 10% TCA.

  • Separation:

    • Apply the entire quenched reaction mixture to a C18 Sep-Pak column.

    • Wash the column with 5 mL of water to elute the unreacted, polar ³H-SAM.

    • Elute the methylated, more hydrophobic oligosaccharide product with 5 mL of methanol.

  • Quantification:

    • Collect the methanol eluate in a scintillation vial.

    • Add 10 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Controls (Self-Validation):

    • No Enzyme Control: Replace the enzyme preparation with buffer to determine background counts.

    • No Acceptor Control: Replace the acceptor substrate with buffer to check for any non-specific methylation of other components.

    • Time-Zero Control: Stop the reaction immediately after adding the enzyme to measure non-enzymatic binding.

D. Data Analysis: Calculate the amount of product formed (in pmol) based on the specific activity of the ³H-SAM. Enzyme activity can be expressed as pmol/min/mg of protein. For kinetic analysis, vary the concentration of one substrate (e.g., the acceptor) while keeping the other (SAM) at a saturating concentration, and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

ParameterValue (for M. smegmatis 3-OMT)
Kₘ for Man-MeMan₄-OCH₃0.7 mM
Kₘ for S-adenosylmethionine0.4 mM
Table 1: Reported Kinetic Constants for 3-O-Methyltransferase.[7]
Protocol 2: Workflow for Recombinant MeT1 Expression and Purification

This workflow outlines the key steps for producing a recombinant methyltransferase like MeT1 for structural and functional studies, a critical step performed in its initial characterization.[3][4]

MeT1_Purification cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_validation 4. Validation Gene Amplify MeT1 gene from M. hassiacum gDNA Vector Ligate into expression vector (e.g., pET with His-tag) Gene->Vector Transform Transform vector into E. coli BL21(DE3) Vector->Transform Culture Grow cells to mid-log phase (OD600 ~0.6) Transform->Culture Induce Induce expression with IPTG (e.g., 0.5 mM, 18°C, 16h) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (sonication) in lysis buffer Harvest->Lyse Clarify Clarify lysate by ultracentrifugation Lyse->Clarify IMAC IMAC Chromatography (Ni-NTA column) Clarify->IMAC SEC Size-Exclusion Chromatography (Gel Filtration) IMAC->SEC Purity Assess purity (SDS-PAGE) SEC->Purity Confirmation Confirm identity (Western Blot / Mass Spec) Purity->Confirmation Activity Perform activity assay (Protocol 1) Purity->Activity

Caption: Standard workflow for recombinant methyltransferase production.

Section 4: Implications for Drug Development

The enzymes of the MMP biosynthetic pathway represent promising targets for novel antibacterial agents. Their absence in humans provides a clear therapeutic window, minimizing the potential for off-target effects. Furthermore, their involvement in the biosynthesis of the mycobacterial cell envelope suggests that their inhibition could compromise the structural integrity and viability of the pathogen.[3]

  • Target Vulnerability : The methyltransferases (3-OMT and MeT1) are particularly attractive targets. As SAM-dependent enzymes, they belong to a large and well-studied class for which numerous inhibitor design strategies exist. High-throughput screens could be developed using the principles outlined in Protocol 1, substituting the radiolabel for a fluorescent or colorimetric readout system.

  • Future Directions : A comprehensive understanding of this pathway is still emerging. The definitive identification and characterization of the α-1,4-mannosyltransferase is a critical next step. Furthermore, elucidating the mechanisms of MMP degradation, if any, and confirming the precise in vivo function of the polysaccharide will provide deeper insights into mycobacterial physiology and reveal new vulnerabilities to be exploited in drug discovery.

References

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(3), 835-844. [Link]

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., et al. (2021). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O- methyltransferase specific for 3-O -methylated mannosides. Acta Crystallographica Section A, A77, C250. [Link]

  • Yamada, H., Cohen, R. E., & Ballou, C. E. (1979). Characterization of 3-O-methyl-D-mannose polysaccharide precursors in Mycobacterium smegmatis. Journal of Biological Chemistry, 254(6), 1972-1979. [Link]

  • Kim, Y., et al. (2011). Synthetic 3-O-Methylmannose-containing Polysaccharides (sMMP): Design and Synthesis. Bulletin of the Korean Chemical Society, 32(10), 3565-3572. [Link]

  • PNAS. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. [Link]

  • Oikawa, A., et al. (2021). Polysaccharide Biosynthesis: Glycosyltransferases and Their Complexes. Plant and Cell Physiology, 62(2), 217-226. [Link]

  • ResearchGate. (n.d.). (PDF) Polysaccharide Biosynthesis: Glycosyltransferases and Their Complexes. [Link]

  • Gurcha, S. S., & Besra, G. S. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. Journal of Biological Chemistry, 259(6), 3404-3409. [Link]

  • Semantic Scholar. (n.d.). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. [Link]

Sources

Foundational

Preliminary Studies on 3-O-Methylmannose Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-O-Methylmannose (3-O-MM) is a naturally occurring methylated monosaccharide that has been identified in various organisms, from bacteria to inver...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylmannose (3-O-MM) is a naturally occurring methylated monosaccharide that has been identified in various organisms, from bacteria to invertebrates. While its precise biological roles are still under investigation, preliminary studies, particularly in the context of mycobacteria, suggest its involvement in crucial physiological processes. This technical guide provides an in-depth overview of the current understanding of 3-O-MM function, detailing its structural characteristics, biosynthetic pathways, and known biological contexts. Furthermore, it outlines key experimental methodologies for its study and discusses potential avenues for its application in drug development, particularly in the pursuit of novel anti-mycobacterial agents.

Introduction to 3-O-Methylmannose

3-O-Methylmannose is a derivative of the hexose sugar mannose, distinguished by the presence of a methyl group at the C-3 position of the pyranose ring. This seemingly minor modification significantly alters the sugar's chemical properties, rendering it more hydrophobic and sterically hindered compared to its unmethylated counterpart. These changes have profound implications for its biological activity and recognition by enzymes and other proteins.

Chemical Structure:

  • Molecular Formula: C7H14O6[1]

  • IUPAC Name: (2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal[1]

  • CAS Number: 2922-60-3[1][2]

The methylation at the 3-hydroxyl group prevents this position from participating in hydrogen bonding as a donor and alters its acceptor properties, influencing how 3-O-MM interacts with its environment and biological targets.

Known Biological Contexts and Hypothesized Functions

The majority of research on 3-O-MM has centered on its presence and role within mycobacteria, the causative agents of tuberculosis and other significant diseases.[3]

The Mycobacterial Methylmannose Polysaccharide (MMP)

In Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis, 3-O-MM is a primary constituent of a cytoplasmic polysaccharide known as the methylmannose polysaccharide (MMP).[4][5] This polymer is a linear chain of 10 to 13 3-O-methylmannose units linked by α-1,4 glycosidic bonds.[5][6] The chain is terminated by an unmethylated mannose at the non-reducing end and a methyl aglycon at the reducing end.[5][6]

The biosynthesis of MMP involves a sequential process of mannosylation and methylation.[5] A key enzyme in this pathway is a 3-O-methyltransferase , which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 3-position of a terminal α-1,4-linked mannose residue in the growing polysaccharide chain.[5]

Hypothesized Functions of MMP:

While the definitive function of MMP is yet to be fully elucidated, several hypotheses have been proposed based on its structure and cellular location:

  • Regulation of Fatty Acid Metabolism: There are indications that MMP may play a role in regulating fatty acid metabolism.[7] This is particularly relevant in mycobacteria, where complex lipids are essential components of their unique cell wall and contribute to their pathogenesis and resistance to drugs.[8]

  • Chain Termination Signal: The methylation of mannose to 3-O-MM appears to act as a signal for the termination of MMP chain elongation.[5] This suggests a regulatory role for 3-O-methylation in controlling the size of this polysaccharide. In a broader biological context, terminal 3-O-methylmannose has been observed to function as a stop signal for glycan chain elongation in other organisms like plants and gastropods.[7]

  • Interaction with Acyl-CoA: The structural arrangement of MMP, potentially forming a helical conformation, suggests that the hydroxyl groups on the exterior of the helix could interact with the polar functionalities of acyl-CoA molecules through hydrogen bonding.[9] This interaction could be a mechanism by which MMP influences lipid metabolism.

Presence in Other Organisms

Beyond mycobacteria, 3-O-MM has been identified in a variety of other organisms, hinting at a broader, though still poorly understood, biological significance:

  • Fungi: It has been characterized in the fungus Coccidioides immitis.[10]

  • Gastropods: 3-O-methylmannose, along with 3-O-methylgalactose, has been found as a constituent of glycoproteins in the haemocyanin of the freshwater snail Lymnaea stagnalis.[11][12]

  • Bacteria: Besides mycobacteria, 3-O-methylated sugars have been found in the lipopolysaccharides of Klebsiella and Escherichia coli.[10]

The diverse occurrence of 3-O-MM across different biological kingdoms suggests that it may be involved in various recognition events, although the specific details of these interactions remain largely unknown.[7]

Methodologies for the Study of 3-O-Methylmannose Function

Investigating the function of 3-O-MM requires a multi-faceted approach, combining techniques from biochemistry, molecular biology, and analytical chemistry.

Isolation and Characterization of 3-O-MM and MMP

Protocol 1: Extraction and Purification of MMP from Mycobacterium smegmatis

  • Causality: This protocol is designed to isolate the native MMP from its cellular context to enable detailed structural and functional analysis. The use of a non-pathogenic species like M. smegmatis provides a safer and more tractable model system.

Step-by-Step Methodology:

  • Cell Culture and Lysis: Grow M. smegmatis cultures to the desired density. Harvest the cells by centrifugation and lyse them using mechanical methods (e.g., sonication or French press) in an appropriate buffer.

  • Solvent Extraction: Extract the cell lysate with a series of organic solvents to remove lipids and other hydrophobic components.

  • Gel Filtration Chromatography: Separate the crude polysaccharide extract based on size using a gel filtration column (e.g., Sephadex). This step helps to isolate MMP from other polysaccharides and macromolecules.[6]

  • High-Pressure Liquid Chromatography (HPLC): Further purify the MMP fractions using HPLC to separate different isomers and achieve high purity.[6]

  • Structural Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Hydrolyze the purified MMP to its constituent monosaccharides. Derivatize the monosaccharides (e.g., as alditol acetates or trimethylsilyl ethers) and analyze them by GC-MS to confirm the presence and identity of 3-O-methylmannose.[11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H and 13C NMR on the intact MMP to determine the anomeric configuration (α-linkages) and the position of the methyl group.

Enzymatic Assays for Biosynthetic Enzymes

Protocol 2: 3-O-Methyltransferase Activity Assay

  • Causality: This assay directly measures the activity of the enzyme responsible for the final methylation step in MMP biosynthesis. It is crucial for characterizing the enzyme's kinetics and for screening potential inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a cell-free extract from M. smegmatis or use a purified recombinant 3-O-methyltransferase.

  • Substrate Preparation: Synthesize or isolate an appropriate acceptor substrate, such as a mannose oligosaccharide (e.g., Man-MeMan4-OCH3).[5]

  • Reaction Mixture: Set up a reaction containing the enzyme preparation, the acceptor substrate, and a radiolabeled methyl donor, S-[methyl-3H]adenosylmethionine.[5]

  • Incubation: Incubate the reaction at the optimal temperature and for a specific time.

  • Product Separation and Detection: Stop the reaction and separate the radiolabeled product (the methylated oligosaccharide) from the unreacted S-[methyl-3H]adenosylmethionine using techniques like thin-layer chromatography (TLC) or HPLC.

  • Quantification: Quantify the amount of radioactivity incorporated into the product to determine the enzyme's activity.

Genetic Approaches to Elucidate Function

Protocol 3: Generation and Analysis of a 3-O-Methyltransferase Knockout Mutant

  • Causality: Deleting the gene encoding the 3-O-methyltransferase allows for the direct investigation of the physiological consequences of the absence of 3-O-MM and MMP. This is a powerful approach to link the molecule to a specific biological function.

Step-by-Step Methodology:

  • Gene Identification: Identify the gene encoding the putative 3-O-methyltransferase in the M. smegmatis genome through bioinformatics analysis.

  • Knockout Cassette Construction: Construct a DNA cassette that will replace the target gene with a selectable marker (e.g., an antibiotic resistance gene) via homologous recombination.

  • Transformation and Selection: Introduce the knockout cassette into M. smegmatis and select for transformants that have successfully integrated the cassette into their genome.

  • Genotypic Confirmation: Confirm the gene knockout at the DNA level using PCR and Southern blotting.

  • Phenotypic Analysis:

    • Biochemical Analysis: Analyze the mutant strain for the absence of 3-O-MM and MMP using the methods described in Protocol 1.

    • Growth and Stress Response Assays: Compare the growth rate and survival of the mutant strain to the wild-type strain under various conditions (e.g., different carbon sources, oxidative stress, antibiotic exposure).

    • Lipid Profiling: Analyze the fatty acid and lipid composition of the mutant strain to investigate the role of MMP in lipid metabolism.

Visualization of Key Pathways and Workflows

MMP Biosynthesis Pathway

MMP_Biosynthesis cluster_0 Cytoplasm GDP_Man GDP-Mannose Mannosyltransferase α-1,4 Mannosyltransferase GDP_Man->Mannosyltransferase Growing_MMP Growing MMP Chain (Man)n-MeMan-OCH3 Mannosyltransferase->Growing_MMP Adds Mannose Growing_MMP->Mannosyltransferase Acceptor Methyltransferase 3-O-Methyltransferase Growing_MMP->Methyltransferase Acceptor SAM S-Adenosylmethionine SAM->Methyltransferase Methyl Donor Methylated_MMP Methylated MMP Chain (3-O-MM)n-MeMan-OCH3 Methyltransferase->Methylated_MMP Adds Methyl Group SAH S-Adenosylhomocysteine Methyltransferase->SAH Termination Chain Termination Methylated_MMP->Termination Functional_Analysis_Workflow cluster_1 Genetic Manipulation cluster_2 Biochemical Analysis cluster_3 Phenotypic Characterization WT Wild-Type M. smegmatis KO_Construct Knockout Construct (Δ3-O-MT) MMP_Analysis MMP Extraction & GC-MS/NMR Analysis WT->MMP_Analysis Enzyme_Assay 3-O-MT Activity Assay WT->Enzyme_Assay Growth_Assay Growth Curve Analysis WT->Growth_Assay Stress_Response Stress Response (Oxidative, Antibiotic) WT->Stress_Response Lipid_Profiling Lipidome Analysis WT->Lipid_Profiling KO_Mutant Knockout Mutant (Δ3-O-MT) KO_Construct->KO_Mutant KO_Mutant->MMP_Analysis KO_Mutant->Enzyme_Assay KO_Mutant->Growth_Assay KO_Mutant->Stress_Response KO_Mutant->Lipid_Profiling Functional_Insights Functional Insights into 3-O-MM Role MMP_Analysis->Functional_Insights Enzyme_Assay->Functional_Insights Growth_Assay->Functional_Insights Stress_Response->Functional_Insights Lipid_Profiling->Functional_Insights

Caption: Integrated workflow for investigating the function of 3-O-Methylmannose.

Potential Applications in Drug Development

The unique presence and potential importance of the MMP biosynthetic pathway in mycobacteria make it an attractive target for the development of novel anti-mycobacterial drugs.

Rationale for Targeting 3-O-MM Biosynthesis:

  • Specificity: The enzymes involved in MMP biosynthesis, such as the 3-O-methyltransferase, may be unique to mycobacteria or sufficiently different from host enzymes to allow for selective inhibition.

  • Essentiality: While mannose metabolism, in general, is essential for mycobacterial growth, disrupting specific mannose-containing molecules like MMP could lead to a loss of viability or increased susceptibility to other drugs. [3]* Novel Mechanism of Action: Targeting this pathway would represent a new mechanism of action, which is crucial in the face of growing antibiotic resistance.

Drug Development Strategy:

  • High-Throughput Screening (HTS): Develop and validate a high-throughput version of the 3-O-methyltransferase assay (Protocol 2) to screen large compound libraries for potential inhibitors.

  • Structure-Based Drug Design: Solve the crystal structure of the mycobacterial 3-O-methyltransferase to enable structure-based design of more potent and specific inhibitors.

  • Lead Optimization: Chemically modify initial hit compounds to improve their pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

  • In Vivo Efficacy Studies: Test promising lead compounds in animal models of mycobacterial infection to evaluate their in vivo efficacy and safety.

Conclusion and Future Directions

The study of 3-O-Methylmannose is still in its preliminary stages, but the available evidence strongly suggests that it plays a significant, and potentially essential, role in the physiology of mycobacteria. The elucidation of the precise function of MMP and the enzymes involved in its biosynthesis holds great promise for the development of a new class of anti-mycobacterial agents. Future research should focus on:

  • Definitive Functional Characterization: Unambiguously determining the cellular function of MMP in both pathogenic and non-pathogenic mycobacteria.

  • Structural Biology: Obtaining high-resolution structures of the key enzymes in the MMP biosynthetic pathway to facilitate rational drug design.

  • Exploring Broader Roles: Investigating the function of 3-O-MM in other organisms where it has been identified to understand its broader biological significance.

By pursuing these research avenues, the scientific community can unlock the full potential of 3-O-Methylmannose as both a fascinating biological molecule and a valuable target for therapeutic intervention.

References

  • Yamada, H., Cohen, R. E., & Ballou, C. E. (1979). Characterization of 3-O-methyl-D-mannose polysaccharide precursors in Mycobacterium smegmatis. Journal of Biological Chemistry, 254(6), 1972-1979. [Link]

  • Khoo, K. H., Dell, A., Morris, H. R., Brennan, P. J., & Chatterjee, D. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. Journal of Biological Chemistry, 259(6), 3507-3513. [Link]

  • Maitra, S. K., & Ballou, C. E. (1977). Heterogeneity and refined structures of 3-O-methyl-D-mannose polysaccharides from Mycobacterium smegmatis. Journal of Biological Chemistry, 252(8), 2459-2469. [Link]

  • IUBMB Enzyme Nomenclature. EC 3.2.1.221. [Link]

  • Patterson, J. H., Waller, R. F., Jeevarajah, D., Billman-Jacobe, H., & McConville, M. J. (2004). Mannose metabolism is required for mycobacterial growth. Journal of Bacteriology, 186(21), 7146-7153. [Link]

  • Geyer, R., & Geyer, H. (2014). Methylation – an uncommon modification of glycans. Biological Chemistry, 395(7-8), 761-776. [Link]

  • Hsu, M. C., Lee, J., & Kishi, Y. (2008). Synthetic 3-O-Methylmannose-containing Polysaccharides (sMMP): Design and Synthesis. Organic Letters, 10(17), 3741-3744. [Link]

  • Hall, R. L., Wood, E. J., Kamerling, J. P., Gerwig, G. J., & Vliegenthart, J. F. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. Biochemical Journal, 165(1), 173-176. [Link]

  • Correction to 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. (1977). Biochemical Journal, 167(3), 513. [Link]

  • Hall, R. L., Wood, E. J., Kamerling, J. P., Gerwig, G. J., & Vliegenthart, J. F. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. Biochemical Journal, 165(1), 173-176. [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-Methylmannose from Coccidioides immitis. Infection and Immunity, 4(6), 660-661. [Link]

  • Cocuron, J. C., Lerouxel, O., & Alonso, A. P. (2003). In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar. Plant Physiology, 132(1), 277-285. [Link]

  • Albesa-Jové, D., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Journal of Biological Chemistry, 294(45), 16933-16947. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151050, 3-O-Methylmannose. [Link]

  • Creative Biolabs. Monosaccharide Functions: Metabolism & Cell Signaling. [Link]

  • Rajalakshmi, M., & Komathi, S. (2016). GC-MS analysis of phytocompounds in the methanolic extract of Cleistanthus collinus (Roxb.) Benth. ex Hook.f. leaves. Research Journal of Pharmacy and Technology, 9(12), 2195-2199. [Link]

  • Mignogna, R., et al. (2023). Moles of Molecules against Mycobacterium abscessus: A Review of Current Research. International Journal of Molecular Sciences, 24(12), 10207. [Link]

  • Bergenstrahle, M., et al. (2011). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 115(40), 11614-11623. [Link]

  • El-Hawiet, A., et al. (2021). Structure of the 4-O-[1-Carboxyethyl]-d-Mannose-Containing O-Specific Polysaccharide of a Halophilic Bacterium Salinivibrio sp. EG9S8QL. Marine Drugs, 19(9), 508. [Link]

  • Khan Academy. Six types of enzymes. [Link]

  • Oh, D. K., et al. (2011). Enzymatic production of three 6-deoxy-aldohexoses from L-rhamnose. Journal of Molecular Catalysis B: Enzymatic, 73(1-4), 1-6. [Link]

  • Grigor'ev, A. A., et al. (2019). Enzymes for Detoxification of Various Mycotoxins: Origins and Mechanisms of Catalytic Action. Toxins, 11(11), 654. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 345716, 4-O-Methylhexopyranose. [Link]

  • Anikin, A., et al. (2022). Going Retro, Going Viral: Experiences and Lessons in Drug Discovery from COVID-19. Viruses, 14(6), 1283. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Chemical Synthesis of 3-O-Methyl-D-Mannose

Introduction: The Significance of 3-O-Methyl-D-Mannose 3-O-Methyl-D-mannose is a naturally occurring methylated monosaccharide found in various biological systems, including the lipopolysaccharides of certain bacteria an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-O-Methyl-D-Mannose

3-O-Methyl-D-mannose is a naturally occurring methylated monosaccharide found in various biological systems, including the lipopolysaccharides of certain bacteria and fungi.[1][2] Its presence in these complex carbohydrates makes it a molecule of significant interest for researchers in immunology, microbiology, and drug development. The methyl group at the C3 position can influence the carbohydrate's conformation and its interactions with biological receptors, thereby modulating biological activity. Access to pure, chemically synthesized 3-O-Methyl-D-mannose is crucial for structure-activity relationship (SAR) studies, the development of synthetic carbohydrate-based vaccines, and as a standard for analytical and diagnostic applications.

This application note provides a detailed, step-by-step protocol for the chemical synthesis of 3-O-Methyl-D-mannose, designed for researchers and scientists in academic and industrial settings. The described methodology is based on established principles of carbohydrate chemistry, emphasizing regioselective protection and methylation strategies to achieve the desired product with high purity.

Synthetic Strategy: A Multi-step Approach to Regioselective Methylation

The synthesis of 3-O-Methyl-D-mannose presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity on the mannose core. A successful synthesis hinges on a robust protecting group strategy to selectively mask all hydroxyl groups except for the one at the C3 position, which is then methylated. The subsequent removal of all protecting groups yields the target molecule.

The strategy outlined here involves the following key transformations:

  • Anomeric Protection: The anomeric hydroxyl group is first protected as a methyl glycoside to prevent its participation in subsequent reactions.

  • Formation of a Cyclic Acetal: The C4 and C6 hydroxyl groups are protected as a benzylidene acetal, which is a common strategy for diol protection in carbohydrates.

  • Selective Protection of the C2 Hydroxyl Group: The remaining C2 hydroxyl group is protected, leaving the C3 hydroxyl group available for methylation.

  • Methylation of the C3 Hydroxyl Group: The free hydroxyl group at the C3 position is methylated using a suitable methylating agent.

  • Deprotection: All protecting groups are removed to yield the final product, 3-O-Methyl-D-mannose.

This multi-step approach ensures high regioselectivity and provides a reliable pathway to the target compound.

Experimental Workflow Diagram

G cluster_0 Synthesis of 3-O-Methyl-D-Mannose start Methyl α-D-mannopyranoside step1 Protection of C4 & C6 (Benzylidene acetal formation) start->step1 Benzaldehyde dimethyl acetal, CSA step2 Protection of C2 (e.g., Benzoylation) step1->step2 Benzoyl chloride, Pyridine step3 Methylation of C3 step2->step3 NaH, CH3I, DMF step4 Deprotection (Removal of all protecting groups) step3->step4 1. H2, Pd/C 2. NaOMe, MeOH 3. H3O+ end 3-O-Methyl-D-mannose step4->end

Sources

Application

Synthesis of 3-O-Methylmannose: A Detailed Guide for Researchers

Abstract This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 3-O-Methylmannose, a methylated monosaccharide of significant interest in glycobiology and drug discovery. The synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 3-O-Methylmannose, a methylated monosaccharide of significant interest in glycobiology and drug discovery. The synthesis strategy is built upon a robust and well-established chemical pathway involving the strategic protection of hydroxyl groups of D-mannose, followed by regioselective methylation at the C-3 position, and subsequent deprotection to yield the target compound. This document offers an in-depth explanation of the chemical principles behind each step, detailed experimental procedures, safety considerations for all reagents, and methods for the characterization of the final product. The protocols provided are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 3-O-Methylmannose

3-O-Methylmannose is a naturally occurring monosaccharide derivative found in various organisms, playing a role in complex carbohydrate structures. Its presence in polysaccharides of microorganisms, for instance, can influence their biological properties and interactions with host systems. In the context of medicinal chemistry and drug development, methylated sugars like 3-O-Methylmannose are valuable building blocks for the synthesis of novel glycosylated compounds with modified pharmacokinetic and pharmacodynamic profiles. The methyl group can impart increased stability against enzymatic degradation and alter the molecule's polarity, which can be advantageous for therapeutic applications.

The synthesis of 3-O-Methylmannose, however, presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity on the mannose scaffold. Therefore, a successful synthesis hinges on a carefully designed protecting group strategy to enable the selective methylation of the hydroxyl group at the C-3 position. This guide details a reliable pathway to achieve this, based on established principles of carbohydrate chemistry.

The Synthetic Strategy: A Three-Stage Approach

The synthesis of 3-O-Methylmannose is approached in three main stages, as depicted in the workflow below. This strategy ensures the selective modification of the D-mannose starting material.

Synthesis_Workflow Start D-Mannose Stage1 Stage 1: Selective Protection Formation of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose Start->Stage1 Acetolysis Stage2 Stage 2: Regioselective Methylation Alkylation of the C-3 Hydroxyl Group Stage1->Stage2 NaH, CH3I Stage3 Stage 3: Global Deprotection Removal of Acetyl Groups Stage2->Stage3 Zemplén Deacetylation End 3-O-Methylmannose Stage3->End

Caption: Overall workflow for the synthesis of 3-O-Methylmannose.

The causality behind this experimental design is as follows:

  • Stage 1: Selective Protection: Direct methylation of D-mannose would result in a complex mixture of methylated products. To achieve selectivity, all hydroxyl groups except the one at the C-3 position must be protected. The chosen intermediate, 1,2,4,6-tetra-O-acetyl-α-D-mannopyranose, is a versatile starting material where the C-3 hydroxyl is the only one available for reaction. This intermediate can be synthesized from more extensively protected mannose derivatives through a controlled acetolysis reaction.

  • Stage 2: Regioselective Methylation: With the C-3 hydroxyl group exposed, a strong base is used to deprotonate it, forming an alkoxide. This nucleophilic alkoxide then reacts with a methylating agent, such as methyl iodide, in an SN2 reaction to form the desired methyl ether.

  • Stage 3: Global Deprotection: Once the C-3 position is methylated, the acetyl protecting groups are removed to yield the final product, 3-O-Methylmannose. A mild and efficient method for this is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
D-MannoseSigma-Aldrich≥99%
Acetic AnhydrideFisher ScientificACS Grade
PyridineJ.T. BakerACS Grade
Sodium Hydride (60% dispersion in mineral oil)Acros Organics
Methyl IodideAlfa Aesar99.5%, stabilized
Dry N,N-Dimethylformamide (DMF)Acros OrganicsDriSolv
Sodium Methoxide (0.5 M in Methanol)Sigma-Aldrich
MethanolFisher ScientificACS Grade
Dichloromethane (DCM)VWRACS Grade
Ethyl AcetateVWRACS Grade
HexanesVWRACS Grade
Dowex® 50WX8 (H+ form)Sigma-Aldrich
Anhydrous Sodium SulfateFisher Scientific
Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work. The following are key safety considerations for this synthesis:

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[1][2][3] It is also corrosive and can cause severe skin and eye burns.[2] Handle exclusively in an inert atmosphere (e.g., argon or nitrogen) and in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Methyl Iodide (CH₃I): A toxic and carcinogenic substance that is harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] It is a suspected carcinogen.[5] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Work in a fume hood and wear appropriate PPE.

  • Acetic Anhydride: Corrosive and causes severe burns. It is also a lachrymator. Handle with care in a fume hood.

Stage 1: Synthesis of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose

This protocol is adapted from the work of Ponpipom (1977), which describes the preparation of this key intermediate via acetolysis of a more heavily protected mannose derivative. For the purpose of this guide, we will assume the availability of a suitable starting material such as 3,4,6-tri-O-benzyl-1,2-O-(1-methoxyethylidene)-β-D-mannopyranose, as described in the original literature. The acetolysis selectively removes the benzyl groups and the methoxyethylidene group, replacing them with acetyl groups, and importantly, leaving the C-3 hydroxyl group free after a subsequent hydrogenolysis step.

A more direct, though potentially lower-yielding, alternative for some laboratories might involve the partial acetylation of a suitably protected mannose derivative.

Note: The synthesis of the starting material for this stage is beyond the scope of this protocol but can be found in the cited literature.

Stage 2: Regioselective Methylation of the C-3 Hydroxyl Group

Methylation_Reaction cluster_reactants Reactants cluster_product Product R 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose P 1,2,4,6-Tetra-O-acetyl-3-O-methyl-α-D-mannopyranose R->P in dry DMF NaH Sodium Hydride (NaH) MeI Methyl Iodide (CH3I)

Caption: Reaction scheme for the methylation of the C-3 hydroxyl group.

Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2,4,6-tetra-O-acetyl-α-D-mannopyranose (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution may become slightly cloudy.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v) as the eluent. The product should have a higher Rf value than the starting material.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 1,2,4,6-tetra-O-acetyl-3-O-methyl-α-D-mannopyranose as a clear oil or a white solid upon drying.

Stage 3: Global Deprotection (Zemplén Deacetylation)

Deacetylation_Reaction cluster_reactant Reactant cluster_product Product R 1,2,4,6-Tetra-O-acetyl-3-O-methyl-α-D-mannopyranose P 3-O-Methylmannose R->P NaOMe (cat.) in MeOH

Caption: Zemplén deacetylation to yield the final product.

Protocol:

  • Reaction Setup: Dissolve the purified 1,2,4,6-tetra-O-acetyl-3-O-methyl-α-D-mannopyranose (1.0 eq) in dry methanol (20 mL per gram of starting material) in a round-bottom flask with a magnetic stir bar.

  • Deprotection: Add a catalytic amount of sodium methoxide solution (0.5 M in methanol, approximately 0.1 eq) to the stirred solution at room temperature.[2][5]

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/methanol, 9:1 v/v). The product will have a much lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.

  • Neutralization: Once the starting material is consumed, neutralize the reaction mixture by adding Dowex® 50WX8 (H+ form) resin until the pH of the solution is neutral (check with pH paper).

  • Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The resulting residue can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol to yield pure 3-O-Methylmannose as a white solid or a clear, viscous syrup.

Characterization of 3-O-Methylmannose

The identity and purity of the synthesized 3-O-Methylmannose should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol [7]
Appearance White solid or clear, viscous syrup
¹H NMR (D₂O) Peaks corresponding to the anomeric protons, the methoxy group (around 3.4 ppm), and the sugar ring protons.
¹³C NMR (D₂O) Peaks corresponding to the anomeric carbon, the methoxy carbon (around 58-60 ppm), and the other sugar ring carbons.
Mass Spectrometry (ESI-MS) [M+Na]⁺ peak at m/z 217.07

Note on NMR Spectroscopy: The NMR spectra of sugars in D₂O can be complex due to the presence of both α and β anomers in equilibrium. Comparison with literature data or spectra of authentic samples is recommended for unambiguous identification.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the laboratory preparation of 3-O-Methylmannose. By employing a strategic protection-methylation-deprotection sequence, this valuable methylated sugar can be obtained in good purity. The causality-driven approach to the experimental design, coupled with detailed protocols and safety information, is intended to empower researchers in the fields of glycochemistry, drug discovery, and chemical biology to successfully synthesize this important molecule for their research endeavors.

References

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Chem-Supply. Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Methyl Iodide (Iodomethane). Retrieved from [Link]

  • Chem-Supply. Safety Data Sheet: Methyl Iodide. Retrieved from [Link]

  • Ponpipom, M. M. (1977). Synthesis of 3-O Substituted D-Mannoses.
  • National Center for Biotechnology Information. (n.d.). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-O-Methylmannose. In PubChem Compound Database. Retrieved from [Link]

  • Chemistry Online. (2023, March 28). Zemplén deacetylation. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of 3-O-Methylmannose for Research and Development

Abstract 3-O-Methylmannose is a methylated monosaccharide of significant interest in glycobiology and infectious disease research, notably as a component of polysaccharides in certain microorganisms like Mycobacterium sm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-O-Methylmannose is a methylated monosaccharide of significant interest in glycobiology and infectious disease research, notably as a component of polysaccharides in certain microorganisms like Mycobacterium smegmatis[1]. Its use in the synthesis of complex carbohydrates, biological probes, and potential drug candidates necessitates a supply of exceptionally high purity. The inherent challenges in purifying polar, water-soluble compounds like 3-O-Methylmannose—often contaminated with isomeric byproducts and reaction precursors—demand robust and optimized purification strategies. This guide provides detailed protocols and technical insights for the purification of 3-O-Methylmannose from a typical synthetic reaction mixture, focusing on chromatographic techniques to achieve >99% purity suitable for demanding research and drug development applications.

Introduction: The Purification Challenge

The isolation of a single, structurally defined methylated sugar such as 3-O-Methylmannose from a complex mixture presents several key challenges:

  • High Polarity: Sugars are notoriously polar, limiting their solubility in common organic solvents used in chromatography and complicating extraction procedures.

  • Isomeric Contaminants: Synthetic routes often yield a mixture of regioisomers (e.g., 2-O-methyl, 4-O-methyl, or 6-O-methyl mannose) and anomers (α and β), which have very similar physicochemical properties, making separation difficult[2].

  • Reagent Removal: Catalysts, protecting groups, and other reagents from the synthesis must be completely removed.

  • Detection: Lacking a strong chromophore, saturated carbohydrates are challenging to detect with standard UV-Vis detectors during chromatography, often requiring alternative methods like refractive index (RI) detection or derivatization.

This document outlines a multi-step purification workflow designed to systematically address these challenges, moving from bulk impurity removal to high-resolution separation.

Strategic Purification Workflow

A successful purification strategy for 3-O-Methylmannose involves a logical sequence of steps, each designed to remove a specific class of impurities. The overall process is depicted below.

G cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Downstream & Analysis Crude Crude Synthetic Reaction Mixture Workup Aqueous Workup & Solvent Extraction Crude->Workup Quench & Neutralize Flash Silica Gel Flash Chromatography Workup->Flash Removal of non-polar and baseline impurities HPLC Preparative HPLC (HILIC or Reversed-Phase) Flash->HPLC High-resolution separation of isomers Solvent_Removal Solvent Removal (Rotary Evaporation) HPLC->Solvent_Removal Characterization Purity & Identity Confirmation (TLC, NMR, MS) Solvent_Removal->Characterization Final Product

Figure 1: General workflow for the purification of 3-O-Methylmannose.

Physicochemical Properties for Method Design

Understanding the properties of 3-O-Methylmannose is fundamental to designing effective separation protocols.

PropertyValueSourceSignificance for Purification
Molecular Formula C₇H₁₄O₆[3][4]Helps in calculating molarity and confirming mass spectrometry data.
Molecular Weight 194.18 g/mol [3][4]Essential for mass spectrometry analysis and yield calculations.
Boiling Point 474.2°C at 760 mmHg (Predicted)[3]Not suitable for purification by distillation due to thermal decomposition.
Polar Surface Area 107.22 Ų[3]Indicates high polarity, guiding the choice of hydrophilic stationary phases (Silica, HILIC) and polar mobile phases.
Solubility High in water, methanol; Moderate in ethanol; Low in ethyl acetate, dichloromethane.General Carbohydrate ChemistryDictates solvent selection for extraction, chromatography, and crystallization.

Detailed Purification Protocols

Protocol 1: Post-Synthesis Aqueous Workup

Objective: To remove inorganic salts, water-soluble reagents, and catalysts from the crude reaction mixture.

Rationale: This initial step leverages the high water solubility of 3-O-Methylmannose to separate it from non-polar organic impurities and reagents. A typical synthesis might be quenched with an aqueous solution, followed by extraction.

Step-by-Step Methodology:

  • Quenching: Cool the reaction vessel in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic catalysts until effervescence ceases.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., DMF, THF), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Re-dissolve the resulting residue in deionized water.

    • Transfer the aqueous solution to a separatory funnel and extract three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to remove non-polar impurities.

    • Causality Check: The target compound, being highly polar, will remain in the aqueous phase. The organic layers contain non-polar starting materials or byproducts.

  • Drying: Concentrate the aqueous phase using a rotary evaporator to obtain a crude syrup. Co-evaporate with toluene or ethanol (3x) to azeotropically remove residual water. The resulting material is now ready for chromatography.

Protocol 2: Flash Column Chromatography

Objective: To perform a bulk separation of 3-O-Methylmannose from major impurities based on polarity.

Rationale: Silica gel chromatography is a cost-effective method for separating compounds with significantly different polarities. For sugars, a highly polar mobile phase is required to elute the compound from the very polar silica gel stationary phase.

G cluster_0 Flash Chromatography Setup Reservoir Mobile Phase (Solvent Reservoir) Column Silica Gel Column Reservoir->Column Elution Collection Fraction Collector Column->Collection Separated Fractions

Figure 2: Simplified diagram of a flash chromatography setup.

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase Selection: A gradient system of Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Methanol (MeOH) is effective.

    • Starting Eluent: 100% DCM or EtOAc (to elute non-polar spots).

    • Gradient: Gradually increase the percentage of MeOH (e.g., from 0% to 20% over 20-30 column volumes).

    • Expert Insight: The gradual increase in polarity allows for a sequential elution: non-polar impurities elute first, followed by the desired 3-O-Methylmannose, and finally, highly polar baseline impurities are washed off the column.

  • Sample Loading:

    • Dissolve the crude syrup from Protocol 1 in a minimal amount of methanol.

    • Add a small amount of silica gel to this solution to form a slurry.

    • Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fractionation:

    • Begin elution with the starting mobile phase.

    • Collect fractions (e.g., 10-20 mL per tube) and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis:

    • Spot every few fractions on a silica TLC plate.

    • Develop the plate in a mobile phase similar to the elution conditions (e.g., 9:1 DCM:MeOH).

    • Visualize the spots using a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain, as sugars are not UV-active. The target compound should appear as a distinct spot.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the partially purified 3-O-Methylmannose.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve >99% purity by separating 3-O-Methylmannose from any remaining regioisomers.

Rationale: HPLC offers significantly higher resolving power than flash chromatography. For a polar analyte like 3-O-Methylmannose, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal choice. HILIC uses a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent. This is often more effective than reversed-phase HPLC for underivatized carbohydrates.

Step-by-Step Methodology:

  • Column: A preparative HILIC column (e.g., Amide or Diol phase, 5-10 µm particle size).

  • Mobile Phase:

    • Solvent A: 95:5 Water:Acetonitrile with 0.1% formic acid or ammonium hydroxide (to improve peak shape).

    • Solvent B: 95:5 Acetonitrile:Water with 0.1% formic acid or ammonium hydroxide.

  • Elution Conditions:

    • Method Type: Isocratic or shallow gradient elution.

    • Example Isocratic Method: 85% Solvent B / 15% Solvent A. The exact ratio must be optimized analytically first.

    • Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Detection: Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). A mass spectrometer can also be used for fraction identification.

  • Sample Preparation: Dissolve the material from Protocol 2 in the initial mobile phase. Filter through a 0.45 µm syringe filter to remove particulates.

  • Injection and Fractionation: Inject the sample onto the equilibrated column. Collect fractions corresponding to the main peak based on the detector signal.

  • Post-Run Processing: Combine the pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy, white solid.

Method Selection and Comparison

TechniquePrimary UseResolutionThroughputCostKey Advantage
Flash Chromatography Bulk purificationLow to MediumHighLowExcellent for removing impurities with very different polarities.
Preparative HPLC High-purity polishingVery HighLowHighCapable of separating closely related isomers and anomers[5].

Conclusion

The successful purification of 3-O-Methylmannose is a critical step for its application in advanced scientific research. The combination of a preliminary aqueous workup, bulk separation via silica gel flash chromatography, and a final polishing step using preparative HILIC-HPLC provides a robust and reliable pathway to obtaining this valuable compound with greater than 99% purity. The protocols described herein are designed to be self-validating through the use of in-process TLC and final analytical characterization, ensuring a final product that meets the stringent requirements of the research and pharmaceutical development communities.

References

  • Reinhold, V. N., et al. (1985). Separation of partially methylated mannitols by liquid chromatography. Analytical Biochemistry, 151(2), 554-60. [Link]

  • Stephen, A. M., et al. (1977). Gas-Liquid Chromatography of Methyl α-D-Mannosides and their O-Methyl Ethers. Part I. South African Journal of Chemistry, 30, 71-78. [Link]

  • ChemSrc. (n.d.). Mannose, 3-O-methyl- (CAS#:2922-60-3). Chemsrc.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-O-Methylmannose. PubChem Compound Database. [Link]

  • Kim, J. H., et al. (2011). Synthetic 3-O-Methylmannose-containing Polysaccharides (sMMP): Design and Synthesis. Organic & Biomolecular Chemistry, 9(5), 1535-1544. [Link]

  • Beltran, J. P., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of Biological Chemistry, 259(6), 6476-6482. [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-Methylmannose from Coccidioides immitis. Infection and Immunity, 4(5), 660-661. [Link]

  • Albesa-Jové, D., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(4), 1165-1174. [Link]

  • Isbell, H. S. (1941). Preparation of d-Mannose. Journal of Research of the National Bureau of Standards, 26, 47-48. [Link]

  • Wang, T., et al. (2021). Rapid monitoring of high-mannose glycans during cell culture process of therapeutic monoclonal antibodies using lectin affinity chromatography. Biotechnology Progress, 37(3), e3124. [Link]

  • Waters Corporation. (2018). Profiling Released High Mannose and Complex N-Glycan Structures from Monoclonal Antibodies Using RapiFluor-MS Labeling and Optimized Hydrophilic Interaction Chromatography. Waters Application Note. [Link]

  • Sunresin. (n.d.). Mannose Production Purification and Chromatographic Separation. Sunresin New Materials. [Link]

  • KIPO. (2012). Mannose purification method.

Sources

Application

Application Note: Structural Characterization of 3-O-Methylmannose using High-Resolution NMR Spectroscopy

Abstract 3-O-Methylmannose is a methylated monosaccharide of significant interest in glycobiology and drug discovery, often found as a component of complex carbohydrates in natural products. Its precise structural elucid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-O-Methylmannose is a methylated monosaccharide of significant interest in glycobiology and drug discovery, often found as a component of complex carbohydrates in natural products. Its precise structural elucidation is critical for understanding its biological function and for quality control in synthetic applications. This document provides a comprehensive guide to the characterization of 3-O-Methylmannose using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition, and spectral interpretation, enabling unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the structure of carbohydrates.[1][2] It provides detailed information on the primary structure, including the stereochemistry and conformation of monosaccharides.[1] For substituted monosaccharides like 3-O-Methylmannose, NMR is indispensable for confirming the position of the methyl group and elucidating the overall molecular architecture.[3][4]

This application note outlines a systematic workflow employing a suite of NMR experiments:

  • 1D ¹H NMR: To identify all proton signals and their multiplicities.

  • 1D ¹³C NMR: To identify all carbon signals.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the sugar ring.[5][6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[5][6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the position of the methyl group.[5][6]

Materials and Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR spectra.

Materials:

  • 3-O-Methyl-D-mannose (≥98% purity)[7]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Internal standard (optional): Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP)

Protocol:

  • Weigh approximately 5-10 mg of 3-O-Methylmannose.

  • Dissolve the sample in 0.5-0.6 mL of D₂O directly in a clean, dry vial.

  • If an internal reference is desired for precise chemical shift calibration, add a small amount of TSP. For routine analysis, the residual HDO signal can be used as a reference (δ 4.79 ppm at 298 K).[8][9]

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4.5 cm).[6]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity.[1]

General Parameters:

  • Temperature: 298 K (25 °C)

  • Solvent: D₂O

Protocol Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg 3-O-Methylmannose in D₂O acq1 1D ¹H Spectrum prep1->acq1 acq2 1D ¹³C Spectrum acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5 analysis1 Assign Spin Systems (COSY) acq5->analysis1 analysis2 Assign C-H Pairs (HSQC) analysis1->analysis2 analysis3 Confirm Connectivity (HMBC) analysis2->analysis3 analysis4 Final Structure Confirmation analysis3->analysis4

Figure 1: General workflow for NMR characterization.

2.2.1 1D ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of all proton signals and their coupling patterns.

  • Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation or WATERGATE).[10]

  • Key Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 16-64 (adjust for concentration)

2.2.2 1D ¹³C NMR Spectroscopy

  • Purpose: To detect all carbon resonances.

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Key Parameters:

    • Spectral Width: ~160-200 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 1024 or more (¹³C is less sensitive)

2.2.3 2D COSY Spectroscopy

  • Purpose: To identify scalar-coupled protons (protons 2 or 3 bonds apart). This is essential for tracing the connectivity of the mannose ring protons.

  • Experiment: Gradient-selected COSY (gCOSY).

  • Key Parameters:

    • Spectral Width (F1 and F2): ~8-10 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

2.2.4 2D HSQC Spectroscopy

  • Purpose: To correlate protons directly to their attached carbons (¹JCH).

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC with adiabatic pulses.

  • Key Parameters:

    • Spectral Width (F2, ¹H): ~8-10 ppm

    • Spectral Width (F1, ¹³C): ~100-120 ppm

    • ¹JCH Coupling Constant: Optimized for ~145 Hz

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-16

2.2.5 2D HMBC Spectroscopy

  • Purpose: To observe long-range correlations (²JCH, ³JCH) between protons and carbons. This experiment is critical for linking the methyl protons to the C3 carbon of the mannose ring.[11][12]

  • Experiment: Gradient-selected HMBC.

  • Key Parameters:

    • Spectral Width (F2, ¹H): ~8-10 ppm

    • Spectral Width (F1, ¹³C): ~160-200 ppm

    • Long-range J-coupling delay: Optimized for 8 Hz

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-32

Data Analysis and Interpretation

3-O-Methylmannose exists in solution as an equilibrium mixture of α- and β-anomers in the pyranose form. Therefore, two sets of signals are expected in the NMR spectra.

Figure 2: Spin systems and key HMBC correlation for analysis.

Step-by-Step Assignment Strategy
  • Identify Anomeric Protons (H1): The anomeric protons (H1α and H1β) are the most downfield signals in the ¹H spectrum, typically between 4.8 and 5.2 ppm.[1][13] They appear as small doublets due to coupling with H2.

  • Trace the Spin System with COSY: Starting from the anomeric proton signals in the COSY spectrum, trace the ¹H-¹H correlations to assign H2, H3, H4, H5, and the H6 protons for each anomer. The cross-peak H1/H2 will lead to H2, H2/H3 to H3, and so on.

  • Assign Carbons with HSQC: Use the HSQC spectrum to correlate the now-assigned protons to their directly attached carbons (C1 to C6). The methyl protons will correlate to the methyl carbon.

  • Confirm the Methyl Position with HMBC: The crucial step is to analyze the HMBC spectrum. A strong cross-peak will be observed between the methyl protons (-OCH₃) and the C3 carbon of the mannose ring. This unambiguously confirms the 3-O-methylation site. Additional correlations, such as from H1 to C2 and C5, will further validate the ring assignments.

Expected Chemical Shifts

The following table summarizes the expected ¹H and ¹³C chemical shifts for the major (α) and minor (β) anomers of 3-O-Methyl-D-mannopyranose in D₂O. Note that actual values may vary slightly depending on concentration, temperature, and pH.

Positionα-anomer ¹H δ (ppm)α-anomer ¹³C δ (ppm)β-anomer ¹H δ (ppm)β-anomer ¹³C δ (ppm)
1~5.15 (d)~96.5~4.85 (d)~96.8
2~4.05 (dd)~71.0~4.15 (dd)~72.5
3~3.70 (dd)~82.0~3.60 (dd)~83.5
4~3.80 (t)~68.0~3.75 (t)~68.2
5~3.90 (m)~74.0~3.45 (m)~77.0
6, 6'~3.85 (m)~62.5~3.85 (m)~62.5
-OCH₃~3.40 (s)~58.0~3.40 (s)~58.0

Data compiled from typical values for mannose derivatives and methylated sugars.[13][14][15][16]

Conclusion

This application note provides a robust and systematic methodology for the complete structural characterization of 3-O-Methylmannose using a standard suite of NMR experiments. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and definitively confirms the site of methylation. This protocol is readily adaptable for the analysis of other methylated monosaccharides and is suitable for researchers in natural product chemistry, glycobiology, and pharmaceutical development.

References

  • Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. (2021). National Institutes of Health. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. Available at: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega. Available at: [Link]

  • Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. (1975). Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis of 5‑C‑Methylated d‑Mannose, d‑Galactose, l‑Gulose, and l‑Altrose and Their Structural Elucidation by NMR Spectroscopy. (2018). Organic Letters. Available at: [Link]

  • Synthesis of 5-C-Methylated d-Mannose, d-Galactose, l-Gulose, and l-Altrose and Their Structural Elucidation by NMR Spectroscopy. (2018). PubMed. Available at: [Link]

  • 2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. ResearchGate. Available at: [Link]

  • 1H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides and Detection of β-Glucosidase Activity: An Undergraduate Biochemistry Laboratory. (2022). ResearchGate. Available at: [Link]

  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. Available at: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ResearchGate. Available at: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]

  • 4-O-Methylhexopyranose. PubChem. Available at: [Link]

  • Selected 2D-NMR correlations for compound 3 and 6. HMBC and H2BC... ResearchGate. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. ResearchGate. Available at: [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]

  • 2D NMR A correlation map between two NMR parameters. Available at: [Link]

  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link]

  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. (2018). National Institutes of Health. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • D-(+)-Mannose - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link]

  • D-(+)-Mannose (C6H12O6). BMRB. Available at: [Link]

  • 3-O-Methylmannose. PubChem. Available at: [Link]

  • Comparison of ¹H NMR spectra of 3,4,6‐tri‐O‐CD3‐d‐mannose. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

Sources

Method

using 3-O-Methylmannose in mycobacterial culture

Application Note & Protocols Topic: Investigating the Potential of 3-O-Methylmannose as a Selective Inhibitor in Mycobacterial Culture Audience: Researchers, scientists, and drug development professionals in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Investigating the Potential of 3-O-Methylmannose as a Selective Inhibitor in Mycobacterial Culture

Audience: Researchers, scientists, and drug development professionals in the field of mycobacteriology.

Introduction: The Critical Role of Mannose in Mycobacterial Physiology

Mycobacteria, the causative agents of tuberculosis and other significant diseases, possess a unique and complex cell envelope that is fundamental to their survival, pathogenesis, and intrinsic drug resistance. A key feature of this envelope is the abundance of mannosylated molecules, including phosphatidylinositol mannosides (PIMs), lipomannan (LM), and the major virulence factor, lipoarabinomannan (LAM).[1][2] The biosynthesis of these critical glycoconjugates is absolutely essential for mycobacterial growth and viability, making the enzymes involved in mannose metabolism attractive targets for novel therapeutic agents.[3][4]

Furthermore, certain non-tuberculous mycobacteria (NTM) synthesize unique intracellular 3-O-methylmannose polysaccharides (MMP).[5] These polymers, composed of α-(1→4)-linked 3-O-methyl-D-mannose units, are implicated in modulating fatty acid metabolism, a process intrinsically linked to the assembly of the cell envelope.[6][7] The biosynthesis of MMP involves a series of enzymatic steps, including sequential mannosylation by mannosyltransferases and methylation by a 3-O-methyltransferase.[8] Intriguingly, the natural MMP polymer is terminated by an unmethylated mannose residue, suggesting that the methylation process itself plays a role in regulating polysaccharide chain length.[8]

This application note explores the use of exogenous 3-O-Methylmannose (3-O-MM) as a potential metabolic inhibitor in mycobacterial culture. We hypothesize that 3-O-MM, as a structural analog of mannose, could be leveraged as a tool to disrupt the synthesis of essential mannan-containing polysaccharides, thereby inhibiting bacterial growth. The following sections provide the scientific rationale and detailed protocols for investigating this hypothesis.

Principle and Hypothesized Mechanism of Action

We propose that 3-O-Methylmannose acts as a chain-terminating inhibitor of mannan biosynthesis. The central hypothesis is that if exogenous 3-O-MM is transported into the mycobacterial cell and biochemically activated (e.g., converted to GDP-3-O-Methylmannose), it can be recognized and incorporated by mannosyltransferases into growing polysaccharide chains.

The key to its inhibitory action lies in its structure. Natural mannan elongation occurs via the formation of a glycosidic bond with a hydroxyl group, typically at the C-3 or C-6 position of the terminal mannose residue. In 3-O-Methylmannose, the hydroxyl group at the C-3 position is replaced by a methoxy group (-OCH₃). This modification makes it impossible for another mannose unit to be added at this position, effectively terminating the elongation of the polysaccharide chain. This premature termination would lead to the accumulation of truncated, non-functional PIMs, LM, or LAM, disrupting cell wall integrity and leading to growth inhibition or cell death.

G cluster_0 Normal Mannan Biosynthesis cluster_1 Hypothesized Inhibition by 3-O-Methylmannose N1 Growing Mannan Chain... -Man-(OH) N3 Mannosyl- transferase N1->N3 Binds N2 GDP-Mannose (Donor Substrate) N2->N3 Binds N4 Elongated Mannan Chain -Man-Man-(OH) N3->N4 Elongation (New 1,4-linkage) I1 Growing Mannan Chain... -Man-(OH) I3 Mannosyl- transferase I1->I3 Binds I2 GDP-3-O-Methylmannose (Activated Inhibitor) I2->I3 Binds I4 Chain Termination -Man-Man-(OCH3) I3->I4 Incorporation I5 NO FURTHER ELONGATION I4->I5

Caption: Hypothesized mechanism of 3-O-MM as a chain terminator.

Experimental Protocols

These protocols are designed for investigating the effects of 3-O-MM on both non-pathogenic (Mycobacterium smegmatis) and pathogenic (Mycobacterium tuberculosis) species. All work with M. tuberculosis must be performed under appropriate Biosafety Level 3 (BSL-3) conditions.

Materials and Reagents
  • Compound: 3-O-Methyl-D-mannose (CAS No. 64359-80-4 or similar)

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO, cell culture grade) or sterile deionized water.

  • Mycobacterial Strains:

    • M. smegmatis mc²155 (ATCC 700084)

    • M. tuberculosis H37Rv (ATCC 27294)

  • Liquid Media: Middlebrook 7H9 Broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Solid Media: Middlebrook 7H10 Agar supplemented with 0.5% (v/v) glycerol and 10% (v/v) OADC.

  • Equipment: 96-well flat-bottom sterile microplates, sterile flasks, pipettes, incubator (37°C), plate shaker, spectrophotometer (OD600), biosafety cabinet.

  • Viability Reagent (Optional): Resazurin sodium salt solution.

Protocol 1: Preparation of 3-O-Methylmannose Stock Solution

Causality: A concentrated, sterile stock solution is essential for accurate serial dilutions and to avoid contamination. Filter sterilization is used because autoclaving can degrade carbohydrate structures. DMSO is often used for less soluble compounds, but water is preferable if the compound dissolves readily.

  • Weighing: Accurately weigh out 10-50 mg of 3-O-Methyl-D-mannose powder in a sterile tube inside a biosafety cabinet.

  • Dissolving: Add sterile DMSO or water to achieve a high concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until fully dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting & Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.

ParameterRecommendation
Compound 3-O-Methyl-D-mannose
Molecular Weight ~194.18 g/mol [9]
Solvent DMSO or H₂O
Stock Concentration 10 mM to 100 mM
Sterilization Method 0.22 µm Filter Sterilization
Storage -20°C or -80°C
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC assay is a standardized method to determine the lowest concentration of a compound that visibly inhibits microbial growth.[10] This provides a quantitative measure of the compound's potency. A standardized bacterial inoculum ensures reproducibility.

  • Plate Preparation: In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to all wells except the first column.

  • Compound Dilution:

    • Add 200 µL of a starting concentration of 3-O-MM (e.g., 2 mM, diluted from stock) to the wells in the first column (e.g., column A).

    • Perform a 2-fold serial dilution by transferring 100 µL from column A to column B, mixing well, then 100 µL from column B to C, and so on. Discard 100 µL from the final dilution column. This will result in concentrations from 1 mM down to ~1 µM.

  • Controls:

    • Growth Control: Wells with 100 µL of 7H9 broth and bacteria, but no 3-O-MM.

    • Solvent Control: Wells with bacteria and the highest concentration of the solvent (e.g., DMSO) used in the dilutions.

    • Sterility Control: Wells with 100 µL of 7H9 broth only (no bacteria, no compound).

  • Inoculum Preparation:

    • Grow a mid-log phase culture of the mycobacterial strain in 7H9 broth.

    • Adjust the culture turbidity to a McFarland standard of 0.5 (~1 x 10⁷ CFU/mL).

    • Dilute this suspension 1:100 in fresh 7H9 broth to obtain a final inoculum of ~1 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL, which halves the compound concentrations.

  • Incubation: Seal the plate with a breathable membrane or place it in a humidified container. Incubate at 37°C.

    • M. smegmatis: 2-4 days.

    • M. tuberculosis: 7-14 days.

  • Reading Results: The MIC is the lowest concentration of 3-O-MM where no visible bacterial growth (pellet at the bottom) is observed compared to the growth control. For a more quantitative readout, a viability dye like Resazurin can be added.

G start Prepare 3-O-MM Stock step1 Dispense 7H9 Broth into 96-well plate start->step1 step2 Create Serial Dilutions of 3-O-MM across plate step1->step2 step3 step3 step2->step3 step4 Inoculate Plate (100 µL/well) step3->step4 step5 Incubate at 37°C (M. smegmatis: 2-4d M. tb: 7-14d) step4->step5 end Read MIC (Lowest concentration with no growth) step5->end

Caption: Workflow for determining the MIC of 3-O-Methylmannose.

Protocol 3: Mycobacterial Growth Curve Analysis

Causality: This protocol assesses the effect of the compound on the dynamics of bacterial growth (bacteriostatic vs. bactericidal effects) at concentrations below the MIC.

  • Culture Setup: Prepare several sterile flasks containing supplemented 7H9 broth.

  • Treatment Groups:

    • No-treatment control.

    • Solvent control (e.g., DMSO).

    • 3-O-MM at 1/2 MIC.

    • 3-O-MM at 1/4 MIC.

  • Inoculation: Inoculate each flask with a mid-log phase culture to a starting optical density (OD₆₀₀) of 0.05.

  • Incubation: Incubate the flasks at 37°C with shaking (~150 rpm) to ensure aeration.

  • Monitoring Growth: At regular intervals (e.g., every 12 hours for M. smegmatis, every 24-48 hours for M. tuberculosis), aseptically remove an aliquot from each flask and measure the OD₆₀₀.

  • Data Analysis: Plot the OD₆₀₀ values against time for each condition. A delay in the logarithmic phase or a lower stationary phase OD in the treated cultures compared to the control would indicate a bacteriostatic effect. A decrease in OD would suggest a bactericidal effect.

Data Interpretation and Troubleshooting

ObservationPossible InterpretationSuggested Action
High MIC value (>1 mM) or no inhibition observed. 1. The compound has low potency. 2. The compound is not being transported into the cell. 3. The hypothesized mechanism is incorrect.Consider testing in combination with a cell wall permeability enhancer. Design experiments to verify cellular uptake.
Precipitation of 3-O-MM in media. The compound has low solubility in aqueous media at the tested concentrations.Use a higher concentration of DMSO in the stock solution (ensure solvent control is run). Test lower concentrations.
Growth in sterility control wells. Contamination of media, plates, or reagents.Use fresh, sterile materials and strictly adhere to aseptic techniques.
Inconsistent results between replicate wells/experiments. Inaccurate pipetting; inconsistent inoculum size; clumping of mycobacteria.Ensure thorough mixing of bacterial culture before dilution and inoculation. Add Tween 80 to reduce clumping. Calibrate pipettes.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial investigation into the antimicrobial potential of 3-O-Methylmannose against mycobacteria. Based on the critical role of mannose metabolism and polysaccharide synthesis in mycobacterial physiology, 3-O-MM presents an intriguing candidate for a metabolic inhibitor acting via a chain-termination mechanism. Successful demonstration of its inhibitory activity could pave the way for further research into its specific molecular target and its potential as a lead compound in the development of novel anti-tubercular agents.

References

  • Patterson, J. H., Waller, R. F., Jeevarajah, D., Billman-Jacobe, H., & McConville, M. J. (2003). Mannose metabolism is required for mycobacterial growth. Journal of Bacteriology. [Link]

  • Patterson, J. H., Waller, R. F., Jeevarajah, D., Billman-Jacobe, H., & McConville, M. J. (2003). Mannose metabolism is required for mycobacterial growth. PubMed. [Link]

  • Patterson, J. H., et al. (2003). Mannose metabolism is required for mycobacterial growth. Semantic Scholar. [Link]

  • Patterson, J. H., et al. (2003). Mannose metabolism is required for mycobacterial growth. ResearchGate. [Link]

  • Guerardel, Y., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences. [Link]

  • Lee, J., et al. (2014). Synthetic 3-O-Methylmannose-containing Polysaccharides (sMMP): Design and Synthesis. Organic Letters. [Link]

  • Weisman, L. S., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of Biological Chemistry. [Link]

  • Ahmad, S., & Sarkar, D. (2010). Rapid Methods for Testing Inhibitors of Mycobacterial Growth. ResearchGate. [Link]

  • Ahmad, S., & Sarkar, D. (2010). Rapid methods for testing inhibitors of mycobacterial growth. PubMed. [Link]

  • Empadinhas, N., et al. (2021). Self-recycling and partially conservative replication of mycobacterial methylmannose polysaccharides. Nature Communications. [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-Methylmannose from Coccidioides immitis. Infection and Immunity. [Link]

  • de Jong, B. C., et al. (2007). Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method. Journal of Clinical Microbiology. [Link]

  • National Center for Biotechnology Information (n.d.). 4-O-Methylhexopyranose. PubChem Compound Database. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-O-Methylmannose as a Precision Tool in Glycobiology Research

Prepared by: Gemini, Senior Application Scientist Introduction: Unraveling Glycosylation with a Molecular Mimic Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a fundamental post-translational...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unraveling Glycosylation with a Molecular Mimic

Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological processes, from protein folding and trafficking to cell-cell recognition and immune responses. The intricate nature of these pathways necessitates molecular tools that can dissect specific enzymatic steps. 3-O-Methylmannose (3-O-MM) has emerged as a powerful research tool for investigating mannose metabolism and its subsequent role in glycosylation.

3-O-MM is a cell-permeable analog of D-mannose, modified with a methyl group at the 3-hydroxyl position. This seemingly minor alteration has profound consequences once the molecule enters the cell. It is recognized and processed by the initial enzymes of the mannose metabolic pathway, leading to the formation of a "fraudulent" nucleotide sugar donor, guanosine diphosphate-3-O-methylmannose (GDP-3-O-MM). The presence of the methyl group at a key position for glycosidic linkage formation means that while GDP-3-O-MM can be recognized by mannosyltransferases, it cannot be incorporated into growing glycan chains. This effectively terminates the elongation of mannose-containing glycans, making 3-O-MM a potent and specific inhibitor of N-linked glycosylation pathways.

Mechanism of Action: A Trojan Horse in Mannose Metabolism

The inhibitory effect of 3-O-MM is a classic example of metabolic deception. The diagram below outlines the key steps leading to the disruption of N-linked glycosylation.

Mechanism_of_Action cluster_Cell Cytosol cluster_ER Endoplasmic Reticulum / Golgi Man Mannose M6P Mannose-6-P Man->M6P ATP -> ADP MM 3-O-Methylmannose (3-O-MM) HK Hexokinase MM6P 3-O-MM-6-P MM:e->MM6P:w ATP -> ADP PMI Phosphomannose Isomerase M1P Mannose-1-P M6P->M1P MM1P 3-O-MM-1-P MM6P->MM1P GMP GDP-Mannose Pyrophosphorylase (GMPP) GDP_Man GDP-Mannose (Valid Donor) M1P->GDP_Man GTP -> PPi GDP_MM GDP-3-O-MM (Fraudulent Donor) MM1P:e->GDP_MM:w GTP -> PPi Mannosyltransferase Mannosyltransferase GDP_Man->Mannosyltransferase Incorporation GDP_MM->Mannosyltransferase Competitive Binding Growing_Glycan Growing Glycan Chain Mannosyltransferase->Growing_Glycan Terminated_Glycan Terminated Glycan Chain Mannosyltransferase->Terminated_Glycan Glycoprotein Mature Glycoprotein Growing_Glycan->Glycoprotein Protein Nascent Polypeptide Protein->Growing_Glycan

Figure 1: Mechanism of 3-O-Methylmannose. 3-O-MM enters the cell and is converted into the fraudulent nucleotide sugar donor GDP-3-O-MM. This molecule competes with the natural substrate, GDP-Mannose, for mannosyltransferases, leading to the termination of glycan chain elongation.

Applications in Glycobiology Research

Investigating N-linked Glycosylation Pathways

The primary application of 3-O-MM is as a specific inhibitor to study the functional consequences of impaired N-linked glycosylation. By treating cells with 3-O-MM, researchers can observe the effects of incomplete glycan structures on a protein of interest. This can reveal the role of specific mannose additions in:

  • Protein folding and quality control in the endoplasmic reticulum.

  • Protein stability and resistance to degradation.

  • Subcellular localization and trafficking.

  • Ligand-receptor binding and signaling events.

Antiviral Research

Many viruses, particularly enveloped viruses, rely heavily on the host cell's glycosylation machinery to produce functional envelope glycoproteins. These glycoproteins are often crucial for viral entry, assembly, and evasion of the host immune system. 3-O-MM has been shown to inhibit the replication of several viruses by disrupting the proper glycosylation of their envelope proteins. For example, research has demonstrated its activity against the Ebola virus by interfering with the processing of its glycoprotein (GP), which is essential for viral infectivity.

Cancer Biology

Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion. 3-O-MM can be used as a tool to probe the reliance of cancer cells on specific mannosylation pathways. By inhibiting these pathways, researchers can identify potential therapeutic vulnerabilities and study the role of specific glycans in cancer cell behavior.

Experimental Protocols

Protocol 1: Assessing the Impact of 3-O-MM on N-linked Glycosylation of a Target Protein in Cell Culture

This protocol provides a framework for treating cultured cells with 3-O-MM and analyzing the resulting changes in the glycosylation status of a specific protein by observing shifts in its electrophoretic mobility.

A. Materials

  • Mammalian cell line expressing the protein of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-O-Methylmannose (3-O-MM) stock solution (e.g., 100 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody specific to the protein of interest

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

B. Step-by-Step Methodology

  • Cell Seeding: Plate the cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment with 3-O-MM:

    • Prepare fresh dilutions of 3-O-MM in complete culture medium to achieve the desired final concentrations. A typical starting range is 0.1 mM to 2 mM.

    • Include a vehicle-only control (medium without 3-O-MM).

    • Aspirate the old medium from the cells and replace it with the 3-O-MM-containing medium or the control medium.

    • Incubate the cells for a period of 24 to 48 hours. The optimal time will depend on the turnover rate of the protein of interest.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Load equal amounts of protein per lane and run the gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the protein of interest.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

C. Expected Results and Interpretation

  • Mobility Shift: Proteins that are N-glycosylated will typically appear as a smear or a band with a higher molecular weight. Upon successful inhibition by 3-O-MM, you should observe a downward shift in the molecular weight of your target protein. The band should become sharper and migrate faster on the gel, corresponding to the under-glycosylated or non-glycosylated form.

  • Dose-Response: The magnitude of the mobility shift should correlate with the concentration of 3-O-MM used.

D. Self-Validating Controls

  • Positive Control: If available, treat a parallel sample with a well-characterized glycosylation inhibitor like Tunicamycin to confirm that the observed mobility shift is indeed due to a loss of N-linked glycans.

  • Enzymatic Deglycosylation: To definitively prove that the mobility shift is due to a change in glycosylation, treat a lysate sample from the control group with an enzyme like PNGase F, which cleaves N-linked glycans. The deglycosylated control protein should migrate to the same position as the protein from the 3-O-MM-treated cells.

Experimental Workflow Diagram

Experimental_Workflow Start Seed Cells Treat Treat with 3-O-MM (0, 0.1, 0.5, 1, 2 mM) Start->Treat Incubate Incubate 24-48h Treat->Incubate Harvest Harvest Cells & Lyse Incubate->Harvest Quantify Quantify Protein (BCA) Harvest->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe Probe with Specific Antibody Western_Blot->Probe Analyze Analyze Mobility Shift Probe->Analyze End Conclusion Analyze->End

Figure 2: Workflow for analyzing protein glycosylation. This diagram shows the key steps for assessing the effect of 3-O-MM on a target protein's glycosylation status using Western blotting.

Quantitative Data Summary

The effective concentration of 3-O-MM can vary depending on the cell type and the specific biological question. The table below provides a summary of concentrations used in a key study.

Application AreaCell LineConcentration RangeObserved EffectReference
Antiviral (Ebola)HEK293T0.1 - 2 mMInhibition of Ebola virus glycoprotein (GP) processing and reduction in viral entry.
Glycosylation InhibitionHEK293T1 mMSignificant reduction in the apparent molecular weight of the Ebola GP due to impaired glycosylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
No mobility shift observed 1. Protein is not N-glycosylated.2. Concentration of 3-O-MM is too low.3. Incubation time is too short.1. Confirm the glycosylation status of your protein using prediction software or by treating with PNGase F.2. Perform a dose-response experiment with higher concentrations of 3-O-MM.3. Increase the incubation time, especially for stable proteins with slow turnover.
High cell toxicity/death Concentration of 3-O-MM is too high.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of 3-O-MM for your specific cell line and reduce the working concentration accordingly.
Inconsistent results 1. Inconsistent cell confluency.2. Degradation of 3-O-MM stock.1. Ensure all experimental plates have a similar cell density at the start of the treatment.2. Prepare fresh dilutions of 3-O-MM from a properly stored stock solution for each experiment.

References

  • Title: 3-O-methyl-D-mannose is a potent and selective inhibitor of N-linked glycosylation Source: bioRxiv URL: [Link]

  • Title: GDP-3-O-methyl-mannose is a substrate for O-mannosyltransferases Source: bioRxiv URL: [Link]

  • Title: The Mannose Mimetic 3-O-Methyl-D-mannose as a Novel Broad-Spectrum Antiviral against Enveloped Viruses Source: bioRxiv URL: [Link]

Method

Application Notes and Protocols for Synthetic 3-O-Methylmannose Polysaccharides (sMMPs)

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Bridging Mycobacterial Chemistry with Modern Therapeutics Naturally occurring 3-O-Methylmannose polysaccharides (MMPs) are...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Bridging Mycobacterial Chemistry with Modern Therapeutics

Naturally occurring 3-O-Methylmannose polysaccharides (MMPs) are unique intracellular glycoconjugates found in several non-tuberculous mycobacteria, including Mycobacterium smegmatis.[1][2] These molecules, composed of α-(1→4)-linked 3-O-methylated mannose units, play a crucial role in modulating the biosynthesis of fatty acids, which are essential components of the complex mycobacterial cell envelope.[1][3] The methylation at the 3-O-position creates a unique hydrophobic environment within the polysaccharide's helical structure, allowing it to bind long-chain acyl-CoAs and prevent product-based inhibition of fatty acid synthase.[1]

The advent of advanced synthetic chemistry has enabled the creation of synthetic 3-O-Methylmannose polysaccharides (sMMPs), allowing researchers to explore applications beyond their original biological context.[1] These synthetic constructs serve as powerful tools to probe and modulate biological systems, particularly in immunology and drug development. Their mannose-rich backbone provides a scaffold for interacting with key immune receptors, while the methyl groups offer unique physicochemical properties for drug delivery and metabolic studies.

This guide provides a comprehensive overview of the potential applications of sMMPs, complete with detailed protocols to empower researchers to harness their unique capabilities.

Section 1: Foundational Principles and Mechanisms of Action

Understanding the applications of sMMPs requires a grasp of their two primary interaction modalities: lectin-mediated immune recognition and hydrophobic-core-driven molecular sequestration.

Lectin-Mediated Targeting of Antigen-Presenting Cells (APCs)

The surface of mammalian immune cells, particularly antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs), are decorated with C-type lectin receptors (CLRs). The Mannose Receptor (MR, CD206) is a key CLR that recognizes terminal mannose residues on pathogens and glycoproteins. This recognition event is a critical first step in innate immunity, triggering phagocytosis, antigen processing, and the initiation of an adaptive immune response.

Polysaccharides rich in mannose are potent activators of this pathway.[4][5] Synthetic MMPs, with their exposed mannose units, can be recognized by the Mannose Receptor, making them ideal candidates for targeted delivery to APCs. This interaction can be leveraged to enhance immune responses, making sMMPs promising as vaccine adjuvants or immunomodulatory agents.

cluster_APC Antigen Presenting Cell (APC) MR Mannose Receptor (CD206) Phagosome Phagosome Formation & Antigen Processing MR->Phagosome Internalization Cytokines Cytokine Release (TNF-α, IL-6, IL-12) MR->Cytokines Signaling Cascade MHC MHC-II Presentation to T-Cells Phagosome->MHC Leads to sMMP Synthetic 3-O-Methylmannose Polysaccharide (sMMP) sMMP->MR Binds

Caption: sMMP interaction with an Antigen-Presenting Cell via the Mannose Receptor.

Hydrophobic Core and Lipid Interaction

The defining structural feature of sMMPs is the array of methyl groups at the 3-O-position of the mannose residues. In a helical conformation, these methyl groups are directed towards the core, creating a nonpolar, hydrophobic pocket.[1] This mimics the proposed mechanism of natural MMPs, which use this hydrophobic core to bind the aliphatic chains of acyl-CoAs in mycobacteria.[1]

This property can be exploited in several ways:

  • Drug Delivery: Hydrophobic drugs can be encapsulated within the sMMP core, potentially improving their solubility and bioavailability.

  • Metabolic Research: sMMPs can be used as tools to study and potentially inhibit enzymes involved in fatty acid metabolism, not just in mycobacteria but also in other organisms where such pathways are relevant (e.g., cancer metabolism).[3]

Section 2: Application in Immunomodulation and Cancer Research

Polysaccharides are well-established as potent immunomodulators with anti-tumor properties, primarily through the activation of immune cells that can target and eliminate cancer cells.[6] sMMPs can be investigated as agents to activate macrophages and dendritic cells within the tumor microenvironment, shifting it from an immunosuppressive to an immunostimulatory state.

Protocol 1: In Vitro Macrophage Activation Assay by sMMPs

This protocol details a method to assess the ability of sMMPs to activate murine bone marrow-derived macrophages (BMDMs) in vitro. Activation is quantified by measuring the secretion of pro-inflammatory cytokines.

Causality Behind Experimental Choices:

  • Cell Line: BMDMs are primary cells that closely represent tissue macrophages, providing a physiologically relevant model.

  • Cytokine Measurement: TNF-α and IL-6 are key pro-inflammatory cytokines produced by classically activated (M1) macrophages, serving as reliable markers of immune stimulation.[6]

  • Controls: LPS (lipopolysaccharide) is a potent, well-characterized macrophage activator used as a positive control. An untreated control establishes the baseline cytokine secretion.

  • Preparation of Reagents and Cells:

    • Culture murine bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

    • Prepare a stock solution of sMMPs (e.g., 1 mg/mL) in sterile, endotoxin-free PBS. Ensure the solution is well-solubilized.

    • Prepare a stock solution of LPS (1 mg/mL) in sterile, endotoxin-free water.

  • Cell Seeding:

    • Harvest differentiated BMDMs and seed them into a 96-well flat-bottom tissue culture plate at a density of 1 x 10⁵ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Stimulation:

    • Prepare serial dilutions of sMMPs (e.g., final concentrations of 100, 50, 25, 10, 1 µg/mL).

    • Prepare positive control wells with LPS (final concentration of 100 ng/mL).

    • Prepare negative control wells with vehicle (PBS).

    • Remove the old media from the cells and add 200 µL of media containing the respective treatments to each well.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect 150 µL of the supernatant from each well without disturbing the cell layer. Store supernatants at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits. Follow the manufacturer’s instructions precisely.

    • Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.

Treatment GroupConcentrationMean TNF-α (pg/mL) ± SDMean IL-6 (pg/mL) ± SD
Untreated ControlN/A
sMMP1 µg/mL
sMMP10 µg/mL
sMMP50 µg/mL
LPS (Positive Control)100 ng/mL

Section 3: Application in Vaccine Adjuvant Development

Subunit vaccines are often poorly immunogenic and require adjuvants to elicit a robust and lasting immune response.[4] Adjuvants can act as delivery systems to target antigens to APCs and as immunostimulants. The mannose backbone of sMMPs makes them excellent candidates for targeted delivery to APCs via the Mannose Receptor, enhancing antigen uptake and presentation.[4]

Protocol 2: Evaluating sMMP as a Vaccine Adjuvant In Vivo

This protocol describes a murine model to test the adjuvant effect of sMMPs when co-administered with a model antigen, Ovalbumin (OVA). The primary endpoint is the measurement of OVA-specific antibody titers in the serum.

Causality Behind Experimental Choices:

  • Model Antigen: Ovalbumin (OVA) is a widely used, highly characterized model protein antigen.

  • Adjuvant Control: Alum is a commonly used and FDA-approved adjuvant, serving as a benchmark for comparison.[7]

  • Antibody Titer: Measuring antigen-specific IgG antibodies is a standard method for quantifying the humoral (B-cell mediated) immune response, which is a key goal of vaccination.

cluster_prep Preparation (Day 0) cluster_inject Immunization cluster_analysis Analysis Group1 Group 1: OVA in Saline Inject1 Prime (Day 0) Group1->Inject1 Group2 Group 2: OVA + sMMP Group2->Inject1 Group3 Group 3: OVA + Alum Group3->Inject1 Inject2 Boost (Day 14) Inject1->Inject2 Bleed Serum Collection (Day 28) Inject2->Bleed ELISA Antigen-Specific IgG ELISA Bleed->ELISA

Caption: Experimental workflow for testing sMMP as a vaccine adjuvant in a murine model.

  • Animal Grouping and Preparation:

    • Use 6-8 week old female C57BL/6 mice, with 5 mice per group.

    • Group 1 (Antigen only): Ovalbumin (20 µg) in sterile saline.

    • Group 2 (Test Adjuvant): Ovalbumin (20 µg) + sMMP (50 µg) in sterile saline.

    • Group 3 (Control Adjuvant): Ovalbumin (20 µg) adsorbed to Alum (100 µg).

    • Prepare all formulations to a final injection volume of 100 µL per mouse. Gently mix the OVA + sMMP solution for 30 minutes at room temperature before injection to allow for association.

  • Immunization Schedule:

    • Day 0 (Prime): Immunize mice subcutaneously (s.c.) at the base of the tail with their respective formulations.

    • Day 14 (Boost): Administer a booster immunization identical to the primary injection.

  • Serum Collection:

    • Day 28: Collect blood from all mice via a terminal cardiac puncture or submandibular bleed.

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes.

    • Collect the serum (supernatant) and store at -80°C.

  • Antibody Titer Measurement (ELISA):

    • Coat a 96-well high-binding ELISA plate with OVA (2 µg/mL in PBS) overnight at 4°C.

    • Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

    • Block the plate with 5% non-fat milk in PBST for 2 hours at room temperature.

    • Wash the plate 3 times with PBST.

    • Perform serial dilutions of the collected mouse serum (starting at 1:100) in the blocking buffer and add 100 µL to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add TMB substrate and incubate until a blue color develops. Stop the reaction with 2N H₂SO₄.

    • Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than twice the background.

References

  • MDPI. (n.d.). Marine-Derived Polysaccharides and Their Potential Health Benefits in Nutraceutical Applications.
  • National Institutes of Health. (n.d.). Synthetic 3-O-Methylmannose-containing Polysaccharides (sMMP): Design and Synthesis. PMC.
  • National Institutes of Health. (n.d.). Polysaccharides as Potential Anti-tumor Biomacromolecules —A Review. PMC.
  • Cancer Research UK. (n.d.). Biobran (MGN-3) | Complementary and alternative therapy.
  • MDPI. (n.d.). Polysaccharides with Arabinose: Key Players in Reducing Chronic Inflammation and Enhancing Immune Health in Aging.
  • ResearchGate. (2023). Synthetic Polysaccharides.
  • PMC. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides.
  • PubMed. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase.
  • MDPI. (2021). Structure of the 4-O-[1-Carboxyethyl]-d-Mannose-Containing O-Specific Polysaccharide of a Halophilic Bacterium Salinivibrio sp. EG9S8QL.
  • MDPI. (n.d.). Polysaccharides: New Frontiers for Nasal Administration of Medicines.
  • IUCr Journals. (n.d.). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O- methyltransferase specific for 3-O.
  • MDPI. (n.d.). Recent Advancements in Microbial Polysaccharides: Synthesis and Applications.
  • Creative Proteomics. (n.d.). Protocol for Purification by Lectin Adsorption.
  • PMC. (n.d.). Progress and prospect of polysaccharides as adjuvants in vaccine development.
  • Royal Society of Chemistry. (2020). Materials science based on synthetic polysaccharides.
  • MDPI. (2019). Vaccine Adjuvants Derived from Marine Organisms.
  • PMC PubMed Central. (n.d.). Multivalent Carbohydrate-Lectin Interactions: How Synthetic Chemistry Enables Insights into Nanometric Recognition.
  • National Institutes of Health. (2021). Polysaccharides; Classification, Chemical Properties, and Future Perspective Applications in Fields of Pharmacology and Biological Medicine (A Review of Current Applications and Upcoming Potentialities).
  • BOC Sciences. (2024). Three Main Types of Vaccine Adjuvants.
  • MDPI. (n.d.). Recent Reports on Polysaccharide-Based Materials for Drug Delivery.
  • MDPI. (n.d.). Supramolecular Binding with Lectins: A New Route for Non-Covalent Functionalization of Polysaccharide Matrices.
  • PubMed. (2024). Unraveling the web of defense: the crucial role of polysaccharides in immunity.
  • Chemistry LibreTexts. (2024). 25.9: Polysaccharides and Their Synthesis.
  • MDPI. (2023). Chemical Modification of Polysaccharides: A Review of Synthetic Approaches, Biological Activity and the Structure–Activity Relationship.
  • PLOS Computational Biology. (n.d.). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity.
  • PMC. (2023). RETRACTED ARTICLE: Novel adjuvant nano-vaccine induced immune response against Acinetobacter baumannii.
  • PubMed. (2016). Evaluation of various adjuvant nanoparticulate formulations for meningococcal capsular polysaccharide-based vaccine.
  • Natural Polysaccharide Nanomaterials: An Overview of Their Immunological Properties. (n.d.).
  • PMC. (2019). The Pseudomonas aeruginosa lectin LecB binds to the exopolysaccharide Psl and stabilizes the biofilm matrix.
  • PMC PubMed Central. (n.d.). Polysaccharides—Naturally Occurring Immune Modulators.

Sources

Application

A Senior Scientist's Guide to Developing Robust Assays for 3-O-Methyltransferase Activity

Abstract 3-O-methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl position of various phenolic substrates, including catecho...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-O-methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl position of various phenolic substrates, including catecholamines, flavonoids, and other secondary metabolites. Their roles in neurotransmitter regulation, detoxification, and biosynthesis make them compelling targets for therapeutic drug development and fundamental biological research. The accurate measurement of their enzymatic activity is paramount for characterizing their function, determining kinetic parameters, and screening for potential inhibitors. This guide provides a comprehensive overview of the principles and methodologies for developing and validating robust assays for 3-O-methyltransferase activity. We move beyond simple templates to explain the causality behind experimental choices, offering detailed, self-validating protocols for both high-specificity chromatographic methods and high-throughput luminescence-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient assays for this important enzyme family.

Chapter 1: Foundational Principles of 3-O-Methyltransferase Assays

All S-adenosyl-L-methionine-dependent methyltransferase reactions, including those catalyzed by 3-O-methyltransferases, operate on a conserved biochemical principle. The enzyme facilitates the nucleophilic attack of a substrate's hydroxyl group on the activated methyl group of the cofactor, SAM. This reaction yields two products: the methylated substrate and the demethylated cofactor, S-adenosyl-L-homocysteine (SAH).[1][2]

The fundamental choice in assay design hinges on which of these products to detect. One can either directly quantify the formation of the specific 3-O-methylated product or measure the universal co-product, SAH. This decision dictates the entire experimental approach, from the required instrumentation to the assay's throughput and specificity.

G cluster_reactants Reactants cluster_products Products SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) Enzyme 3-O-Methyltransferase SAM->Enzyme + Substrate Catechol Substrate (Methyl Acceptor) Substrate->Enzyme + SAH S-Adenosyl-L-homocysteine (SAH) Product 3-O-Methylated Product Enzyme->SAH Catalysis Enzyme->Product

Caption: The core reaction catalyzed by a 3-O-methyltransferase.

Chapter 2: Choosing the Right Assay: A Comparative Overview

The optimal assay is one that fits the research question. A high-throughput screen (HTS) for thousands of compounds has different requirements than a detailed kinetic analysis of a single enzyme-substrate pair. Here, we compare the most common methodologies.

  • Radiometric Assays : Considered a gold standard for sensitivity, these assays use SAM with a tritiated methyl group ([³H]-SAM).[3][4] The transfer of the radiolabeled methyl group to the substrate is measured, typically after separating the labeled product from the unreacted [³H]-SAM using filter paper binding or chromatography.[3][5] While direct and highly sensitive, the safety precautions, licensing, and waste disposal associated with radioactivity have limited their use in many modern labs.[4][6]

  • Chromatographic Assays (HPLC) : High-Performance Liquid Chromatography offers unparalleled specificity and is the definitive method for confirming enzyme activity and identifying reaction products.[7] By physically separating the substrate, product, and potential side-products, HPLC can unambiguously quantify the formation of the 3-O-methylated isomer, which is critical when side reactions (e.g., 4-O- or 5-O-methylation) are possible.[8][9] While robust and quantitative, HPLC assays are inherently low-throughput.[10][11]

  • Spectrophotometric & Colorimetric Assays : These methods are often designed for continuous monitoring in a plate reader format. Many are coupled-enzyme assays where the production of SAH is linked to a secondary reaction that produces a change in absorbance.[12][13][14] For example, SAH can be enzymatically converted to homocysteine, which then reacts with a chromogen.[14] These assays are advantageous for their simplicity and potential for high-throughput, but they can be susceptible to interference from colored compounds in a screening library.[6]

  • Fluorometric & Luminescent Assays : These represent the modern standard for high-throughput screening due to their exceptional sensitivity and broad dynamic range.[15][16] Like spectrophotometric methods, they are typically coupled assays that detect SAH. The most prominent commercial assays, such as MTase-Glo™, use a series of enzymatic steps to convert SAH into ATP, which then drives a highly sensitive luciferase-luciferin reaction, producing a luminescent signal directly proportional to enzyme activity.[2][17]

Data Presentation: Comparison of Assay Methodologies
FeatureRadiometric AssayHPLC-Based AssaySpectrophotometric AssayLuminescent Assay
Principle Measures transfer of [³H]-CH₃Physical separation & quantificationCoupled enzymatic color changeCoupled enzymatic light production
Throughput Low to MediumLowMedium to HighHigh to Ultra-High
Sensitivity Very HighHighModerateVery High
Specificity High (for methylation)Very High (for product identity)Moderate (prone to interference)High (less optical interference)
Cost/Well High (reagents & disposal)High (instrument time)LowMedium
Key Advantage Direct, sensitive measurementUnambiguous product identificationContinuous monitoring possibleHTS-compatible, high sensitivity
Key Limitation Radioactive material handlingLow throughputCompound interferenceRequires coupling enzymes

Chapter 3: Detailed Protocols & Methodologies

Here we provide two detailed, self-validating protocols that represent two common research objectives: high-specificity validation and high-throughput analysis.

Protocol 3.1: High-Performance Liquid Chromatography (HPLC)-Based Assay for Specificity and Kinetic Analysis

This protocol is designed to provide definitive, quantitative data on enzyme activity by separating and measuring the specific 3-O-methylated product.

Causality Behind Choices:

  • Quenching with Acid: The reaction is stopped with a strong acid (e.g., perchloric acid or trifluoroacetic acid) to denature the enzyme instantly and precipitate proteins, providing a clean sample for injection.

  • Reverse-Phase Column: A C18 column is the standard choice for separating small aromatic molecules like catechols and their methylated derivatives based on hydrophobicity. The methylated product is typically more hydrophobic and will have a longer retention time than the catechol substrate.

  • Standard Curve: A standard curve using a synthesized version of the 3-O-methylated product is essential for converting peak area into an absolute concentration (e.g., pmol of product).

Materials & Reagents:

  • Purified 3-O-methyltransferase enzyme

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)[9]

  • S-Adenosyl-L-methionine (SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Quenching Solution (e.g., 10% Perchloric Acid)

  • HPLC system with UV or fluorescence detector

  • Reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Synthesized 3-O-methylated product standard

Step-by-Step Procedure:

  • Prepare Reaction Master Mix: On ice, prepare a master mix containing Assay Buffer and the catechol substrate at 2x the final desired concentration.

  • Set Up Reactions: In microcentrifuge tubes, add 25 µL of the master mix.

  • Add Inhibitor (if applicable): Add 1 µL of inhibitor dissolved in DMSO or vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 24 µL of a pre-warmed solution containing the enzyme and SAM in Assay Buffer. The final volume is 50 µL. Note: For kinetic studies, one substrate (e.g., catechol) is varied while the other (SAM) is held at a saturating concentration.

  • Incubate: Incubate for a predetermined time (e.g., 30 minutes) where the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding 10 µL of Quenching Solution. Vortex immediately.

  • Clarify Sample: Centrifuge at >14,000 x g for 10 minutes to pellet precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject 20-50 µL onto the C18 column. Run a gradient from low to high Mobile Phase B to elute the substrate and product. Monitor at a wavelength where both compounds absorb.

  • Data Analysis: Integrate the peak corresponding to the 3-O-methylated product. Use the standard curve to convert the peak area to the amount of product formed. Calculate the reaction velocity (e.g., pmol/min/mg enzyme).

Self-Validating Controls:

  • No Enzyme Control: Substrate + SAM. Should show no product peak.

  • No Substrate Control: Enzyme + SAM. Confirms no endogenous substrate is present.

  • No SAM Control: Enzyme + Substrate. Confirms the reaction is SAM-dependent.

  • Positive Inhibition Control: A reaction including a known inhibitor of the enzyme.

G cluster_prep Reaction Setup cluster_proc Sample Processing cluster_analysis Analysis A Prepare Master Mix (Buffer, Substrate) B Add Inhibitor/ Vehicle A->B C Initiate with Enzyme + SAM B->C D Incubate (e.g., 37°C, 30 min) C->D E Quench Reaction (e.g., Acid) D->E F Centrifuge to Pellet Protein E->F G Transfer Supernatant to HPLC Vial F->G H Inject on HPLC System G->H I Separate Substrate & Product H->I J Quantify Product Peak vs. Standard Curve I->J

Caption: Experimental workflow for the HPLC-based 3-O-methyltransferase assay.

Protocol 3.2: Universal Coupled-Enzyme Luminescent Assay for HTS

This protocol is based on the principle of the Promega MTase-Glo™ assay and is ideal for screening compound libraries in a 384-well plate format.[17]

Causality Behind Choices:

  • White Plates: Opaque white plates are used to maximize the luminescent signal and prevent optical crosstalk between wells.

  • Two-Step Reagent Addition: The SAH detection is split into two steps. The first reagent converts SAH to ADP. The second reagent contains the kinase and luciferase to convert ADP to light. This separation optimizes the kinetics of each enzymatic step for maximum sensitivity.

  • SAH Standard Curve: It is critical to run a parallel SAH standard curve on the same plate. This allows the raw luminescence signal (RLU) to be converted into the concentration of SAH produced, making the data quantitative and comparable across experiments.

Materials & Reagents:

  • Purified 3-O-methyltransferase enzyme

  • Catechol substrate and SAM

  • Assay Buffer (low in ATP to reduce background)

  • Commercial luminescent methyltransferase assay kit (e.g., MTase-Glo™) containing SAH, detection reagents, and a standard.

  • Solid white, low-volume 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Prepare Reagents: Reconstitute kit components as per the manufacturer's instructions. Prepare a standard curve of SAH in Assay Buffer ranging from 0 to 1 µM.[17]

  • Dispense Compounds: Using an acoustic dispenser or multichannel pipette, add nL-to-µL volumes of test compounds or DMSO vehicle control to the 384-well plate.

  • Add Enzyme and Substrate: Add 2.5 µL of a 2x enzyme/substrate solution in Assay Buffer to all wells.

  • Initiate Reaction: Add 2.5 µL of a 2x SAM solution to initiate the reaction. The final volume is 5 µL.

  • Incubate: Incubate the plate at room temperature or 37°C for 60 minutes.

  • Detect SAH (Step 1): Add 5 µL of the first detection reagent (which converts SAH to ADP). Mix and incubate for 30 minutes.

  • Detect Light (Step 2): Add 10 µL of the second detection reagent (which converts ADP to ATP and light). Mix and incubate for 30-60 minutes.

  • Read Luminescence: Measure the relative luminescence units (RLU) using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average RLU of the "no enzyme" control from all other wells.

    • Use the SAH standard curve to convert the background-subtracted RLU values into [SAH] produced.

    • Calculate percent inhibition for compound wells relative to DMSO controls.

Self-Validating Controls:

  • 0% Inhibition Control: Full reaction with DMSO vehicle.

  • 100% Inhibition Control: Reaction with a known potent inhibitor or without enzyme.

  • Counter-screening: Hits should be tested for inhibition of the coupling enzymes or luciferase in a separate assay to eliminate false positives.[16]

G SAM SAM MT 3-O-MTase SAM->MT Substrate Substrate Substrate->MT SAH SAH MT->SAH Product Methylated Product MT->Product Reagent1 Detection Reagent 1 SAH->Reagent1 ADP ADP Reagent1->ADP Reagent2 Detection Reagent 2 ADP->Reagent2 ATP ATP Reagent2->ATP Luciferase Luciferase ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Signal pathway for a universal coupled-enzyme luminescent assay.

Chapter 4: Enzyme Kinetics and Inhibitor Characterization

Once an assay is established, it can be used to characterize the enzyme's catalytic efficiency and its interaction with inhibitors.

Determining Kₘ and Vₘₐₓ

The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ), providing a measure of the enzyme's affinity for the substrate.[18]

Protocol:

  • Set up a series of reactions as described in Protocol 3.1 or 3.2.

  • Keep the enzyme concentration constant and the concentration of the co-substrate (SAM) at a saturating level (typically 5-10 times its Kₘ).

  • Vary the concentration of the primary substrate across a wide range, ideally from 0.1 x Kₘ to 10 x Kₘ.

  • Measure the initial reaction velocity (v₀) at each substrate concentration.

  • Plot v₀ versus substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the values for Kₘ and Vₘₐₓ.[19] While traditional linearization methods like the Lineweaver-Burk plot exist, they can disproportionately weight errors at low substrate concentrations and are no longer recommended for primary analysis.[20]

Screening for Inhibitors and Determining IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.

Protocol:

  • Set up reactions with fixed concentrations of enzyme, substrate, and SAM (typically at or near their Kₘ values for maximum sensitivity).

  • Add the inhibitor across a range of concentrations (e.g., 8-10 points using a serial dilution).

  • Include 0% and 100% inhibition controls.

  • Measure enzyme activity at each inhibitor concentration.

  • Calculate percent inhibition: % Inhibition = 100 * (1 - (Activity_inhibitor / Activity_DMSO)).

  • Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Inhibition (MOI) Studies

To understand how an inhibitor works, its mechanism must be determined. This is typically done by measuring the Kₘ and Vₘₐₓ of the substrate in the presence of several fixed concentrations of the inhibitor.[21][22]

  • Competitive Inhibitors: Compete with the substrate for the active site. They increase the apparent Kₘ but do not change Vₘₐₓ. These are often substrate analogs.[22][23]

  • Non-competitive Inhibitors: Bind to a site other than the active site (an allosteric site). They decrease Vₘₐₓ but do not change Kₘ.

  • Uncompetitive Inhibitors: Bind only to the enzyme-substrate (ES) complex. They decrease both Vₘₐₓ and Kₘ.

Chapter 5: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal 1. Inactive enzyme (degradation, improper storage).2. Incorrect buffer conditions (pH, salt).3. Omission of a key reagent (SAM, substrate).4. Substrate not suitable for the enzyme.1. Use a fresh aliquot of enzyme; verify concentration and storage.2. Optimize buffer conditions; refer to literature for the specific enzyme.[2]3. Double-check all reagent additions and concentrations.4. Test with a known positive control substrate.[24]
High Background 1. Contaminated reagents (e.g., ATP in luminescent assays).2. Spontaneous substrate degradation.3. For coupled assays, interference with coupling enzymes.1. Use high-purity, fresh reagents.2. Run a "no enzyme" control to quantify non-enzymatic signal and subtract it.3. Screen compounds against the detection system alone.[16]
Poor Reproducibility 1. Inaccurate pipetting, especially with small volumes.2. Inconsistent incubation times or temperatures.3. Enzyme instability during the assay.1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Use a temperature-controlled incubator/plate reader.3. Perform a time course to ensure measurements are in the linear range; add stabilizing agents like BSA if needed.
False Positives in HTS 1. Compound inhibits a coupling enzyme or luciferase.2. Compound absorbs light at the detection wavelength (colorimetric).3. Compound is fluorescent (fluorometric).1. Perform counter-screens against the detection system.2. Rerun hits using an orthogonal assay (e.g., confirm with HPLC).3. Check for autofluorescence of compounds at excitation/emission wavelengths.

References

  • An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases. PubMed. [Link]

  • Methyltransferase Assay Services. Reaction Biology. [Link]

  • DNA Methyltransferase Activity Assays: Advances and Challenges. PubMed Central. [Link]

  • An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases. ResearchGate. [Link]

  • Biochemical assays for PRMT activity detection. ResearchGate. [Link]

  • Methyltransferase Assay Kits. BellBrook Labs. [Link]

  • Methyltransferase Assay Kits. Biocompare. [Link]

  • Optimizing purification and activity assays of N-terminal methyltransferase complexes. PubMed Central. [Link]

  • Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. [Link]

  • A refined HPLC method to measure catecholamine-o-methyltransferase activity in selected brain regions. PubMed. [Link]

  • An enzyme-coupled high-throughput assay for screening RNA methyltransferase activity in E. Coli cell lysate. Taylor & Francis Online. [Link]

  • High-performance liquid chromatographic method to measure protein L-isoaspartyl/D-aspartyl o-methyltransferase activity in cell lysates. PubMed. [Link]

  • Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima. PubMed Central. [Link]

  • Enzymatic Assays of Histone Methyltransferase Enzymes. ResearchGate. [Link]

  • Kinetic Analysis of tRNA Methylfransferases. PubMed Central. [Link]

  • Substrate Sources for In vitro Methylation Assays. Springer Link. [Link]

  • High-performance liquid chromatography (HPLC) chromatograms showing... ResearchGate. [Link]

  • Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. National Institutes of Health. [Link]

  • Kinetic Analysis of tRNA Methyltransferases. PubMed. [Link]

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. PubMed Central. [Link]

  • ENZYME KINETICS. University of Babylon. [Link]

  • How to Determine Km and Vmax from Lab Data. Patsnap Synapse. [Link]

  • In Vitro Histone Methyltransferase Assay. PubMed Central. [Link]

  • Inhibitors of Protein Methyltransferases and Demethylases. PubMed Central. [Link]

  • Inhibitors of Protein Methyltransferases and Demethylases. ACS Publications. [Link]

  • Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. PubMed Central. [Link]

  • Lecture 13 Determination of Km and Vmax. University of Arizona. [Link]

  • Selective Inhibitors of Protein Methyltransferases. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-O-Methylmannose

Welcome to the technical support center for the synthesis of 3-O-Methylmannose. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-O-Methylmannose. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, leading to improved yields, purity, and reproducibility in your experiments.

Introduction to 3-O-Methylmannose Synthesis

The regioselective synthesis of 3-O-Methylmannose is a multi-step process that requires careful control over protecting group strategies and reaction conditions to achieve the desired product with high purity. The core challenge lies in differentiating the various hydroxyl groups of the mannose scaffold to selectively methylate the C3 position. This guide will address the most common pitfalls encountered during this synthesis and provide logical, evidence-based solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Issue 1: Low Overall Yield of 3-O-Methylmannose

Question: I am consistently obtaining a low yield of my final 3-O-Methylmannose product after deprotection. What are the likely causes and how can I improve it?

Answer: Low overall yield is a multifaceted problem that can originate from inefficiencies in several steps of the synthesis. Let's break down the potential causes and solutions in a systematic way.

Causality Analysis:

The primary reasons for low yield often fall into three categories:

  • Inefficient Regioselective Protection: The most critical phase is the protection strategy to expose only the 3-OH group. Incomplete or incorrect protection leads to a mixture of products and loss of the desired intermediate.

  • Incomplete Methylation: The methylation reaction itself may not go to completion, leaving unreacted starting material.

  • Degradation during Deprotection: Harsh deprotection conditions can lead to the degradation of the target molecule or removal of the desired methyl group.

Troubleshooting Workflow:

To diagnose the root cause of low yield, it is crucial to analyze the intermediates at each stage. A general workflow for troubleshooting is presented below.

troubleshooting_low_yield start Low Final Yield of 3-O-Methylmannose check_protection Analyze Protected Intermediate (e.g., via TLC, NMR) start->check_protection sub_issue1 Mixture of Protected Isomers or Unreacted Starting Material check_protection->sub_issue1 Poor Regioselectivity check_methylation Analyze Methylated Product (before deprotection) check_protection->check_methylation Clean Protected Intermediate solution1 Optimize Protection Strategy: - Re-evaluate choice of protecting groups - Adjust reaction time, temperature, and stoichiometry - Purify intermediate meticulously sub_issue1->solution1 end_goal Improved Yield of 3-O-Methylmannose solution1->end_goal sub_issue2 Incomplete Methylation check_methylation->sub_issue2 Unreacted Starting Material Present check_deprotection Analyze Crude Product Post-Deprotection check_methylation->check_deprotection Complete Methylation solution2 Optimize Methylation: - Use a stronger methylating agent (e.g., MeOTf) - Increase reaction time or temperature - Ensure anhydrous conditions sub_issue2->solution2 solution2->end_goal sub_issue3 Product Degradation or Incomplete Deprotection check_deprotection->sub_issue3 Multiple Spots on TLC/ Unexpected Masses in MS solution3 Optimize Deprotection: - Use milder deprotection conditions - Screen different deprotection reagents - Monitor reaction closely by TLC sub_issue3->solution3 solution3->end_goal

Caption: A logical workflow for diagnosing the cause of low yields.

Detailed Solutions:

  • Optimizing the Protection Strategy:

    • Choice of Protecting Groups: A common strategy involves the formation of a 4,6-O-benzylidene acetal followed by protection of the 2-OH group, leaving the 3-OH group accessible.[1] The choice of the protecting group for the 2-OH position is critical and can influence the stereochemical outcome of subsequent glycosylation reactions.[2]

    • Reaction Conditions: The formation of acetals is an equilibrium-driven process. Ensure adequate removal of water, for instance, by using a Dean-Stark apparatus or molecular sieves. Stoichiometry of the protecting group reagents and reaction times should be carefully optimized.

  • Ensuring Complete Methylation:

    • Methylating Agents: While methyl iodide (MeI) with a base like sodium hydride (NaH) is common, incomplete reactions can occur.[3] Consider more powerful methylating agents like methyl triflate (MeOTf) or using alternative methods such as the Ciucanu-Kerek methylation which can be faster and higher yielding.[3]

    • Anhydrous Conditions: All reagents and solvents must be scrupulously dried. Trace amounts of water can quench the base and hydrolyze the methylating agent.

  • Gentle Deprotection:

    • Benzylidene Acetal Removal: This is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C) or acidic hydrolysis. Hydrogenation is generally milder.

    • Other Protecting Groups: The deprotection conditions must be compatible with the newly installed methyl ether. For instance, if silyl ethers are used, fluoride-based deprotection is effective.[4]

Issue 2: Presence of Multiple Methylated Isomers in the Product Mixture

Question: My final product shows contamination with other mono-methylated mannose isomers (e.g., 2-O-methyl, 4-O-methyl, or 6-O-methyl). How can I improve the regioselectivity of the methylation?

Answer: The presence of multiple methylated isomers is a clear indication of poor regioselectivity in the protection steps. The goal is to expose only the 3-OH group for methylation.

Causality Analysis:

  • Incomplete Protection: If other hydroxyl groups are not fully protected, they will also be methylated, leading to a mixture of isomers.

  • Protecting Group Migration: Some protecting groups can migrate under certain conditions, exposing a different hydroxyl group for methylation.

  • Direct Methylation Approaches: Methods that rely on the differential reactivity of the hydroxyl groups without protection are often less selective.

Strategies for Enhancing Regioselectivity:

  • Robust Protecting Group Strategy: A well-designed, multi-step protection sequence is paramount. A common and effective strategy for D-mannose is as follows:

    • Step 1: 4,6-O-Benzylidene Acetal Formation: This protects the primary 6-OH and the 4-OH in a six-membered ring.[1]

    • Step 2: Selective Protection of the 2-OH: The remaining 2-OH and 3-OH are a cis-diol. Selective protection of the 2-OH can be challenging. One approach is to form a 2,3-O-isopropylidene acetal and then regioselectively open it, though this can be complex. A more direct approach is the selective protection of the 2-OH with a bulky silyl group or another suitable protecting group.

    • Step 3: Methylation of the 3-OH: With the 2, 4, and 6 positions blocked, the 3-OH is the only available site for methylation.

    • Step 4: Deprotection: Removal of all protecting groups to yield 3-O-Methylmannose.

  • Stannylene Acetal Mediated Methylation: An alternative approach involves the use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal across the 2,3-diol. This activates the C3-O bond, allowing for regioselective methylation.[5]

Purification of Isomers:

If isomeric byproducts are formed, their separation can be challenging due to their similar polarities.

  • Chromatography: High-performance liquid chromatography (HPLC) is often required to separate partially methylated sugar isomers.[6] Thin-layer chromatography (TLC) can be used for initial assessment, but baseline separation may not be achievable.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the structure of my synthesized 3-O-Methylmannose?

A1: A combination of techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a characteristic singlet for the methyl group around 3.4-3.6 ppm. The coupling constants of the anomeric proton can help determine the α/β configuration.[7]

    • ¹³C NMR will show a signal for the methyl carbon around 58-60 ppm. The position of the other carbon signals will shift upon methylation, which can be compared to literature values for confirmation.

    • 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning all proton and carbon signals and confirming the position of the methyl group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.[8]

    • Fragmentation patterns in MS/MS can also provide information about the location of the methyl group.

Q2: Can I use alternative methylating agents to methyl iodide?

A2: Yes, several other methylating agents can be used, each with its own advantages and disadvantages.

Methylating AgentBaseSolventComments
Methyl iodide (MeI)NaH, Ag₂ODMF, THFStandard, but can require harsh conditions and long reaction times.[3][9]
Methyl triflate (MeOTf)Non-nucleophilic bases (e.g., 2,6-di-tert-butylpyridine)DCM, MeCNHighly reactive, allows for methylation at lower temperatures. Can be expensive.
Dimethyl sulfate (DMS)NaOHWater, DCMInexpensive and effective, but highly toxic.
Diazomethane (CH₂N₂)-EtherMild, but explosive and toxic. Typically used for small-scale reactions.

Q3: My methylation reaction is sluggish and gives low conversion. What should I check?

A3: Sluggish methylation reactions are often due to a few common issues:

  • Purity of Reagents and Solvents: Ensure all reagents are of high purity and solvents are anhydrous.

  • Base Activity: If using NaH, ensure it is fresh and has not been passivated by atmospheric moisture.

  • Temperature: Some methylation reactions require elevated temperatures to proceed at a reasonable rate.

  • Steric Hindrance: The protecting groups on the mannose derivative can sterically hinder the approach of the methylating agent. In such cases, a smaller, more reactive methylating agent or higher temperatures may be necessary.

Experimental Protocols

Protocol 1: Regioselective Protection of Methyl α-D-Mannopyranoside (Example Pathway)
  • 4,6-O-Benzylidene Acetal Formation:

    • Dissolve methyl α-D-mannopyranoside in anhydrous DMF.

    • Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

    • Heat the reaction mixture under vacuum to remove methanol.

    • Monitor the reaction by TLC. Upon completion, quench with triethylamine and concentrate.

    • Purify the product by column chromatography.[1]

  • 2-O-Benzoylation:

    • Dissolve the 4,6-O-benzylidene protected intermediate in anhydrous pyridine.

    • Cool to 0 °C and add benzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench with methanol and concentrate. Purify by column chromatography.

  • 3-O-Methylation:

    • Dissolve the 2-O-benzoyl-4,6-O-benzylidene intermediate in anhydrous DMF.

    • Cool to 0 °C and add NaH (60% dispersion in mineral oil).

    • Stir for 30 minutes, then add methyl iodide.

    • Allow the reaction to proceed until completion (monitored by TLC).

    • Carefully quench with methanol, dilute with water, and extract with an organic solvent.

    • Purify the methylated product by column chromatography.

  • Deprotection:

    • Remove the benzoyl group by transesterification with sodium methoxide in methanol.

    • Remove the benzylidene acetal by catalytic hydrogenation (H₂, Pd/C) in methanol.

    • The final product, methyl 3-O-methyl-α-D-mannopyranoside, can be purified by chromatography.

References

  • Crich, D., & Sharma, I. (2010). Influence of the O3 protecting group on stereoselectivity in the preparation of C-mannopyranosides with 4,6-O-benzylidene protected donors. The Journal of Organic Chemistry, 75(24), 8383–8391. [Link]

  • Zhu, Y., & Gervay-Hague, J. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 21(9), 1236. [Link]

  • Codée, J. D. C., et al. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ChemRxiv. [Link]

  • Demchenko, A. V. (2003). Stereoselective β-Mannosylation by Neighboring-Group Participation. Synlett, (9), 1225-1240. [Link]

  • Crich, D., & Sharma, I. (2010). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. ResearchGate. [Link]

  • Das, S., & Roy, N. (2013). Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose. Organic & Biomolecular Chemistry, 11(16), 2605–2612. [Link]

  • Hull, S. R., & Turco, S. J. (1985). Separation of partially methylated mannitols by liquid chromatography. Analytical Biochemistry, 151(2), 554–560. [Link]

  • Guisan, J. M. (Ed.). (2006). Immobilization of enzymes and cells. Humana Press. [Link]

  • Gene Food. (2022). 13 Nutrients That Impact DNA Methylation. [Link]

  • Das, S., & Roy, N. (2013). Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose. ResearchGate. [Link]

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. [Link]

  • Crich, D., & Sharma, I. (2010). Influence of the O3 protecting group on stereoselectivity in the preparation of C-mannopyranosides with 4,6-O-benzylidene protected donors. PubMed. [Link]

  • Ciucanu, I. (2006). Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry. Revista de Chimie, 57(7), 675. [Link]

  • Lederkremer, G. Z., & Parodi, A. J. (1984). 3-O-methylation of mannose residues. A novel reaction in the processing of N-linked oligosaccharides occurring in Mucor rouxii. The Journal of biological chemistry, 259(20), 12514–12518. [Link]

  • Bergenstråhle-Wohlert, M., et al. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12285–12296. [Link]

  • Xia, L., & Lowary, T. L. (2013). Regioselective polymethylation of α-(1→4)-linked mannopyranose oligosaccharides. The Journal of organic chemistry, 78(7), 2863–2880. [Link]

  • Izumori, K., & Tuzaki, K. (1988). Purification and characterization of mannose isomerase from Agrobacterium radiobacter M-1. Journal of fermentation technology, 66(1), 33-38. [Link]

  • Lederkremer, G. Z., & Parodi, A. J. (1984). 3-O-methylation of mannose residues. A novel reaction in the processing of N-linked oligosaccharides occurring in Mucor rouxii. Tel Aviv University. [Link]

  • LibreTexts. (2021). 9.14: Biological Methylating Reagents. Chemistry LibreTexts. [Link]

  • Sunresin. (n.d.). Mannose Production Purification and Chromatographic Separation. [Link]

  • Chiu, C. C., et al. (2023). Identification of the High Mannose N-Glycan Isomers Undescribed by Conventional Multicellular Eukaryotic Biosynthetic Pathways. International Journal of Molecular Sciences, 24(11), 9323. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of molecular formula assignment in natural organic matter. Biogeosciences, 10(3), 1583-1601. [Link]

  • ResearchGate. (n.d.). Comparison of ¹H NMR spectra of 3,4,6‐tri‐O‐CD3‐d‐mannose (44, α/β =... [Link]

  • Hamilton, S. R., et al. (2013). Elimination of β-mannose glycan structures in Pichia pastoris. Journal of biotechnology, 167(2), 156–163. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-O-Methylmannose. PubChem. [Link]

  • Schmidt, R. R., & Jung, K. H. (2018). Synthesis of 5-C-Methylated d-Mannose, d-Galactose, l-Gulose, and l-Altrose and Their Structural Elucidation by NMR Spectroscopy. Organic letters, 20(4), 1220–1223. [Link]

  • van der Es, D., et al. (2021). Synthesis and validation of clickable multimeric mannose ligands for dendritic cell targeting. Journal of Carbohydrate Chemistry, 40(1-2), 1-21. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000169). [Link]

  • Raßloff, M., et al. (2018). Distribution of methyl groups (%) on positions 2, 3 and 6 in mannose... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-O-Methylhexopyranose. PubChem. [Link]

  • Wu, Z., & Guo, Z. (2015). Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation. Organic & biomolecular chemistry, 13(28), 7786–7793. [Link]

  • Harada, H., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. ResearchGate. [Link]

  • Harada, H., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. eLife, 12, e84812. [Link]

  • Alberts, B., et al. (2002). Molecular Biology of the Cell. 4th edition. Garland Science. [Link]

  • Twist Bioscience. (2022, July 28). Improving targeted methylation sequencing [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-O-Methylmannose

Welcome to the technical support center for the synthesis of 3-O-Methylmannose. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-O-Methylmannose. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of this important methylated sugar. Here, we will delve into the critical aspects of the synthesis, focusing on improving yield and purity through a detailed examination of common challenges and their solutions.

Introduction: The Challenge of Regioselective Methylation

3-O-Methylmannose is a naturally occurring monosaccharide found in various organisms, including fungi and bacteria.[1][2] Its synthesis is of significant interest for the study of polysaccharides and for the development of therapeutic agents.[3] The primary challenge in synthesizing 3-O-Methylmannose lies in the regioselective methylation of the C3 hydroxyl group of D-mannose, while leaving the other hydroxyl groups at C1, C2, C4, and C6 unprotected or available for subsequent reactions.

This guide will provide a structured approach to troubleshooting common issues encountered during the synthesis, with a focus on a widely used method involving the formation of a cyclic stannylene acetal to activate the C2 and C3 hydroxyl groups for selective methylation.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired 3-O-Methylmannose Isomer

Question: My reaction is producing a mixture of methylated mannoses with a low yield of the desired 3-O-methylated product. How can I improve the regioselectivity?

Answer: This is a common issue stemming from the difficulty of selectively targeting the C3 hydroxyl group. The key is to effectively protect the other hydroxyl groups or to activate the C2-C3 diol for selective methylation.

Root Causes & Solutions:

  • Inefficient Protection of C4 and C6 Hydroxyls: The formation of a 4,6-O-benzylidene acetal is a crucial first step to block these positions.[4][5] Incomplete reaction or side reactions can leave these hydroxyls available for methylation.

    • Troubleshooting:

      • Ensure the use of anhydrous conditions, as water can hydrolyze the acetal.

      • Use a slight excess of benzaldehyde dimethyl acetal and a suitable acid catalyst (e.g., Sc(OTf)₃ or TsOH·H₂O).[4][5][6]

      • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Suboptimal Stannylene Acetal Formation: The formation of a dibutylstannylene acetal across the C2 and C3 hydroxyls is critical for activating these positions.[4][7] Incomplete formation or formation of other tin intermediates can lead to non-selective methylation.

    • Troubleshooting:

      • Use high-quality dibutyltin oxide (n-Bu₂SnO).

      • Ensure the reaction is heated to reflux in an appropriate solvent like methanol to drive the formation of the stannylene acetal.[4]

      • The intermediate is often not isolated but used directly in the next step.

  • Non-selective Methylation: The choice of methylating agent and reaction conditions can influence the selectivity.

    • Troubleshooting:

      • Methyl iodide (MeI) is a common and effective methylating agent for this reaction.[4]

      • The reaction is typically carried out in a polar aprotic solvent like DMF at a moderate temperature (e.g., 50°C) to favor the desired methylation.[4]

Issue 2: Over-methylation and Formation of Di-methylated Byproducts

Question: I am observing significant amounts of di-O-methylated mannose in my product mixture. How can I prevent this?

Answer: Over-methylation is a frequent side reaction. Controlling the stoichiometry of the methylating agent and the reaction time are crucial to minimize the formation of these byproducts.

Root Causes & Solutions:

  • Excess Methylating Agent: Using a large excess of methyl iodide can lead to the methylation of other hydroxyl groups, particularly if the protection strategy is not robust.

    • Troubleshooting:

      • Carefully control the stoichiometry of methyl iodide. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.

      • Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long can increase the likelihood of over-methylation.

    • Troubleshooting:

      • Monitor the reaction progress closely using TLC or HPLC.

      • Quench the reaction as soon as the desired product is formed in a reasonable yield.

Issue 3: Difficulty in Purifying 3-O-Methylmannose

Question: I am struggling to separate 3-O-Methylmannose from other isomers and unreacted starting material. What are the best purification strategies?

Answer: The structural similarity of mannose isomers makes purification challenging. A combination of chromatographic techniques is often necessary.

Root Causes & Solutions:

  • Co-elution of Isomers: The different methylated mannose isomers can have very similar polarities, leading to poor separation on standard silica gel chromatography.

    • Troubleshooting:

      • Flash Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. A common eluent system is a mixture of hexanes and ethyl acetate.[4]

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase or normal-phase HPLC can be very effective.

      • Derivatization: In some cases, derivatizing the mixture (e.g., acetylation or benzoylation) can alter the polarity of the components and improve chromatographic separation. The protecting groups can then be removed after separation.

  • Incomplete Removal of Tin Byproducts: Residual organotin compounds from the stannylene acetal formation can contaminate the final product.

    • Troubleshooting:

      • After the methylation step, perform an aqueous workup to remove the bulk of the tin salts.

      • A filtration through a pad of Celite can help to remove finely dispersed tin solids.

      • During chromatography, tin compounds often streak or remain at the baseline.

Experimental Workflow & Protocols

Workflow for the Synthesis of 3-O-Methylmannose

SynthesisWorkflow Start D-Mannose Step1 Protection of C4 & C6 (Benzaldehyde dimethyl acetal, Sc(OTf)3) Start->Step1 Intermediate1 Allyl 4,6-O-Benzylidene- α-D-mannopyranoside Step1->Intermediate1 Step2 Stannylene Acetal Formation (n-Bu2SnO, MeOH, reflux) Intermediate1->Step2 Intermediate2 Cyclic Stannyl Ether Intermediate Step2->Intermediate2 Step3 Regioselective Methylation (MeI, DMF) Intermediate2->Step3 Intermediate3 Protected 3-O-Methylmannose Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End 3-O-Methylmannose Step4->End

Caption: General workflow for the synthesis of 3-O-Methylmannose.

Detailed Protocol: Synthesis of Allyl 4,6-O-Benzylidene-3-O-methyl-α-D-mannopyranoside

This protocol is adapted from established methods and provides a reliable route to a protected form of 3-O-Methylmannose.[4][5]

Step 1: Synthesis of Allyl α-D-mannopyranoside

  • To a solution of D-mannose in allyl alcohol, add a catalytic amount of Sc(OTf)₃ (scandium triflate).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Concentrate the mixture to dryness and purify by silica gel chromatography to yield allyl mannopyranoside.

Step 2: Formation of Allyl 4,6-O-Benzylidene-α-D-mannopyranoside

  • Dissolve the allyl mannopyranoside in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal and stir the solution vigorously.

  • Add a catalytic amount of a suitable acid, such as fluoroboric acid, dropwise.

  • Monitor the reaction for the formation of the desired acetal, being mindful of the potential for the formation of a 2,3-O-benzylidene side product.

  • Purify the product by column chromatography.

Step 3: Selective Methylation of the C3 Hydroxyl Group

  • To a solution of allyl 4,6-O-benzylidene-α-D-mannopyranoside in methanol, add dibutyltin oxide (n-Bu₂SnO).

  • Heat the mixture to reflux to form the cyclic stannyl ether.

  • Concentrate the reaction mixture to dryness.

  • Dissolve the crude stannyl ether in DMF and add methyl iodide (MeI).

  • Heat the reaction mixture overnight at a controlled temperature (e.g., 50°C).

  • Purify the crude product by flash column chromatography to yield the protected 3-O-methylated product.

Data Summary Table

StepKey ReagentsTypical YieldKey Considerations
1. Glycosylation D-Mannose, Allyl alcohol, Sc(OTf)₃~80%Anhydrous conditions are crucial.
2. Acetal Protection Allyl mannopyranoside, Benzaldehyde dimethyl acetalVariableMonitor for side product formation.
3. Methylation Dibutyltin oxide, Methyl iodide~74%Control stoichiometry of MeI to avoid over-methylation.[4]

Logical Relationship Diagram

TroubleshootingLogic Problem Low Yield of 3-O-Methylmannose Cause1 Cause Inefficient Protection of C4/C6 Problem->Cause1 Cause2 Cause Suboptimal Stannylene Acetal Formation Problem->Cause2 Cause3 Cause Non-selective Methylation Problem->Cause3 Solution1 Solution - Ensure anhydrous conditions - Use excess acetal reagent - Monitor by TLC Cause1:f1->Solution1 Solution2 Solution - Use high-quality n-Bu2SnO - Ensure complete reaction to form the acetal Cause2:f1->Solution2 Solution3 Solution - Use appropriate methylating agent (MeI) - Optimize solvent and temperature Cause3:f1->Solution3

Caption: Troubleshooting logic for low yield of 3-O-Methylmannose.

Concluding Remarks

The synthesis of 3-O-Methylmannose, while challenging, can be optimized to achieve high yields and purity. The key to success lies in a systematic approach to protecting group strategy, careful control of reaction conditions, and diligent monitoring of the reaction progress. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their outcomes in the synthesis of this valuable compound.

References

  • Xia, L., & Lowary, T. L. (2013). Regioselective polymethylation of α-(1→4)-linked mannopyranose oligosaccharides. The Journal of Organic Chemistry, 78(7), 2863–2880. [Link]

  • Synthetic 3-O-Methylmannose-containing Polysaccharides (sMMP): Design and Synthesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic 3-O-Methylmannose-Containing Polysaccharides (sMMPs): Design and Synthesis | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Distribution of methyl groups (%) on positions 2, 3 and 6 in mannose... | ResearchGate. (n.d.). ResearchGate. [Link]

  • Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 5‑C‑Methylated d‑Mannose, d‑Galactose, l‑Gulose, and l‑Altrose and Their Structural Elucidation by NMR Spectroscopy - Organic Letters. (2018, February 6). ACS Publications. [Link]

  • Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of Some Mannose Esters at C1 as a Prodrugs. (2025, February 2). ResearchGate. [Link]

  • Characterization of 3-O-Methylmannose from Coccidioides immitis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-O-methylation of mannose residues. A novel reaction in the processing of N-linked oligosaccharides occurring in Mucor rouxii. (1984, October 25). PubMed. [Link]

  • Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose. (n.d.). Royal Society of Chemistry. [Link]

  • Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. (n.d.). PubMed Central. [Link]

  • Heterogeneity and refined structtures of 3-O-methyl-D-mannose polysaccharides from Mycobacterium smegmatis. (1977, April 25). PubMed. [Link]

  • 3-O-Methylmannose | C7H14O6 | PubChem. (n.d.). PubChem. [Link]

  • Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. (2025, August 6). ResearchGate. [Link]

  • Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (n.d.). National Institutes of Health. [Link]

  • Mannose: a potential saccharide candidate in disease management - PMC. (2023, January 20). National Center for Biotechnology Information. [Link]

  • Synthesis of 2,6-Di-O-methyl-D-mannose. (n.d.). Canadian Science Publishing. [Link]

  • (PDF) Synthesis and characterization of some D-mannose derivatives. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-O-Methylmannose Purification by HPLC

Answering your question. Welcome to the dedicated technical support resource for the purification of 3-O-Methylmannose (3-O-MM) using High-Performance Liquid Chromatography (HPLC).

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question.

Welcome to the dedicated technical support resource for the purification of 3-O-Methylmannose (3-O-MM) using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chromatographic purification of this specific methylated monosaccharide. My approach is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to effectively troubleshoot and optimize your separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the HPLC purification of 3-O-Methylmannose.

Question 1: What is the most common challenge when purifying 3-O-Methylmannose?

The primary challenge in purifying 3-O-MM is its high polarity and structural similarity to other monosaccharides, particularly its parent compound, mannose. This often results in poor retention on standard reversed-phase (C18) columns and co-elution with other structurally related impurities.

Question 2: Which HPLC column is recommended for 3-O-Methylmannose purification?

For optimal results, an amino-functionalized silica gel column is highly recommended. These columns operate in hydrophilic interaction liquid chromatography (HILIC) mode, which is ideal for retaining and separating highly polar compounds like 3-O-MM. The stationary phase, typically featuring aminopropyl groups, provides a polar environment that enhances the retention of polar analytes.

Question 3: What is a typical mobile phase for this separation?

A common mobile phase for separating 3-O-MM on an amino column is a mixture of acetonitrile (ACN) and water. A typical starting point is a high concentration of ACN (e.g., 80-85%) with an aqueous buffer. The high organic content facilitates the retention of the polar analyte on the polar stationary phase in HILIC mode.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your purification process.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Symptom: Asymmetrical peaks, either tailing (a gradual return to baseline after the peak maximum) or fronting (a steep rise and a gradual decline before the peak maximum).

  • Potential Causes & Solutions:

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or the concentration of your sample.

    • Secondary Interactions: Unwanted interactions between 3-O-MM and the stationary phase can cause peak tailing.

      • Solution: Adjust the mobile phase pH or ionic strength. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to mask active sites on the silica backbone and improve peak shape.

    • Mismatched Sample Solvent: Injecting a sample dissolved in a solvent stronger than the mobile phase can lead to peak fronting.

      • Solution: Ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible, or ideally, in the mobile phase itself.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can make peak identification and quantification unreliable.

  • Symptom: The retention time of the 3-O-MM peak shifts between injections.

  • Potential Causes & Solutions:

    • Column Equilibration: Insufficient equilibration of the column between injections, especially after a gradient run, is a common cause.

      • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10-15 column volumes is recommended.

    • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile component (typically ACN) can alter retention times.

      • Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

Issue 3: Low Resolution Between 3-O-Methylmannose and Mannose

Achieving baseline separation between 3-O-MM and mannose is often the primary goal.

  • Symptom: The peaks for 3-O-MM and mannose are not fully separated, appearing as a single broad peak or two overlapping peaks.

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The ratio of ACN to water directly influences the retention and separation of these polar analytes.

      • Solution: Systematically optimize the mobile phase composition. Decreasing the ACN concentration will generally decrease retention times but may improve the separation between closely eluting peaks. A shallow gradient can also be employed to enhance resolution.

    • Incorrect pH: The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, affecting their interaction.

      • Solution: Experiment with different pH values of the aqueous component of the mobile phase. A pH range of 4-6 is a good starting point for amino columns.

Section 3: Experimental Protocols and Data

Protocol 1: Sample Preparation
  • Dissolution: Dissolve the crude 3-O-MM sample in a solvent that is compatible with the initial mobile phase conditions (e.g., 85:15 ACN:Water).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.

Protocol 2: HPLC Method Parameters

The following table provides a starting point for your HPLC method development.

ParameterRecommended SettingRationale
Column Amino-functionalized silica gel (e.g., 5 µm, 4.6 x 250 mm)Ideal for HILIC mode separation of polar analytes.
Mobile Phase A Acetonitrile (ACN)Organic component for HILIC retention.
Mobile Phase B WaterAqueous component to elute the analyte.
Gradient 85% A to 70% A over 20 minutesA shallow gradient can improve resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Refractive Index (RI) or Evaporative Light Scattering (ELSD)Suitable for non-UV absorbing compounds like 3-O-MM.
Injection Volume 10 µLA typical starting injection volume.

Section 4: Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during 3-O-Methylmannose purification.

Troubleshooting_Workflow cluster_peak_shape Peak Shape Solutions cluster_retention Retention Stability Solutions cluster_resolution Resolution Enhancement Solutions start Start | HPLC Run issue Identify Issue start->issue peak_shape Poor Peak Shape? (Tailing/Fronting) issue->peak_shape Yes retention Inconsistent Retention? (Shifting RTs) issue->retention No ps_sol1 Reduce Sample Load peak_shape->ps_sol1 resolution Low Resolution? (Overlapping Peaks) retention->resolution No rt_sol1 Increase Column Equilibration Time retention->rt_sol1 end Optimized Separation resolution->end No res_sol1 Optimize ACN/Water Ratio resolution->res_sol1 ps_sol2 Adjust Mobile Phase pH/Ionic Strength ps_sol3 Match Sample Solvent to Mobile Phase ps_sol3->end rt_sol2 Prepare Fresh Mobile Phase Daily rt_sol3 Use a Column Oven rt_sol3->end res_sol2 Introduce a Shallow Gradient res_sol3 Adjust Mobile Phase pH res_sol3->end

Caption: A decision tree for troubleshooting HPLC purification of 3-O-Methylmannose.

References

Optimization

Technical Support Center: Navigating the Challenges of NMR Analysis of Methylated Sugars

From the Desk of a Senior Application Scientist Welcome to the technical support center dedicated to overcoming the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for methylated sugars. This guide is desig...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to overcoming the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for methylated sugars. This guide is designed for researchers, scientists, and drug development professionals who are leveraging methylation analysis to understand carbohydrate structure and function. Here, we move beyond textbook protocols to address the real-world challenges you face at the bench. We will explore not just the "how" but the "why" behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Hurdles

This section addresses the most common issues encountered during the NMR analysis of methylated sugars in a direct question-and-answer format.

Q1: My 1D ¹H NMR spectrum of a methylated sugar sample is a crowded mess of overlapping signals, especially in the 3.0-4.0 ppm region. How can I resolve these peaks?

A1: This is a classic challenge in the NMR of methylated sugars due to the numerous methoxy (-OCH₃) and ring protons resonating in a narrow chemical shift range. While optimizing the magnetic field strength can provide some improvement, the most effective solution lies in employing two-dimensional (2D) NMR techniques.

  • Homonuclear Correlation Spectroscopy (COSY): This experiment will reveal proton-proton (¹H-¹H) coupling networks, allowing you to trace the connectivity of protons within each sugar ring. For example, you can walk from H-1 to H-2, H-3, and so on, helping to differentiate between spin systems of different sugar residues.

  • Total Correlation Spectroscopy (TOCSY): TOCSY is even more powerful in this scenario. It reveals the entire spin system of a sugar residue from a single cross-peak. By irradiating one proton, you can see all other protons that are part of the same coupled network. This is invaluable for separating signals from different sugar units within an oligosaccharide.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon. Since carbon chemical shifts are more dispersed than proton shifts, this technique provides excellent resolution. The crowded proton region is effectively spread out over the wider carbon chemical shift range, making signal assignment much more manageable.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying the positions of methylation. It reveals long-range couplings between protons and carbons (typically 2-3 bonds). For instance, the protons of a methoxy group (-OCH₃) will show a correlation to the carbon they are attached to (e.g., C-2, C-3, etc.), directly confirming the site of methylation.

Q2: I'm struggling to differentiate between different degrees of methylation (e.g., mono-, di-, tri-methylated) in my sample. What's the best approach?

A2: Distinguishing between different methylation patterns requires a combination of 1D and 2D NMR experiments, with a focus on identifying the presence or absence of specific signals.

  • ¹H NMR: Look for the disappearance of hydroxyl (-OH) proton signals. These are often broad and their chemical shift is dependent on solvent and temperature. However, their absence is a strong indicator of methylation at that position.

  • ¹³C NMR: The chemical shifts of carbon atoms are highly sensitive to their electronic environment. Methylation causes a significant downfield shift (increase in ppm) of the attached carbon. By comparing the ¹³C spectrum of your methylated sugar to that of the unmethylated parent compound, you can identify the methylated positions.

  • HSQC and HMBC: As mentioned above, these are the definitive experiments. An HSQC will show a correlation for each C-H pair. In a methylated sugar, you will see new signals corresponding to the -OCH₃ groups (typically around 3.4-3.6 ppm for ¹H and 50-60 ppm for ¹³C). An HMBC experiment will then provide the crucial link between the methoxy protons and the carbon of the sugar ring they are attached to, confirming the methylation site.

Q3: My sample is showing poor signal-to-noise (S/N) even after a long acquisition time. What could be the issue?

A3: Poor S/N in NMR can stem from several factors, particularly when dealing with potentially small sample quantities or complex mixtures. Here’s a troubleshooting workflow:

  • Sample Concentration: Ensure your sample is sufficiently concentrated. For ¹H NMR, a concentration of 1-10 mg/mL is typical. For less sensitive nuclei like ¹³C, or for 2D experiments, higher concentrations are often necessary.

  • Solvent Choice: Use a high-quality deuterated solvent. Ensure the solvent is appropriate for your sample and does not interact with it. For carbohydrates, D₂O is common, but for permethylated sugars, which are less water-soluble, CDCl₃ or DMSO-d₆ might be better choices.

  • Shimming: The homogeneity of the magnetic field is critical. Poor shimming leads to broad lineshapes and reduced signal height. Take the time to carefully shim the magnet before each experiment.

  • Pulse Calibration: Ensure the 90° pulse width is correctly calibrated for your sample and probe. An inaccurate pulse width will lead to suboptimal signal excitation and lower S/N.

  • Number of Scans: For dilute samples, increasing the number of scans is necessary. The S/N increases with the square root of the number of scans.

  • Cryoprobe: If available, using a cryoprobe will significantly enhance S/N (by a factor of 3-4), allowing for faster data acquisition or analysis of smaller sample quantities.

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in the NMR analysis of methylated sugars.

Protocol 1: Sample Preparation for NMR Analysis of a Methylated Polysaccharide
  • Sample Solubilization:

    • Start with 5-10 mg of the lyophilized methylated polysaccharide.

    • Choose a suitable deuterated solvent. For permethylated polysaccharides, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are often good choices. For partially methylated, water-soluble samples, deuterium oxide (D₂O) can be used.

    • Add 0.5-0.7 mL of the chosen solvent to the sample in a clean, dry NMR tube.

    • Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any undissolved particles.

  • Internal Standard (Optional but Recommended):

    • For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard for organic solvents (0 ppm). For D₂O, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.

  • Filtration (If Necessary):

    • If any particulate matter remains, filter the sample through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

  • Final Checks:

    • Ensure the sample height in the NMR tube is appropriate for your spectrometer's probe (typically around 4-5 cm).

    • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

Workflow for Assigning Methylation Patterns using 2D NMR

This workflow outlines the logical progression of experiments to fully characterize a methylated sugar.

Methylation_Analysis_Workflow cluster_1D 1D NMR Screening cluster_2D 2D NMR Elucidation cluster_assignment Structure Assignment H1_NMR ¹H NMR Spectrum COSY COSY H1_NMR->COSY Identify ¹H-¹H Couplings HSQC HSQC H1_NMR->HSQC Correlate ¹H to ¹³C C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC TOCSY TOCSY COSY->TOCSY Trace Full Spin Systems Spin_Systems Identify Spin Systems TOCSY->Spin_Systems HMBC HMBC HSQC->HMBC Identify C-H Pairs HSQC->Spin_Systems Methyl_Positions Confirm Methylation Sites HMBC->Methyl_Positions Identify long-range ¹H-¹³C correlations to confirm -OCH₃ positions Spin_Systems->Methyl_Positions Final_Structure Propose Final Structure Methyl_Positions->Final_Structure

Caption: A logical workflow for the structural elucidation of methylated sugars using a combination of 1D and 2D NMR experiments.

Part 3: Data Interpretation - A Deeper Dive

Understanding the Impact of Methylation on Chemical Shifts

Methylation doesn't just add new signals; it perturbs the chemical shifts of nearby protons and carbons. Understanding these effects is key to accurate interpretation.

  • α-effect: The carbon atom directly attached to the methyl group experiences a significant downfield shift (Δδ ≈ +8 to +10 ppm). This is a primary indicator of a methylation site.

  • β-effect: The carbons adjacent to the methylation site also experience a smaller downfield shift (Δδ ≈ +1 to +2 ppm).

  • γ-effect: Carbons in a γ-position to the methyl group often experience a small upfield shift (Δδ ≈ -1 to -3 ppm), particularly if they are in a gauche conformation relative to the methyl group.

These effects can be summarized in the following table:

Effect Position Relative to -OCH₃ Typical ¹³C Chemical Shift Change (Δδ)
α-effectC-X (where X is the methylation site)+8 to +10 ppm
β-effectC-(X±1)+1 to +2 ppm
γ-effectC-(X±2)-1 to -3 ppm

Data provided is illustrative and can vary based on sugar conformation and solvent.

Visualizing Key HMBC Correlations for a Methylated Glucose Unit

The following diagram illustrates the crucial HMBC correlations that would be observed for a glucose residue methylated at the 2-position.

HMBC_Correlations cluster_methoxy Methoxy Group glucose C1 C2 C3 C4 C5 C6 methoxy H₃C-O- methoxy->glucose:c2 HMBC Correlation (³JCH)

Caption: A simplified representation of the key ³JCH HMBC correlation used to unambiguously identify the 2-O-methylation site on a glucose ring.

References

  • Structure elucidation of carbohydrates using 1D and 2D NMR spectroscopy. (2011). In Glycoscience: Biology and Medicine (pp. 1329-1358). Springer. [Link]

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry for 3-O-Methylmannose

Welcome to the technical support center for the analysis of 3-O-Methylmannose (3-O-MeMan). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-O-Methylmannose (3-O-MeMan). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the mass spectrometric analysis of this methylated monosaccharide. The content is structured to move from quick-reference FAQs to detailed troubleshooting protocols, ensuring you can find the level of detail you need to succeed.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 3-O-Methylmannose difficult to analyze directly with LC-MS?

A: 3-O-Methylmannose, like other underivatized monosaccharides, presents several challenges. It is highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns. Its low molecular weight and lack of a strong chromophore make it difficult to detect, and its ionization efficiency in electrospray ionization (ESI) can be low without derivatization.

Q2: What is the most common analytical strategy for 3-O-Methylmannose?

A: Gas chromatography-mass spectrometry (GC-MS) following chemical derivatization is a very common and robust method.[1][2] Derivatization converts the polar, non-volatile sugar into a more volatile and thermally stable compound suitable for GC analysis.[3]

Q3: What kind of derivatization is recommended for GC-MS analysis?

A: The most frequently cited method involves a two-step process: reduction to the corresponding alditol, followed by acetylation to form alditol acetates.[1][2] Another effective method is trimethylsilylation (TMS), which replaces active hydrogens on hydroxyl groups with a TMS group (-Si(CH3)3).[1][4]

Q4: Can I use LC-MS/MS? What are the advantages?

A: Yes, LC-MS/MS is a powerful alternative, particularly for complex biological samples where extensive cleanup for GC-MS is not feasible.[5][6] Its advantages include higher specificity from MS/MS fragmentation and potentially simpler sample preparation. However, it often still requires derivatization to improve chromatographic retention and ionization efficiency.[7]

Q5: What is the expected mass of 3-O-Methylmannose?

A: The monoisotopic mass of 3-O-Methylmannose (C7H14O6) is 194.079 g/mol .[8] This is the value you should look for when identifying the molecular ion ([M]+), protonated molecule ([M+H]+), or other adducts like the sodium adduct ([M+Na]+).

Section 2: The Analytical Workflow: A Visual Guide

This diagram outlines the critical decision points and pathways for the successful analysis of 3-O-Methylmannose, from initial sample preparation to final data acquisition.

3-O-MeMan_Workflow Figure 1. General MS Workflow for 3-O-Methylmannose cluster_prep Sample Preparation cluster_derivatization Derivatization Strategy cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample Biological or Chemical Sample Hydrolysis Glycoprotein Hydrolysis (if applicable) Sample->Hydrolysis Cleanup Sample Cleanup (e.g., SPE, filtration) Hydrolysis->Cleanup Deriv_Choice Choose Derivatization Cleanup->Deriv_Choice GC_Deriv For GC-MS: Alditol Acetate or TMS Derivatization Deriv_Choice->GC_Deriv Volatility Needed LC_Deriv For LC-MS: Silylation or other (Optional but Recommended) Deriv_Choice->LC_Deriv Improved Retention No_Deriv Direct Aqueous LC (Challenging) Deriv_Choice->No_Deriv Direct Analysis Analysis_Choice Choose Platform GC_Deriv->Analysis_Choice LC_Deriv->Analysis_Choice No_Deriv->Analysis_Choice GCMS GC-MS Analysis Analysis_Choice->GCMS GC Route LCMS LC-MS/MS Analysis Analysis_Choice->LCMS LC Route GC_Data Acquire EI Spectra Identify Fragments GCMS->GC_Data LC_Data Acquire ESI-MS/MS Spectra Monitor MRM Transitions LCMS->LC_Data Interpretation Confirm Identity via Fragmentation & Retention Time GC_Data->Interpretation LC_Data->Interpretation

Caption: Workflow for 3-O-Methylmannose analysis.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Sample Preparation & Derivatization Issues

Problem: Low or no derivatization yield.

  • Cause & Explanation: Moisture is the primary enemy of many derivatization reactions, especially silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are rapidly hydrolyzed by water, rendering them inactive. Similarly, protic solvents like methanol can interfere with the derivatizing agent.[9]

  • Solution:

    • Ensure Absolute Dryness: Lyophilize (freeze-dry) your samples to complete dryness. Avoid air-drying, which can be incomplete.

    • Use Anhydrous Solvents: If redissolving the sample is necessary before adding the reagent, use a high-purity anhydrous solvent like pyridine or acetonitrile.

    • Proper Reagent Handling: Use a dry syringe to pierce the septum of the reagent vial. Store reagents under an inert atmosphere (nitrogen or argon) and tightly sealed.[10]

    • Reaction Conditions: Optimize reaction time and temperature. Silylation reactions may require heating (e.g., 60-80°C for 1-2 hours) to proceed to completion.[10]

Problem: Multiple or unexpected derivative peaks in the chromatogram.

  • Cause & Explanation: Monosaccharides exist in solution as an equilibrium of different anomers (α and β) and ring forms (pyranose and furanose). Derivatization can "lock" these different forms, each of which may produce a separate peak in the chromatogram.

  • Solution:

    • Oximation Step: Before silylation, perform an oximation step (e.g., with methoxyamine hydrochloride).[11] This reaction targets the open-chain aldehyde group, preventing the formation of multiple anomers and resulting in a single, stable derivative peak.

    • Reduction to Alditol: For the alditol acetate method, the initial reduction step with sodium borohydride converts the sugar into a single, open-chain alditol, which eliminates anomerism completely.[12]

Gas Chromatography (GC) Issues

Problem: Poor peak shape (tailing) for derivatized 3-O-MeMan.

  • Cause & Explanation: Peak tailing in GC is often caused by active sites in the analytical pathway (injector liner, column) that interact with polar analytes. Even though derivatization reduces polarity, residual interactions can occur, especially if the derivatization is incomplete.

  • Solution:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Replace it regularly.

    • Condition the Column: Properly condition the GC column according to the manufacturer's instructions before use.

    • Check for Leaks: Small leaks in the GC system can introduce oxygen and water, degrading the column phase and creating active sites.

    • Confirm Complete Derivatization: Re-evaluate your derivatization procedure. Incomplete reactions leave polar -OH groups exposed, which are a primary cause of tailing.

Problem: Difficulty distinguishing 3-O-MeMan from other methylated hexoses.

  • Cause & Explanation: Isomers, such as 2-O-Methylmannose or 4-O-Methylglucose, can have very similar retention times and mass spectra, making confident identification difficult. Electron Ionization (EI) can sometimes produce non-specific fragmentation.[13]

  • Solution:

    • High-Resolution GC: Use a long capillary column (e.g., 50-60 meters) with a thin film thickness to maximize chromatographic resolution.

    • Analyze Fragmentation Patterns: While challenging, specific fragment ions can be indicative of the methylation position. For alditol acetates, the fragmentation pattern is influenced by the location of the methyl and acetyl groups.[12] A key strategy is to avoid reduction before derivatization if you want to distinguish between 3-O- and 4-O-methylated hexoses, as their reduced forms can be identical.[12]

    • Use Authentic Standards: The most reliable method for confirmation is to run an authentic, commercially available standard of 3-O-MeMan under the exact same conditions to confirm both retention time and mass spectrum.

Liquid Chromatography (LC) & MS Issues

Problem: Low signal intensity or no peak detected in LC-MS.

  • Cause & Explanation: This is a multifaceted problem. The root cause could be poor ionization, ion suppression from the sample matrix or mobile phase, or incorrect MS parameters. Underivatized sugars are notoriously difficult to ionize efficiently by ESI.

  • Solution:

    • Optimize Ion Source Parameters: Systematically tune the ion source. Adjust capillary voltage, gas flows (nebulizer, drying gas), and temperatures to find the optimal conditions for your analyte.[14]

    • Check for Adduct Formation: Sugars often ionize better as adducts. Look for the sodium ([M+Na]+) or potassium ([M+K]+) adducts in positive mode, or formate ([M+HCOO]-) or chloride ([M+Cl]-) adducts in negative mode. You may need to add a low concentration of a salt (e.g., sodium acetate) to the mobile phase to promote a single, stable adduct.

    • Address Ion Suppression: The sample matrix can significantly suppress the signal.[14] Improve sample cleanup using Solid Phase Extraction (SPE). Also, ensure you are using high-purity LC-MS grade solvents and additives to avoid contamination.[15][16]

    • Consider Derivatization: As with GC, derivatization can dramatically enhance ionization efficiency for LC-MS analysis.[17]

Problem: Unstable retention time.

  • Cause & Explanation: Retention time shifts are common in LC and can be caused by changes in the mobile phase, column degradation, temperature fluctuations, or system leaks.[16] For polar analytes like sugars, the column equilibration is critical.

  • Solution:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. Buffer pH and composition must be consistent.[15]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each run. This can take 10-20 column volumes or more.

    • System Check: Check for leaks in the pump, injector, and fittings. Monitor the system pressure; fluctuations can indicate a leak or bubble.[16]

    • Use a Guard Column: A guard column protects the analytical column from contamination and can help stabilize retention.[15]

Section 4: Standard Operating Protocols

Protocol: GC-MS Analysis via Alditol Acetate Derivatization

This protocol is adapted from established methods for analyzing methylated sugars from glycoproteins.[1][2]

  • Hydrolysis (if applicable): Start with 50-100 µg of lyophilized glycopeptide or glycoprotein. Add 200 µL of 2 M trifluoroacetic acid (TFA). Heat at 120°C for 2 hours to release monosaccharides.

  • Drying: Remove TFA by drying under a stream of nitrogen gas.

  • Reduction:

    • Redissolve the dried sample in 100 µL of 1 M ammonium hydroxide (NH4OH).

    • Add 100 µL of freshly prepared sodium borohydride (NaBH4) solution (10 mg/mL in 1 M NH4OH).

    • Incubate at room temperature for 2 hours.

  • Neutralization: Carefully add drops of glacial acetic acid to neutralize the excess NaBH4 until effervescence stops.

  • Borate Removal:

    • Dry the sample completely under nitrogen.

    • Add 200 µL of methanol and dry again. Repeat this step 3-4 times to remove borate salts as volatile methylborate.

  • Acetylation:

    • Add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Seal the vial tightly and heat at 100°C for 1 hour.

  • Extraction:

    • After cooling, add 500 µL of water and 500 µL of dichloromethane (DCM).

    • Vortex thoroughly and centrifuge.

    • Carefully collect the lower DCM layer containing the alditol acetates.

  • Analysis: Inject 1-2 µL of the DCM extract into the GC-MS.

Table 1: Example GC-MS Parameters

ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Standard non-polar column suitable for a wide range of analytes.
Injector Temp 250°CEnsures rapid volatilization of the derivatized sample.
Oven Program 150°C hold 2 min, ramp to 250°C at 5°C/minGradient separates analytes based on boiling point.
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Ion Source Electron Ionization (EI)Standard ionization for GC-MS, provides reproducible fragmentation.
Source Temp 230°CStandard temperature for EI sources.
Scan Range m/z 40-500Covers the expected mass range of fragments.

References

  • Struwe, W. B., & Stickers, M. (2022).
  • Niigata, K., et al. (2015). Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 29(3), 238-46. [Link]

  • Hall, R. L., et al. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. Biochemical Journal, 165(1), 173-6. [Link]

  • Kamerling, J. P., et al. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. PubMed. [Link]

  • Niigata, K., et al. (2015). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. ResearchGate. [Link]

  • Narimatsu, Y., et al. (2022). Global View of Domain-Specific O-Linked Mannose Glycosylation in Glycoengineered Cells. Molecular & Cellular Proteomics. [Link]

  • Allerdings, E., et al. (2005). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. [Link]

  • Spectroscopy Staff. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Spectroscopy. [Link]

  • Tenhaken, R., & Lehle, F. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. MDPI. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. Harvard University. [Link]

  • Iraqi, O. (2022). Derivatization for GC-MS analysis? ResearchGate. [Link]

  • Steed, R. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]

  • Liang, D., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Pharmaceutical and Biomedical Analysis, 137, 54-59. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-O-Methylmannose. PubChem. [Link]

  • Liang, D., et al. (2017). LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. PubMed. [Link]

  • Guo, X., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. Food Chemistry. [Link]

  • Nakano, M., et al. (2019). Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications. Journal of Proteome Research. [Link]

  • Poole, C. F. (2012). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yield in Enzymatic Synthesis of Matrix Metalloproteinases (MMPs)

Welcome to the technical support center for the enzymatic synthesis of Matrix Metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of Matrix Metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their MMP synthesis protocols. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges, particularly low yield.

Troubleshooting Guide: Low Yield

Low yield of active MMPs is a frequent and frustrating issue. The underlying causes can range from suboptimal reaction conditions to problems with the protein itself. This section provides a systematic approach to identifying and resolving these issues.

Q1: My final yield of active MMP is significantly lower than expected. Where should I start troubleshooting?

A1: A low yield of active MMP can stem from multiple stages of the synthesis and purification process. A logical starting point is to systematically evaluate each major step: protein expression and refolding, enzymatic activation, and purification.

Here is a workflow to diagnose the issue:

Low_Yield_Troubleshooting cluster_feedback Start Low Final Yield Check_Expression Step 1: Verify Protein Expression & Refolding Start->Check_Expression Check_Expression->Start Issue Found Check_Activation Step 2: Assess Pro-MMP Activation Check_Expression->Check_Activation Expression & Refolding OK Check_Activation->Start Issue Found Check_Purification Step 3: Evaluate Purification Strategy Check_Activation->Check_Purification Activation Successful Check_Purification->Start Issue Found Check_Activity Step 4: Confirm Enzymatic Activity Check_Purification->Check_Activity Purification OK Check_Activity->Start Issue Found Solution Optimized Yield Check_Activity->Solution Activity Confirmed

Caption: A systematic workflow for troubleshooting low MMP yield.

Begin by confirming that the initial expression of your recombinant MMP is robust. If you are expressing the MMP in an inactive form (e.g., in inclusion bodies in E. coli), the refolding process is a critical point of failure.[1][2][3]

Part 1: Issues in Protein Expression and Refolding

Q2: I'm expressing my MMP in E. coli, and the majority is in insoluble inclusion bodies, leading to low recovery after refolding. How can I improve this?

A2: Expression in inclusion bodies is a common strategy to circumvent the toxicity of active MMPs to the host cells.[1][3] However, recovering active protein from them can be challenging.

Causality: The harsh denaturation and subsequent renaturation process can lead to protein aggregation and misfolding, significantly reducing the yield of active enzyme.[4]

Troubleshooting Steps:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the induction temperature (e.g., to 15-25°C) can slow down protein synthesis, which may promote proper folding and increase the proportion of soluble protein.[5]

    • Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can also reduce the rate of transcription and translation, potentially improving solubility.[5]

  • Improve Refolding Protocol:

    • Denaturant and Reducing Agents: Ensure complete solubilization of the inclusion bodies using a strong denaturant like 6M guanidine HCl or 8M urea. The presence of a reducing agent like dithiothreitol (DTT) is crucial to break incorrect disulfide bonds formed within the inclusion bodies.[6]

    • Refolding Buffer Composition: The composition of the refolding buffer is critical. It should contain:

      • A redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[6]

      • Additives like L-arginine can help prevent aggregation.[7]

      • Essential cofactors like Zn²⁺ and Ca²⁺ must be present, as MMPs are zinc-dependent endopeptidases.[8][9]

    • Refolding Method:

      • Rapid Dilution: This is a common method where the denatured protein solution is rapidly diluted into a large volume of refolding buffer.[10]

      • Step-wise Dialysis: Gradually removing the denaturant via dialysis can sometimes yield better results by allowing the protein more time to fold correctly.[4]

      • Matrix-Assisted Refolding: This technique involves refolding the protein while it is bound to a chromatography matrix, which can minimize aggregation.[1]

Protocol: On-Column Refolding This protocol is adapted for His-tagged MMPs expressed in inclusion bodies.

  • Solubilize inclusion bodies in a buffer containing 6 M Guanidine-HCl, 20 mM Tris-HCl (pH 8.0), and 10 mM DTT.

  • Load the solubilized protein onto a Ni-NTA affinity column.

  • Wash the column with a buffer containing 8 M Urea to remove the Guanidine-HCl.

  • Initiate refolding by applying a gradient of decreasing urea concentration (from 8 M to 0 M) in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, and a redox system (e.g., 0.5 mM oxidized glutathione, 5 mM reduced glutathione).

  • Elute the refolded protein using an imidazole gradient.

Part 2: Issues in Pro-MMP Activation

Q3: My pro-MMP seems to be properly refolded, but I get very little active enzyme after the activation step. What could be the problem?

A3: The activation of the pro-MMP zymogen is a critical proteolytic event that can be inefficient if not optimized. Most MMPs are synthesized as inactive zymogens, and their activation requires the disruption of the "cysteine switch" interaction between a cysteine residue in the pro-domain and the catalytic zinc ion.[11]

Causality: Incomplete activation can result from using the wrong activating agent, suboptimal reaction conditions, or instability of the activated enzyme.

Troubleshooting Steps:

  • Choice of Activating Agent:

    • APMA (4-aminophenylmercuric acetate): This is a commonly used organomercurial compound that chemically modifies the cysteine in the pro-domain, leading to activation.[12] It is effective for many MMPs.

    • Proteolytic Activation: Some MMPs are activated by other proteases like trypsin or even by autocatalysis.[3] Check the literature for the specific activation cascade of your MMP. For instance, MT1-MMP (MMP-14) is activated intracellularly by furin.[13][14]

  • Optimize Activation Conditions:

    • APMA Concentration and Incubation Time: Titrate the concentration of APMA and the incubation time to find the optimal conditions for your specific MMP. Excessive incubation or concentration can lead to protein degradation.

    • Temperature: Activation is typically carried out at 37°C, but this can also promote autocatalysis and degradation of the newly activated MMP.[13] Consider performing the activation at a lower temperature for a longer duration.

  • Confirm Activation:

    • Gelatin Zymography: This is a sensitive technique to visualize the active form of gelatinases (like MMP-2 and MMP-9).[15] You will see a shift in the molecular weight as the pro-domain is cleaved.

    • Fluorogenic Substrate Assay: Use a generic or specific fluorogenic MMP substrate to measure the increase in enzymatic activity over the course of the activation reaction.[16][17][18]

Table 1: Common MMP Activation Methods

MMPCommon Activating Agent(s)Typical Conditions
MMP-1APMA, Trypsin1-2 mM APMA, 37°C, 1-4 hours
MMP-2APMA, MT1-MMP1 mM APMA, 37°C, 1-2 hours
MMP-3APMA, Trypsin1 mM APMA, 37°C, 2-24 hours
MMP-9APMA1 mM APMA, 37°C, 2-4 hours
MMP-14Furin (intracellular)Expressed as active form

Part 3: Issues in Purification and Stability

Q4: I seem to lose a significant amount of active MMP during the final purification steps. How can I prevent this?

A4: Active MMPs are prone to autolysis (self-degradation), which can dramatically reduce yield, especially at higher concentrations.[19] Additionally, the stability of the purified enzyme is a major concern.

Causality: The inherent proteolytic activity of MMPs can lead to their own degradation. Furthermore, MMPs can be sensitive to storage conditions, leading to a loss of activity over time.[20]

Troubleshooting Steps:

  • Minimize Autolysis During Purification:

    • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce enzymatic activity.[21]

    • Use a Weak, Reversible Inhibitor: In some cases, a weak, reversible inhibitor like acetohydroxamic acid can be included during purification and removed in the final step.[19]

    • Purification Strategy: Employ efficient purification methods like affinity chromatography to minimize the number of steps and the time required.[22][23]

  • Improve Protein Stability:

    • Buffer Composition: Ensure the final storage buffer contains adequate concentrations of Ca²⁺ and Zn²⁺, which are essential for MMP stability and activity.[8] A typical buffer might be 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 1 µM ZnCl₂.

    • Storage Temperature: Store the purified, active enzyme in aliquots at -80°C to prevent repeated freeze-thaw cycles.[24] Long-term storage at -80°C can still lead to a gradual loss of activity for some MMPs.[24]

    • Glycerol: Adding glycerol (e.g., 10-20%) to the final storage buffer can act as a cryoprotectant and help stabilize the protein.

MMP_Stability_Factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors MMP Active MMP Autolysis Autolysis MMP->Autolysis High_Temp High Temperature (e.g., 37°C) MMP->High_Temp Freeze_Thaw Repeated Freeze-Thaw MMP->Freeze_Thaw Low_Temp Low Temperature (4°C / -80°C) Low_Temp->MMP Cofactors Cofactors (Ca²⁺, Zn²⁺) Cofactors->MMP Glycerol Cryoprotectants (Glycerol) Glycerol->MMP

Caption: Key factors influencing the stability of active MMPs.

Frequently Asked Questions (FAQs)

Q: How do I accurately determine the concentration of my active MMP? A: The total protein concentration measured by methods like BCA or Bradford assay does not reflect the amount of active enzyme. Active site titration is the gold standard for determining the concentration of active MMPs.[25] This involves titrating the enzyme with a potent, well-characterized inhibitor and measuring the loss of activity.

Q: My substrate is not being cleaved efficiently, even though I have active enzyme. What's wrong? A: MMPs exhibit substrate specificity.[26][27][28][29] Ensure that the substrate you are using is appropriate for the specific MMP you have synthesized. The cleavage efficiency can be influenced by the amino acid sequence surrounding the cleavage site. For example, many MMPs show a preference for leucine at the P1' position.[26] If using a custom or less common substrate, its cleavage kinetics may need to be characterized.

Q: Can I use a general MMP activity assay for any MMP? A: While broad-spectrum fluorogenic substrates exist, they may be cleaved with different efficiencies by different MMPs.[17][18] For accurate kinetic studies, it is best to use a substrate that has been optimized or validated for your specific MMP of interest.[27][30]

Q: What are the key differences in handling secreted MMPs versus membrane-type MMPs (MT-MMPs)? A: Secreted MMPs are generally easier to produce as soluble proteins. MT-MMPs, like MMP-14, have a transmembrane domain that anchors them to the cell membrane.[14] For enzymatic studies, a soluble version of the MT-MMP is often engineered by removing the transmembrane and cytoplasmic domains.[21] The purification of these truncated, soluble forms can still be challenging due to their tendency to degrade.[21]

References

  • Springer Nature Experiments. Analysis of Enzymatic Activity of Matrix Metalloproteinase (MMP) by Collagen Zymography in Melanoma. [Link]

  • PubMed. Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses. [Link]

  • ResearchGate. Assays of matrix metalloproteinases (MMPs) activities: A review. [Link]

  • PubMed. New insights into the substrate specificity of macrophage elastase MMP-12. [Link]

  • PNAS. Basis for substrate recognition and distinction by matrix metalloproteinases. [Link]

  • PubMed Central. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond. [Link]

  • PubMed. Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26. [Link]

  • PMC - NIH. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR. [Link]

  • PMC - NIH. Thermal stability of human matrix metalloproteinases. [Link]

  • PubMed. Expression and Purification of Matrix Metalloproteinases in Escherichia coli. [Link]

  • PubMed. Preanalytical factors affecting the stability of matrix metalloproteinase-2 concentrations in cerebrospinal fluid. [Link]

  • JoVE. Bacterial Expression and Purification of Human Matrix Metalloproteinase-3 using Affinity Chromatography. [Link]

  • PMC - NIH. Detection of Endogenous Matrix Metalloprotease-12 Active Form with a Novel Broad Spectrum Activity-based Probe. [Link]

  • ResearchGate. How do you store APMA-activated MMPs? [Link]

  • PubMed. Expression, purification and refolding of pro-MMP-2 from inclusion bodies of E. coli. [Link]

  • ResearchGate. Purification of matrix metalloproteinases by column chromatography. [Link]

  • PMC - PubMed Central. Physiology and pathophysiology of matrix metalloproteases. [Link]

  • GE Healthcare. Amersham Matrix Metalloproteinase-14 (MMP-14), Biotrak Activity Assay System. [Link]

  • Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage. [Link]

  • Patsnap Synapse. Step-by-Step Protocol for Optimizing Recombinant Protein Expression. [Link]

  • Rockland Immunochemicals. Tips for Optimizing Protein Expression and Purification. [Link]

  • ResearchGate. Expression and Purification of Matrix Metalloproteinases in Escherichia coli. [Link]

  • ResearchGate. Expression in Escherichia coli, Refolding, and Purification of the Recombinant Mature Form of Human Matrix Metalloproteinase 7 (MMP-7). [Link]

  • MD Anderson Cancer Center. Expression, purification and refolding of pro-MMP-2 from inclusion bodies of E. coli. [Link]

  • Keio University. Purification of matrix metalloproteinases by column chromatography. [Link]

  • ACS Publications. Inorganic Chemistry Ahead of Print. [Link]

  • Mesa Labs. Top 5 Factors Affecting Chemical Stability. [Link]

  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • PMC - NIH. Control of Matrix Metalloproteinase Catalytic Activity. [Link]

  • PMC - NIH. Mechanism-Based Profiling of MMPs. [Link]

  • ACS Publications. Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. [Link]

  • MDPI. The WISP1/Src/MIF Axis Promotes the Malignant Phenotype of Non-Invasive MCF7 Breast Cancer Cells. [Link]

  • PMC - NIH. Challenges in Matrix Metalloproteinases Inhibition. [Link]

  • PMC - NIH. New strategies for targeting matrix metalloproteinases. [Link]

  • PMC - PubMed Central. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. [Link]

  • NIH. MMP-14 Exhibits Greater Expression, Content and Activity Compared to MMP-15 in Human Renal Carcinoma. [Link]

  • Bitesize Bio. Refolding Proteins Made Easy: 21 Tips and Tricks. [Link]

  • Patsnap Synapse. What are MMP1 inhibitors and how do they work? [Link]

  • Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. MMP14 (matrix metallopeptidase 14 (membrane-inserted)). [http://atlasgeneticsoncology.org/gene/388/mmp14-(matrix-metallopeptidase-14-(membrane-inserted)]([Link]

  • Wikipedia. Metalloprotease inhibitor. [Link]

  • PMC - PubMed Central. Articular cartilage and changes in arthritis: Matrix degradation. [Link]

Sources

Troubleshooting

stability issues of 3-O-Methylmannose in solution

Welcome to the technical support guide for 3-O-Methylmannose. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-O-Methylmannose. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this methylated monosaccharide in solution. Our goal is to provide not just troubleshooting steps, but also the underlying scientific principles to empower you in your experimental design.

Introduction to 3-O-Methylmannose

3-O-Methylmannose is a naturally occurring monosaccharide derivative where a methyl group is attached to the hydroxyl group at the C3 position of mannose.[1][2][3][4] It is found in various organisms, including fungi and bacteria, often as a component of glycoproteins and polysaccharides.[3][4][5][6] Its unique structure, particularly the methylation, can confer resistance to enzymatic degradation by mannosidases, making it a point of interest in glycobiology and drug discovery.[5] However, like all reagents, its integrity in solution is paramount for reproducible and accurate experimental results. This guide will walk you through the key stability considerations and provide practical solutions.

Core Stability Concerns: An Overview

The stability of 3-O-Methylmannose in solution is influenced by several key environmental factors. Understanding these factors is the first step in preventing degradation and ensuring the reliability of your experiments.

  • pH: The pH of the solution is a critical determinant of stability. Extremes in pH, particularly acidic conditions, can catalyze the hydrolysis of glycosidic bonds if 3-O-Methylmannose is part of a larger oligosaccharide. While the ether linkage of the methyl group is generally stable, the overall molecular integrity can be compromised under harsh pH conditions.[7]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including potential degradation pathways.[7] Long-term storage at high temperatures can lead to a gradual loss of compound integrity.

  • Contaminants: Microbial or chemical contaminants can introduce enzymes or reactive species that may degrade the sugar.[7]

  • Solvent: The choice of solvent can influence the equilibrium of different forms of the sugar in solution (anomers and ring forms), which may have implications for specific biological assays.[8][9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I've prepared an aqueous stock solution of 3-O-Methylmannose. How should I store it to ensure maximum stability?

A: Proper storage is crucial for maintaining the integrity of your 3-O-Methylmannose stock solution.

Short-Term Storage (up to 1-2 weeks): For routine use, we recommend storing your solution at 2-8°C. To prevent microbial growth, the solution should be prepared in a sterile, buffered solution (e.g., PBS, pH 7.2-7.4) and passed through a 0.22 µm sterile filter.

Long-Term Storage (months): For long-term storage, we advise aliquoting the sterile-filtered solution into single-use vials and freezing at -20°C or -80°C. This minimizes freeze-thaw cycles, which can potentially affect stability over time. Using a buffered solution is still recommended to maintain a stable pH upon thawing.

Causality: The primary risks to an unbuffered aqueous solution are microbial contamination and potential pH shifts due to absorption of atmospheric CO₂. Refrigeration slows down microbial growth, while freezing effectively halts it and most chemical degradation processes.[7]

Q2: I'm seeing a gradual decrease in the concentration of my 3-O-Methylmannose standard over time in my analytical runs. What could be the cause?

A: A gradual decrease in concentration suggests a stability issue. The most likely culprits are pH, temperature, or a combination of both.

  • Acidic Hydrolysis: If your solution is unbuffered or has become acidic, this could be the primary cause. While the 3-O-methyl ether bond is relatively stable, monosaccharides can undergo degradation under harsh conditions. For oligosaccharides containing 3-O-Methylmannose, acid-catalyzed hydrolysis of glycosidic linkages is a well-known phenomenon.[10][11]

  • Temperature Effects: Are you leaving your working solutions at room temperature for extended periods? Even at a stable pH, prolonged exposure to ambient temperature can lead to slow degradation.[7]

Troubleshooting Steps:

  • Verify pH: Check the pH of your stock and working solutions. If they are outside the neutral range (6.5-7.5), consider preparing fresh solutions in a stable buffer.

  • Control Temperature: Keep stock solutions refrigerated or frozen. Prepare working solutions fresh for each experiment and keep them on ice if they will be used over several hours.

  • Analytical Method Validation: Confirm that the degradation is not an artifact of your analytical method (e.g., instability in the mobile phase or at the injection port temperature if using GC).

Q3: My experiment involves a low pH buffer system. Will 3-O-Methylmannose be stable?

A: This is a critical consideration. The stability of 3-O-Methylmannose will be significantly reduced under acidic conditions, especially when combined with elevated temperatures. The ether linkage itself is generally more resistant to acid hydrolysis than a glycosidic bond, but the overall stability of the molecule can be compromised.

Recommendations:

  • Minimize Exposure Time: If low pH is unavoidable, design your experiment to minimize the time the 3-O-Methylmannose is exposed to these conditions.

  • Run a Control: Include a control sample where 3-O-Methylmannose is incubated in the low pH buffer for the duration of your experiment. Analyze this control (e.g., by HPLC) to quantify the extent of any degradation.

  • Consider Temperature: Avoid heating the solution while it is at a low pH.

Q4: Does the form of 3-O-Methylmannose in solution (alpha vs. beta anomer) matter for my experiment?

A: Yes, it can. In solution, reducing sugars like 3-O-Methylmannose exist in a dynamic equilibrium between their open-chain aldehyde form and cyclic hemiacetal forms (pyranose and furanose rings).[12] The cyclization creates a new stereocenter at C1, resulting in two distinct diastereomers called anomers (α and β).

This process, known as mutarotation , means that even if you start with a pure anomer, it will equilibrate in solution to a characteristic mixture of α and β forms.[12][13] The final equilibrium ratio is dependent on factors like the solvent and temperature.[8][9]

Experimental Impact:

  • Enzyme Specificity: Many enzymes are highly specific to one anomer. If your enzyme only recognizes the α-anomer, for example, the effective concentration of your substrate is only a fraction of the total 3-O-Methylmannose concentration.

  • NMR Analysis: The α and β anomers will give distinct signals in an NMR spectrum. Understanding this equilibrium is crucial for correct spectral interpretation.[8]

If anomeric specificity is a concern for your assay, you must allow the solution to fully equilibrate (typically several hours at room temperature) before starting your experiment to ensure a stable and predictable ratio of anomers.

Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol outlines the best practices for preparing a 3-O-Methylmannose solution for general use.

  • Reagent Preparation:

    • Select a suitable buffer (e.g., 10 mM Phosphate-Buffered Saline, pH 7.4).

    • Ensure all glassware is depyrogenated and solutions are prepared with nuclease-free water.

  • Dissolution:

    • Accurately weigh the required amount of 3-O-Methylmannose powder.

    • Slowly add the powder to the buffer solution while vortexing or stirring to ensure complete dissolution. Avoid vigorous shaking that could introduce contaminants.

  • Sterilization:

    • Filter the solution through a 0.22 µm syringe filter into a sterile container. This is a critical step to prevent microbial degradation.

  • Quantification & QC:

    • (Optional but recommended) Verify the concentration of the freshly prepared stock using an appropriate analytical method (e.g., HPLC with a refractive index detector or GC-MS after derivatization).[14][15] This provides a baseline for future stability checks.

  • Aliquoting and Storage:

    • Dispense the solution into sterile, single-use aliquots (e.g., cryovials).

    • For short-term use (<2 weeks), store at 2-8°C.

    • For long-term storage, immediately freeze at -20°C or -80°C.

Workflow for Solution Preparation and Storage

G cluster_prep Preparation cluster_process Processing cluster_store Storage weigh Weigh Compound dissolve Dissolve in Buffer (pH 7.4) weigh->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter qc QC/Quantify (Optional) sterile_filter->qc aliquot Aliquot qc->aliquot short_term Short-Term (2-8°C) aliquot->short_term long_term Long-Term (-20°C / -80°C) aliquot->long_term Anomers Alpha α-3-O-Methylmannopyranose Open Open-Chain Form (Aldehyde) Alpha->Open Mutarotation Beta β-3-O-Methylmannopyranose Open->Beta

Caption: Mutarotation and anomeric equilibrium of 3-O-Methylmannose.

References

  • Vertex AI Search. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Leloir, L. F., et al. (1984, October 25). 3-O-methylation of mannose residues. A novel reaction in the processing of N-linked oligosaccharides occurring in Mucor rouxii. PubMed.
  • Takahashi, Y., et al. (2021, September 9). Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2). NCBI.
  • Robu, A., et al. (2025, August 6).
  • Ståhle, J., et al. (n.d.).
  • Biology Discussion. (n.d.). Monosaccharides on Hydrolysis | Biochemistry.
  • KPU Pressbooks. (n.d.). 9.3 Other Reactions of Monosaccharides – Organic Chemistry II.
  • Chen, L., et al. (2023, November 9). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. PMC - NIH.
  • Perlin, A. S. (n.d.).
  • Porter, J. F., et al. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-O-Methylmannose | C7H14O6 | CID 151050. PubChem.
  • Lousa, D., et al. (n.d.). Effects of mannose, fructose, and fucose on the structure, stability, and hydration of lysozyme in aqueous solution. DTU Inside.
  • Carl ROTH. (n.d.).
  • Schutzbach, J. S., et al. (1984, March 25). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. PubMed.
  • Perlin, A. S. (2025, August 6). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION.
  • Cerezo, A. S., et al. (n.d.). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine. PMC - NIH.
  • Chemistry LibreTexts. (2024, July 30). 25.6: Cyclic Structures of Monosaccharides - Anomers.
  • Hall, R. L., et al. (n.d.). 3-O-methyl sugars as constituents of glycoproteins.
  • Zhang, Y., et al. (2019, December 1). Structural basis of the pH-dependent conformational change of the N-terminal region of human mannose receptor/CD206. PubMed.
  • MDPI. (2020, November 14).
  • Cerezo, A. S., et al. (2025, September 17). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine | The Journal of Organic Chemistry.
  • ResearchGate. (2018, April 24). Analytical Methods.
  • ResearchGate. (2025, August 6).
  • Hall, R. L., et al. (1977, July 1). 3-O-methyl sugars as constituents of glycoproteins.
  • Zhang, Y., et al. (2018, January 2). Structural Insights into the pH-Dependent Conformational Change and Collagen Recognition of the Human Mannose Receptor. PubMed.
  • Research Journal of Pharmacy and Technology. (n.d.). GC-MS analysis.
  • National Center for Biotechnology Information. (n.d.). 4-O-Methylhexopyranose | C7H14O6 | CID 345716. PubChem.
  • MDPI. (2024, December 20).
  • MDPI. (n.d.). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ)
  • PubMed Central. (n.d.). Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing.
  • Analyst (RSC Publishing). (n.d.). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA).

Sources

Optimization

Technical Support Center: Enhancing Detection Sensitivity of 3-O-Methylmannose

Welcome to the technical support center dedicated to improving the detection sensitivity of 3-O-Methylmannose (3-O-MM). This guide is designed for researchers, scientists, and drug development professionals who are looki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the detection sensitivity of 3-O-Methylmannose (3-O-MM). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this rare methylated monosaccharide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.

Introduction to 3-O-Methylmannose Analysis

3-O-Methylmannose (3-O-MM) is a naturally occurring methylated sugar found in various organisms, including bacteria, fungi, and invertebrates.[1][2][3] Its presence in complex carbohydrates and glycoconjugates makes it a molecule of interest in glycobiology and related fields. However, its low abundance and structural similarity to other monosaccharides present significant analytical challenges, particularly when high sensitivity is required.

This guide will provide a comprehensive overview of the key analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer strategies to enhance the detection of 3-O-MM in your samples.

Part 1: Troubleshooting Guide for GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile compounds. For non-volatile molecules like 3-O-MM, derivatization is a critical prerequisite to increase volatility.

Frequently Asked Questions (FAQs): GC-MS

Q1: My 3-O-MM peak is not detected or has a very low signal-to-noise ratio. What are the likely causes and solutions?

A1: This is a common issue when dealing with trace amounts of analytes. Here’s a systematic approach to troubleshooting:

  • Incomplete Derivatization: The hydroxyl groups of 3-O-MM must be completely derivatized to ensure volatility. Incomplete reactions will result in poor chromatographic performance and low signal intensity.

    • Troubleshooting Steps:

      • Moisture Contamination: Silylation reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents.

      • Reagent Quality and Quantity: Derivatization reagents degrade over time. Use fresh reagents and ensure you are using a sufficient excess to drive the reaction to completion. For trimethylsilylation, a common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[4][5]

      • Reaction Conditions: Optimize the reaction time and temperature. While some reactions proceed at room temperature, others may require heating (e.g., 60-80°C for 30-60 minutes) to ensure complete derivatization.[4]

  • Analyte Degradation: Harsh derivatization conditions or sample preparation steps can lead to the degradation of 3-O-MM.

    • Troubleshooting Steps:

      • Mild Derivatization Conditions: If you suspect degradation, try milder derivatization conditions (e.g., lower temperature, shorter reaction time).

      • Sample Matrix: Components in your sample matrix could interfere with the derivatization or cause degradation. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.

  • GC-MS System Suitability: The issue may lie with the instrument itself.

    • Troubleshooting Steps:

      • Injector Port Temperature: An injector temperature that is too low can lead to poor volatilization, while one that is too high can cause analyte degradation. A typical starting point is 250°C.[6]

      • Column Choice: A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often a good choice for separating derivatized sugars.

      • Ion Source Cleanliness: A dirty ion source will significantly reduce sensitivity. Regular cleaning and maintenance are crucial.

Q2: I am seeing multiple peaks for my 3-O-MM standard. Why is this happening and how can I get a single peak?

A2: The presence of multiple peaks for a single sugar derivative is a common challenge in GC-MS analysis of carbohydrates.

  • Anomeric Forms: Sugars exist in different anomeric forms (α and β) and ring structures (pyranose and furanose) in solution. Derivatization can "fix" these different forms, leading to multiple chromatographic peaks.

    • Solution: Oximation

      • To obtain a single peak, a two-step derivatization process involving oximation followed by silylation is recommended. Oximation with a reagent like hydroxylamine hydrochloride or methoxyamine hydrochloride will open the ring structure and prevent the formation of anomers.[7] This is then followed by silylation to derivatize the hydroxyl groups.

  • Incomplete Derivatization: As mentioned in Q1, incomplete derivatization can also lead to multiple peaks corresponding to partially derivatized analytes.

Q3: How do I select the right quantifier and qualifier ions for 3-O-MM analysis in Selected Ion Monitoring (SIM) mode?

A3: SIM mode can significantly enhance sensitivity compared to full scan mode. The selection of appropriate ions is critical for both quantification and confirmation of your analyte.

  • Derivatization-Specific Fragmentation: The choice of ions will depend on the derivatization method used. For trimethylsilyl (TMS) derivatives, characteristic fragments arise from the cleavage of the carbon backbone and the loss of TMS groups.

  • Logical Ion Selection Strategy:

    • Analyze a Standard in Full Scan Mode: Inject a relatively concentrated standard of derivatized 3-O-MM and acquire the data in full scan mode to obtain the full mass spectrum.

    • Identify Characteristic Ions: Look for abundant and specific ions in the mass spectrum. For a TMS-derivatized 3-O-methyl-hexose, you would expect to see ions resulting from fragmentation of the sugar backbone.

    • Quantifier Ion: Choose the most abundant and specific ion that is free from matrix interference as your quantifier ion. This will provide the best sensitivity.

    • Qualifier Ions: Select one or two other characteristic, albeit less abundant, ions as qualifier ions. The ratio of the quantifier to qualifier ions should be consistent between your standards and samples, providing confidence in peak identification.[8]

  • Example for a related compound: For a deuterated and acetylated 3-O-methyl-hexose, characteristic quantifier ions have been identified, which can serve as a starting point for identifying ions for a TMS-derivatized 3-O-MM.[1]

Experimental Protocol: Two-Step Derivatization of 3-O-MM for GC-MS Analysis

This protocol is designed to produce a single, sharp peak for 3-O-MM, enhancing sensitivity and simplifying data analysis.

Materials:

  • Dried 3-O-MM standard or sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure your sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

  • Oximation: a. Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample. b. Vortex thoroughly to dissolve the sample. c. Incubate at 60°C for 30 minutes. d. Allow the sample to cool to room temperature.

  • Silylation: a. Add 30 µL of BSTFA with 1% TMCS to the reaction mixture. b. Vortex immediately and thoroughly. c. Incubate at 60°C for 30 minutes. d. Cool to room temperature before analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Diagram: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Dried 3-O-MM Sample Oximation Add Methoxyamine HCl in Pyridine Incubate at 60°C Start->Oximation Step 1 Silylation Add BSTFA + 1% TMCS Incubate at 60°C Oximation->Silylation Step 2 GCMS GC-MS Injection Silylation->GCMS Step 3 Data Data Acquisition (SIM Mode) GCMS->Data

Caption: Workflow for the two-step derivatization of 3-O-MM for GC-MS analysis.

Part 2: Troubleshooting Guide for LC-MS/MS Analysis

LC-MS/MS offers high selectivity and sensitivity, often without the need for derivatization, making it an attractive alternative to GC-MS.

Frequently Asked Questions (FAQs): LC-MS/MS

Q1: I am struggling with low sensitivity for 3-O-MM in my biological samples. How can I improve my signal?

A1: Low sensitivity in LC-MS/MS can stem from several factors, with matrix effects being a primary culprit in biological samples.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 3-O-MM in the mass spectrometer source, leading to inaccurate and irreproducible results.

    • Troubleshooting Steps:

      • Optimize Sample Preparation: A thorough sample cleanup is the first line of defense against matrix effects.

        • Protein Precipitation (PPT): A simple method, but may not be sufficient for complex matrices.

        • Solid-Phase Extraction (SPE): Offers more selective cleanup and can significantly reduce matrix effects.

        • Liquid-Liquid Extraction (LLE): Can also be effective for removing interfering compounds.

      • Improve Chromatographic Separation: Ensure that 3-O-MM is chromatographically resolved from the bulk of the matrix components.

        • Column Chemistry: Consider different column chemistries, such as hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar compounds like sugars.

        • Gradient Optimization: Adjust the mobile phase gradient to better separate 3-O-MM from interfering peaks.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3-O-MM would be the ideal solution to compensate for matrix effects and variations in sample preparation and instrument response. If a specific SIL-IS for 3-O-MM is not available, a SIL-IS of a closely related sugar may be a viable alternative.

  • Suboptimal MS Parameters: The mass spectrometer settings must be optimized for 3-O-MM.

    • Troubleshooting Steps:

      • Source Parameters: Optimize the ion source parameters (e.g., gas flows, temperature, spray voltage) by infusing a standard solution of 3-O-MM.

      • MRM Transitions: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions.

Q2: How do I develop an MRM method for 3-O-MM?

A2: Developing a robust MRM method involves selecting the right precursor and product ions and optimizing the collision energy.

  • Precursor Ion Selection:

    • Infuse a standard solution of 3-O-MM into the mass spectrometer and acquire a full scan mass spectrum.

    • The most abundant ion is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Adducts with sodium [M+Na]⁺ or other ions may also be prominent and can be used as the precursor ion.

  • Product Ion Selection and Collision Energy Optimization:

    • Perform a product ion scan on the selected precursor ion.

    • Vary the collision energy to find the optimal setting that produces the most abundant and stable fragment ions.

    • Select the most intense and specific fragment ion as the quantifier transition.

    • Choose one or two other specific fragment ions as qualifier transitions.

  • Leverage Existing Data: For D-mannose, validated LC-MS/MS methods exist that can serve as a starting point for developing a method for 3-O-MM.[9][10][11][12][13]

Q3: Should I use derivatization for LC-MS/MS analysis of 3-O-MM?

A3: While one of the advantages of LC-MS/MS is the ability to analyze many compounds without derivatization, it can be beneficial in certain situations.

  • Improved Retention and Separation: Derivatization can alter the polarity of 3-O-MM, which can be advantageous for retaining it on a reversed-phase column and improving separation from other polar matrix components.

  • Enhanced Ionization Efficiency: Certain derivatization reagents can significantly improve the ionization efficiency of the analyte, leading to a substantial increase in sensitivity.

  • Chemical Labeling: Reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used to label sugars, which not only improves chromatographic behavior but also introduces a readily ionizable group, enhancing MS detection.[13]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis of 3-O-MM

This protocol outlines a general approach for the analysis of 3-O-MM in a biological matrix, such as plasma or serum. Method development and validation are essential for each specific application.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., mixed-mode cation exchange or HILIC)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment (Protein Precipitation): a. To 100 µL of sample, add 300 µL of cold ACN. b. Vortex for 1 minute. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube.

  • Sample Cleanup (SPE - Optional but Recommended): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant from the previous step onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute 3-O-MM with an appropriate solvent.

  • Solvent Evaporation and Reconstitution: a. Dry the eluate under a stream of nitrogen. b. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar 3-O-MM.

    • MS Detection: Operate the mass spectrometer in positive or negative ion mode using the optimized MRM transitions for 3-O-MM.

Diagram: LC-MS/MS Workflow with Matrix Effect Mitigation

LCMS_Workflow cluster_prep Sample Preparation & Cleanup cluster_analysis Analysis & Data Processing Start Biological Sample PPT Protein Precipitation (e.g., with Acetonitrile) Start->PPT Mitigates gross interferences SPE Solid-Phase Extraction (SPE) PPT->SPE Reduces specific matrix effects Recon Evaporation & Reconstitution SPE->Recon LCMS LC-MS/MS Analysis (HILIC Column, MRM Mode) Recon->LCMS Data Data Review & Quantification LCMS->Data

Caption: A typical workflow for LC-MS/MS analysis of 3-O-MM, highlighting steps to mitigate matrix effects.

Part 3: Advanced Strategies for Enhancing Sensitivity

For applications requiring ultra-high sensitivity, several advanced strategies can be employed.

  • Chemical Labeling for Enhanced Ionization: As mentioned for LC-MS/MS, derivatization with a tag that has high ionization efficiency can dramatically improve the limit of detection. This is a powerful approach for trace-level analysis.

  • Sample Enrichment: Techniques like online SPE can be used to concentrate the analyte from a larger sample volume directly before injection into the LC-MS/MS system, effectively increasing the amount of analyte that is analyzed.

  • High-Resolution Mass Spectrometry (HRMS): While often used for structural elucidation, modern HRMS instruments can also provide high sensitivity and selectivity, especially when coupled with excellent chromatographic separation. The high mass accuracy of HRMS can help to distinguish the analyte from isobaric interferences.

Data Summary Table

The following table summarizes typical performance characteristics that can be achieved with optimized GC-MS and LC-MS/MS methods for monosaccharide analysis. These values can serve as a benchmark for your method development for 3-O-MM.

ParameterGC-MS (with Derivatization)LC-MS/MS (without Derivatization)LC-MS/MS (with Derivatization)
Typical Limit of Quantification (LOQ) Low ng/mL to pg/mLLow µg/mL to high ng/mL[10]High pg/mL to low ng/mL
Linearity (R²) > 0.99> 0.99[9]> 0.99[13]
Precision (%RSD) < 15%< 15%[9]< 15%[13]
Accuracy (% Recovery) 85-115%85-115%[9]85-115%[13]
Key Advantages High chromatographic resolutionHigh throughput, less sample prepHigh sensitivity and specificity
Key Challenges Derivatization required, potential for artifactsMatrix effects, poor retention on RP columnsAdditional sample prep steps

References

  • Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis. Glycoscience Protocols (GlycoPODv2). [Link]

  • Pfrengle, F., et al. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. Separations, 7(3), 42. [Link]

  • Slodki, M. E. (1985). Separation of partially methylated mannitols by liquid chromatography. Analytical Biochemistry, 151(2), 554-560. [Link]

  • Wolucka, B. A., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(4), 1304-1309. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2009). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1216(16), 3481-3488. [Link]

  • Sassaki, G. L., et al. (2008). Rapid synthesis of partially O-methylated alditol acetate standards for GC-MS: Some relative activities of hydroxyl groups of methyl glycopyranosides on Purdie methylation. Carbohydrate Research, 343(10-11), 1797-1806. [Link]

  • Ciucanu, I. (2010). Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry. Analytical Letters, 43(10-11), 1645-1662. [Link]

  • Guo, Z., et al. (2009). Synthetic 3-O-Methylmannose-containing Polysaccharides (sMMP): Design and Synthesis. Journal of the American Chemical Society, 131(17), 6202-6213. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2009). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1216(16), 3481-3488. [Link]

  • Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. ResearchGate. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]

  • Zhang, Y., et al. (2013). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. International Journal of Molecular Sciences, 14(1), 1873-1888. [Link]

  • LC/MS/MS retention time (t R ) and chosen MRM transitions for each analyte. ResearchGate. [Link]

  • Liang, D., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Pharmaceutical and Biomedical Analysis, 137, 54-59. [Link]

  • Saba, A., et al. (2019). Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method. Clinica Chimica Acta, 493, 31-35. [Link]

  • Mannose Production Purification and Chromatographic Separation. Sunresin. [Link]

  • Saba, A., et al. (2019). Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method. University of Pisa. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • Liang, D., et al. (2017). LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. Journal of Pharmaceutical and Biomedical Analysis, 137, 54-59. [Link]

  • Gray, G. R., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of Biological Chemistry, 259(6), 3504-3511. [Link]

  • The High Mannose Glycans from Bovine Ribonuclease B Isomer Characterization by Ion Trap MS. CORE. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • Ahmed, I., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]

  • C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu. [Link]

  • Liang, D., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. ResearchGate. [Link]

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Waters. [Link]

  • 3-O-Methylmannose. PubChem. [Link]

  • Li, Y., et al. (2023). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. Journal of Mass Spectrometry, e5150. [Link]

  • Li, Y., et al. (2023). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. National Institute of Standards and Technology. [Link]

  • Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. [Link]

  • Li, Y., et al. (2023). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Specific Method Validation and Sample Analysis Approaches for Biocomparability Studies of Denosumab Addressing Method and Manufacture Site Changes. (2018). The AAPS Journal, 20(4), 81. [Link]

  • Analysis of Nanomaterials on Biological and Environmental Systems and New Analytical Methods for Improved Detection. (2022). International Journal of Environmental Research and Public Health, 19(11), 6883. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Function of 3-O-Methylmannose in Mycobacteria: A Comparative Analysis of Methodologies

Introduction: The Enigmatic Role of 3-O-Methylmannose in the Mycobacterial Cell Envelope The mycobacterial cell envelope is a complex and formidable barrier, rich in unique lipids and polysaccharides, that is central to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Role of 3-O-Methylmannose in the Mycobacterial Cell Envelope

The mycobacterial cell envelope is a complex and formidable barrier, rich in unique lipids and polysaccharides, that is central to the survival and pathogenesis of species such as Mycobacterium tuberculosis. Among its many specialized components are the 3-O-methylmannose polysaccharides (MMPs), intracellular polymers implicated in the modulation of fatty acid metabolism and the assembly of the cell envelope. These molecules are particularly prevalent in nontuberculous mycobacteria (NTM), a group of emerging opportunistic pathogens. The core structure of MMPs is a chain of 3-O-methylmannose (3-O-MM) residues, a modification conferred by specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Understanding the precise function of 3-O-MM and the broader MMPs is crucial for deciphering mycobacterial physiology and identifying novel therapeutic targets. However, validating the role of these molecules requires robust and multifaceted experimental approaches. This guide provides a comparative overview of the primary methodologies for validating the function of 3-O-MM in mycobacteria: genetic manipulation, chemical inhibition, and metabolic labeling. We will delve into the technical nuances of each approach, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their scientific questions.

The Biosynthetic Pathway of 3-O-Methylmannose Polysaccharides (MMPs)

A foundational understanding of the MMP biosynthetic pathway is essential for designing effective validation strategies. The synthesis of MMPs is a sequential process involving the action of mannosyltransferases and methyltransferases. A putative 3-O-methyltransferase (PmeT3) is responsible for the characteristic methylation of the mannose units, while a recently identified 1-O-methyltransferase (MeT1) acts on the reducing end of an early MMP precursor.

MMP_Biosynthesis cluster_0 Cytoplasm cluster_1 Inputs Mannose-1-P Mannose-1-P GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose GTP Man-Primer Mannosyl-Primer GDP-Mannose->Man-Primer Mannosyltransferase (ManT) MMP_chain Growing MMP Chain Man-Primer->MMP_chain ManT 3-O-MM_MMP 3-O-Methylated MMP MMP_chain->3-O-MM_MMP 3-O-Methyltransferase (PmeT3) + SAM Final_MMP Mature MMP 3-O-MM_MMP->Final_MMP Further modifications (e.g., 1-O-methylation by MeT1) Mannose Mannose Mannose->Mannose-1-P SAM S-Adenosyl- Methionine SAM->3-O-MM_MMP

Caption: Proposed biosynthetic pathway of 3-O-Methylmannose Polysaccharides (MMPs) in mycobacteria.

I. Genetic Approaches: Precision Targeting of MMP Biosynthesis

Genetic manipulation, particularly gene knockout and knockdown, offers the most direct and specific means of interrogating gene function. By deleting or silencing the genes responsible for 3-O-MM synthesis, researchers can observe the resulting phenotypic changes and infer the function of the molecule.

A. Gene Knockout: The Gold Standard for Functional Inactivation

Creating a null mutant by deleting a key biosynthetic gene, such as the putative 3-O-methyltransferase (pmeT3), provides a clean background for phenotypic analysis. Mycobacterium smegmatis is an excellent model for these studies as it is non-pathogenic, grows relatively quickly, and possesses the MMP biosynthetic gene cluster.

Advantages:

  • High Specificity: Complete removal of the gene product ensures that any observed phenotype is directly attributable to the absence of the gene's function.

  • Permanent Modification: The genetic change is stable and heritable, allowing for consistent and reproducible experiments.

  • Ideal for Non-Essential Genes: Provides a clear functional readout for genes that are not critical for viability in standard laboratory conditions.

Disadvantages:

  • Lethality for Essential Genes: If the target gene is essential for mycobacterial growth, a knockout mutant cannot be isolated.

  • Time-Consuming and Technically Demanding: The process of generating and confirming a knockout in mycobacteria can be lengthy and complex.

  • Potential for Polar Effects: Deletion of a gene within an operon can inadvertently affect the expression of downstream genes.

B. Gene Knockdown (CRISPRi): A Tunable Approach for Essential Genes

For essential genes, a conditional knockdown system, such as CRISPR interference (CRISPRi), is a powerful alternative. CRISPRi utilizes a catalytically inactive Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to block transcription of the target gene, leading to reduced protein levels rather than complete ablation.

Advantages:

  • Applicable to Essential Genes: Allows for the study of genes whose complete knockout would be lethal.

  • Tunable Expression: The level of gene silencing can often be controlled, enabling the study of dose-dependent effects.

  • Reversible Regulation: In some systems, the knockdown can be induced or repressed, providing temporal control over gene expression.

Disadvantages:

  • Incomplete Silencing: Residual expression of the target gene may mask subtle phenotypes.

  • Off-Target Effects: While generally specific, there is a potential for dCas9 to bind to and repress non-target genes.

  • Requires Inducible Systems: The expression of dCas9 and the sgRNA often needs to be carefully controlled with inducible promoters.

Experimental Workflow: Gene Knockout of pmeT3 in M. smegmatis

Gene_Knockout_Workflow Start Start Construct_Vector Construct suicide vector with flanking homology arms and selectable marker Start->Construct_Vector Transform Electroporate M. smegmatis with the suicide vector Construct_Vector->Transform Select_Integrants Select for single-crossover homologous recombinants Transform->Select_Integrants Counter-select Counter-select for double-crossover events Select_Integrants->Counter-select Screen_Mutants Screen colonies by PCR for gene deletion Counter-select->Screen_Mutants Confirm_Mutant Confirm knockout by Southern blot and sequencing Screen_Mutants->Confirm_Mutant Phenotypic_Analysis Phenotypic analysis of the ΔpmeT3 mutant Confirm_Mutant->Phenotypic_Analysis End End Phenotypic_Analysis->End

Caption: Workflow for generating a gene knockout mutant in Mycobacterium smegmatis.

II. Chemical Approaches: Probing Function with Small Molecule Inhibitors

Chemical genetics involves the use of small molecules to perturb the function of specific proteins. This approach can be particularly useful for validating a protein as a potential drug target and for studying its function in a temporal manner.

A. Targeting the 3-O-Methyltransferase with SAM Analogs

The 3-O-methylation of mannose in MMP biosynthesis is dependent on the cofactor S-adenosyl-L-methionine (SAM). Therefore, analogs of SAM or its product, S-adenosyl-L-homocysteine (SAH), can act as competitive inhibitors of the methyltransferase.

Examples of Inhibitors:

  • S-adenosyl-L-homocysteine (SAH): The product of the methylation reaction, which can cause feedback inhibition.

  • Sinefungin: A natural analog of adenosine and a potent inhibitor of a broad range of SAM-dependent methyltransferases.

Advantages:

  • Temporal Control: Inhibition can be initiated and potentially reversed by adding or removing the compound, allowing for the study of dynamic processes.

  • Dose-Dependent Effects: The degree of inhibition can be modulated by varying the concentration of the inhibitor.

  • Potential Therapeutic Leads: Compounds that effectively inhibit the target can serve as starting points for drug development.

Disadvantages:

  • Off-Target Effects: Many methyltransferase inhibitors are not specific and can inhibit other SAM-dependent enzymes in the cell, leading to confounding results.

  • Permeability and Efflux: The compound must be able to cross the complex mycobacterial cell envelope and avoid efflux pumps to reach its target.

  • Metabolic Instability: The inhibitor may be metabolized by the bacteria into inactive forms.

Experimental Protocol: Inhibition of MMP Biosynthesis with Sinefungin
  • Culture Preparation: Grow M. smegmatis to mid-log phase in a suitable liquid medium.

  • Inhibitor Treatment: Add sinefungin to the cultures at a range of concentrations (e.g., based on previously determined IC50 values for other mycobacterial methyltransferases). Include a vehicle-only control.

  • Incubation: Continue to incubate the cultures for a defined period, monitoring growth (e.g., by measuring OD600).

  • Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction.

  • TLC Analysis: Analyze the lipid extracts by thin-layer chromatography (TLC) to visualize changes in the MMP profile compared to the control.

  • Mass Spectrometry: For a more detailed analysis, excised bands corresponding to MMPs from the TLC plate can be analyzed by mass spectrometry to confirm their identity and assess the degree of methylation.

III. Metabolic Labeling: Visualizing and Tracking MMPs

Metabolic labeling with chemical reporters is a powerful technique for studying the biosynthesis and localization of biomolecules. This approach involves introducing a modified precursor molecule that is incorporated into the target molecule by the cell's own biosynthetic machinery. The modification, typically an azide or alkyne, can then be detected via bioorthogonal chemistry ("click chemistry").

A. Using Azido-Mannose Analogs to Label MMPs

While this technique has been more extensively used for other mannose-containing glycans in mycobacteria, such as lipoarabinomannan (LAM), the principle can be adapted for MMPs. An azido-modified mannose analog, if taken up by the cell and converted to a GDP-mannose derivative, could be incorporated into the growing MMP chain by mannosyltransferases.

Advantages:

  • Direct Visualization: Allows for the direct imaging of the location of newly synthesized MMPs within the cell using fluorescence microscopy.

  • Pulse-Chase Experiments: Enables the study of the dynamics of MMP biosynthesis and turnover.

  • Identification of Interacting Partners: The chemical handle can be used to pull down labeled MMPs and identify associated proteins or lipids.

Disadvantages:

  • Substrate Specificity: The mycobacterial mannosyltransferases must be able to recognize and incorporate the modified mannose analog.

  • Metabolic Alteration: The presence of the chemical reporter may alter the normal metabolism and function of the cell.

  • Toxicity: The modified sugar or the click chemistry reagents may be toxic to the cells at the concentrations required for labeling.

Experimental Workflow: Metabolic Labeling of MMPs

Metabolic_Labeling_Workflow Start Start Incubate Incubate M. smegmatis with azido-mannose analog Start->Incubate Wash Wash cells to remove excess probe Incubate->Wash Click_Reaction Perform click chemistry with a fluorescent alkyne probe Wash->Click_Reaction Analyze Analyze labeled cells Click_Reaction->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Biochemistry Biochemical Analysis (e.g., pull-down) Analyze->Biochemistry End End Microscopy->End Biochemistry->End

Caption: Workflow for metabolic labeling and visualization of mannose-containing polysaccharides.

IV. Comparative Analysis of Methodologies

The choice of methodology for validating the function of 3-O-MM depends on the specific research question, the available resources, and the anticipated nature of the gene's function (essential vs. non-essential).

FeatureGenetic Knockout (ΔpmeT3)Chemical Inhibition (Sinefungin)Metabolic Labeling (Azido-Mannose)
Specificity High (gene-specific)Low to moderate (broad-spectrum methyltransferase inhibitor)Moderate (dependent on mannosyltransferase promiscuity)
Reversibility NoYesNo (covalent labeling)
Temporal Control Limited (constitutive knockout)HighModerate (pulse-chase possible)
Dose-Dependence No (all-or-none)YesYes (concentration-dependent labeling)
Ease of Implementation DifficultModerateModerate
Primary Readout Phenotypic changes, absence of MMPsPhenotypic changes, altered MMP profileLocalization and dynamics of MMPs
Potential for Off-Target Effects Low (polar effects possible)HighModerate (metabolic perturbations)
Suitability for Essential Genes NoYesYes
Logical Framework for Method Selection

Method_Selection Question Primary Research Question Is_Gene_Essential Is the gene essential? Question->Is_Gene_Essential Study_Dynamics Study biosynthesis/ localization dynamics? Question->Study_Dynamics Validate_Drug_Target Validate as a drug target? Question->Validate_Drug_Target Knockout Gene Knockout Is_Gene_Essential->Knockout No Knockdown Gene Knockdown (CRISPRi) Is_Gene_Essential->Knockdown Yes Metabolic_Labeling Metabolic Labeling Study_Dynamics->Metabolic_Labeling Yes Chemical_Inhibition Chemical Inhibition Validate_Drug_Target->Chemical_Inhibition Yes

Caption: A decision-making framework for selecting a methodology to validate 3-O-MM function.

V. Future Perspectives and Integrated Approaches

The most comprehensive understanding of 3-O-MM function will come from an integrated approach that combines the strengths of each methodology. For example, a knockout mutant can be used to validate the specificity of a chemical inhibitor or a metabolic labeling probe. Conversely, chemical inhibitors can be used to probe the function of essential genes that cannot be knocked out. The continued development of more specific inhibitors and novel metabolic probes will undoubtedly provide deeper insights into the role of this enigmatic mycobacterial modification. As we unravel the complexities of the mycobacterial cell envelope, a thorough validation of the function of molecules like 3-O-MM will be paramount in the development of new strategies to combat mycobacterial diseases.

References

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., ... & Empadinhas, N. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(5), 835-844. [Link]

  • Weisman, L. S., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of biological chemistry, 259(6), 3464–3469. [Link]

  • Zhang, Y., & Luo, M. (2018). SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. Methods in enzymology, 606, 339–363. [Link]

  • Borchardt, R. T., Wu, Y. S., Huber, J. A., & Wycpalek, A. F. (1976). Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 6. Structural modifications of S-adenosylmethionine. Journal of medicinal chemistry, 19(9), 1104–1110. [Link]

  • Costa, M., Ripoll-Rozada, J., Maranha, A., Gushchin, I., Sequeira, A., Macedo-Ribeiro, S., ... & Empadinhas, N. (2020). Self-recycling and partially conservative replication of mycobacterial methylmannose polysaccharides. Nature communications, 11(1), 1-15. [Link]

  • Parish, T., & Stoker, N. G. (2000). Use of a flexible cassette method to generate a double unmarked Mycobacterium tuberculosis tlyA plcABC mutant by gene replacement. Microbiology, 146(8), 1969-1975. [Link]

  • Li, K., & Bertozzi, C. R. (2024). Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria. Journal of the American Chemical Society, 146(2), 1538–1546. [Link]

  • Li, K., & Bertozzi, C. R. (2024). Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria. bioRxiv. [Link]

  • Li, K., & Bertozzi, C. R. (2024). Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria. ACS chemical biology. [Link]

  • Guallar-Garrido, S., Luquin, M., & Julián, E. (2021). Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography. Journal of visualized experiments : JoVE, (170), 10.3791/62368. [Link]

  • Layre, E., Al-Dawsari, H., Gilleron, M., & Young, D. C. (2021). Targeted Lipidomics of Mycobacterial Lipids and Glycolipids. In Mycobacteria Protocols (pp. 237-269). Humana, New York, NY. [Link]

  • Carroll, P., & Gordhan, B. G. (2021). Targeted Gene Knockout and Essentiality Testing by Homologous Recombination. In Mycobacteria Protocols (pp. 311-341). Humana, New York, NY. [Link]

Comparative

A Comparative Guide to 3-O-Methylmannose and 6-O-methylglucose Polysaccharides in Mycobacteria: Biosynthesis, Function, and Analysis

Introduction: The Significance of Methylated Sugars in Mycobacterial Physiology Mycobacteria, a genus encompassing formidable pathogens like Mycobacterium tuberculosis (Mtb), possess a unique and complex cell envelope th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methylated Sugars in Mycobacterial Physiology

Mycobacteria, a genus encompassing formidable pathogens like Mycobacterium tuberculosis (Mtb), possess a unique and complex cell envelope that is central to their survival, pathogenesis, and intrinsic drug resistance.[1][2][3][4] Beyond the well-characterized mycolic acids and arabinogalactan, these bacteria synthesize rare intracellular polymethylated polysaccharides (PMPSs) that play crucial, albeit not fully elucidated, roles in their physiology.[5][6][7][8] These molecules are broadly categorized into two families: the 3-O-methylmannose polysaccharides (MMP) and the 6-O-methylglucose lipopolysaccharides (MGLP).[5][9][10][11]

Both MMP and MGLP have been implicated in the modulation of fatty acid metabolism, a critical process for the assembly and maintenance of the mycobacterial cell envelope.[5][6][7][8] Their unique polymethylated structures are thought to create hydrophobic channels that sequester newly synthesized fatty acyl-CoA chains, preventing feedback inhibition of fatty acid synthase I and facilitating the transport of lipid precursors.[5] This guide provides a detailed comparison of these two fascinating classes of molecules, exploring their structural distinctions, biosynthetic pathways, functional roles, and the experimental methodologies used to study them. For researchers in mycobacteriology and professionals in drug development, understanding the nuances between MMP and MGLP can unveil novel therapeutic targets and diagnostic strategies.

Part 1: Structural and Distributional Comparison

While both MMP and MGLP are polymethylated polysaccharides, they differ significantly in their core sugar composition, methylation pattern, and distribution across the Mycobacterium genus.

3-O-Methylmannose Polysaccharides (MMP): MMPs are linear polymers consisting of 11–14 α-(1→4)–linked 3-O-methyl-D-mannose residues.[5][12] The chain is characteristically terminated by an unmethylated mannose at the non-reducing end and a methyl aglycon at the reducing end.[10][13] A key distinguishing feature of MMP is its distribution; it is predominantly found in nontuberculous mycobacteria (NTM), including opportunistic pathogens like Mycobacterium avium and saprophytic species like Mycobacterium smegmatis.[5][14][15] Crucially, MMP is absent from species within the Mycobacterium tuberculosis complex (MTBC).[7]

6-O-methylglucose Lipopolysaccharides (MGLP): In contrast, MGLPs are found ubiquitously across the Mycobacterium genus, including in all members of the MTBC.[5][7][9] This widespread presence suggests a more fundamental, potentially essential role in mycobacterial physiology.[8] The structure of MGLP is a polysaccharide backbone of 15-20 α-(1→4)-linked glucose units, where many of the glucose residues are methylated at the O-6 position.[12] The non-reducing end is capped with a 3-O-methylglucose residue.[12][16] Unlike the simpler MMP structure, MGLP is a lipopolysaccharide, featuring extensive acylation with short-chain fatty acids (acetate, propionate, isobutyrate), succinates, and an octanoyl chain near the reducing end.[12][17][18]

Feature3-O-Methylmannose Polysaccharide (MMP)6-O-methylglucose Lipopolysaccharide (MGLP)
Core Monosaccharide D-MannoseD-Glucose
Primary Linkage α-(1→4)α-(1→4)
Methylation Position 3-O on mannose residues6-O on glucose residues; 3-O on terminal glucose
Polymer Length 11–14 residues[5][12]15–20 residues[12]
Acylation NoYes (acetate, propionate, isobutyrate, succinate, octanoate)[12][17]
Distribution Nontuberculous Mycobacteria (NTM); Absent in MTBC[5][7]Ubiquitous in Mycobacterium genus, including MTBC[5][9]
Cellular Location Cytoplasmic[10][13]Cytoplasmic[1][11][19]

Part 2: A Tale of Two Biosynthetic Pathways

The synthesis of these complex polysaccharides requires dedicated enzymatic machinery, including specific glycosyltransferases and methyltransferases. The genes for these pathways are often clustered in the mycobacterial genome.

Biosynthesis of 3-O-Methylmannose Polysaccharide (MMP)

The biosynthesis of MMP involves a sequential process of mannosylation and methylation.[13] Elongation of the polysaccharide chain is catalyzed by an α-(1→4)-mannosyltransferase, which transfers mannose from a GDP-mannose donor to an oligomeric acceptor.[10][13] Following the addition of a mannose unit, a 3-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 3-hydroxyl position of the newly added terminal mannose residue.[13] This cycle repeats until the chain reaches its mature length. A unique S-adenosyl-l-methionine–dependent sugar 1-O-methyltransferase, MeT1, has been identified that specifically methylates the 1-OH position at the reducing end, effectively capping the polysaccharide.[6][9][14]

Causality in Experimental Design: The elucidation of this pathway relied on cell-free extracts from M. smegmatis and radiolabeled substrates like S-[methyl-3H]adenosylmethionine and GDP-[14C]-mannose. By incubating these with acceptor oligosaccharides of varying lengths, researchers could demonstrate that methylation follows mannosylation and that the enzymes prefer shorter acceptors, which is indicative of a processive elongation mechanism.[13]

MMP_Biosynthesis cluster_0 Cytoplasm GDP_Man GDP-Mannose ManT α-(1→4)-Mannosyltransferase GDP_Man->ManT SAM S-Adenosyl- Methionine (SAM) MeT3 3-O-Methyltransferase SAM->MeT3 MeT1 1-O-Methyltransferase (MeT1) SAM->MeT1 SAH S-Adenosyl- Homocysteine (SAH) Acceptor MMP Precursor (Man-MeMan(n)-OCH3) Acceptor->ManT Elongated Elongated Precursor (Man-Man-MeMan(n)-OCH3) Elongated->MeT3 Methylated Methylated Precursor (Man-MeMan(n+1)-OCH3) Methylated->ManT Chain Elongation Cycle Methylated->MeT1 Termination Mature_MMP Mature MMP ManT->Elongated Adds Mannose MeT3->SAH MeT3->Methylated Methylates at 3-O MeT1->SAH MeT1->Mature_MMP Methylates at 1-O MGLP_Biosynthesis cluster_1 Cytoplasm UDP_Glc UDP-Glucose GlgE_Synthase Glucosyltransferase (e.g., Rv1208) UDP_Glc->GlgE_Synthase SAM_MGLP SAM MeT6 6-O-Methyltransferase SAM_MGLP->MeT6 Acyl_CoA Acyl-CoAs (Acetate, Octanoate, etc.) AcylT Acyltransferases Acyl_CoA->AcylT Acceptor_MGLP Acceptor Molecule Acceptor_MGLP->GlgE_Synthase Glucan_Chain Growing Glucan Chain Glucan_Chain->MeT6 Methylated_Chain 6-O-Methylated Chain Methylated_Chain->AcylT Acylated_MGLP Mature MGLP GlgE_Synthase->Glucan_Chain Chain Elongation MeT6->Methylated_Chain Methylation AcylT->Acylated_MGLP Acylation Functional_Workflow cluster_workflow Comparative Analysis Workflow Purify Purify MMP (from NTM) & MGLP (from Mtb) FAS_Assay Fatty Acid Synthase I (FAS-I) Activity Assay Purify->FAS_Assay PBMC_Assay Human PBMC Culture (γδ T-cell Activation) Purify->PBMC_Assay FAS_MMP FAS-I + MMP FAS_Assay->FAS_MMP FAS_MGLP FAS-I + MGLP FAS_Assay->FAS_MGLP FAS_Control FAS-I Control (No Polysaccharide) FAS_Assay->FAS_Control PBMC_MMP PBMCs + MMP PBMC_Assay->PBMC_MMP PBMC_MGLP PBMCs + MGLP PBMC_Assay->PBMC_MGLP PBMC_Control PBMCs Control (Unstimulated) PBMC_Assay->PBMC_Control Measure_FAS Measure Acyl-CoA Product Formation (e.g., by HPLC) FAS_MMP->Measure_FAS FAS_MGLP->Measure_FAS FAS_Control->Measure_FAS Measure_Tcell Measure γδ T-cell Proliferation & Cytokine Production (IFN-γ) (by Flow Cytometry & ELISA) PBMC_MMP->Measure_Tcell PBMC_MGLP->Measure_Tcell PBMC_Control->Measure_Tcell Conclusion Compare Effects: Metabolic Modulation vs. Immune Activation Measure_FAS->Conclusion Measure_Tcell->Conclusion

Sources

Validation

A Researcher's Guide to Metabolic Glycan Labeling: 3-O-Methylmannose vs. Mannose

In the intricate world of glycobiology, metabolic labeling stands out as a powerful technique to elucidate the dynamics of glycan biosynthesis, trafficking, and function. By introducing subtly modified monosaccharides in...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of glycobiology, metabolic labeling stands out as a powerful technique to elucidate the dynamics of glycan biosynthesis, trafficking, and function. By introducing subtly modified monosaccharides into cellular pathways, researchers can tag, track, and analyze glycoproteins of interest. Mannose, a key player in N-linked and O-linked glycosylation, is a frequent focal point of these studies. This guide provides an in-depth comparison of natural D-mannose and its derivative, 3-O-Methylmannose (3-O-MM), for use in metabolic labeling experiments. We will delve into their respective metabolic fates, practical utility, and the critical enzymatic specificities that govern their incorporation—or lack thereof—into cellular glycans.

The Principle of Metabolic Glycan Labeling

Metabolic glycan labeling leverages the cell's own enzymatic machinery to incorporate modified monosaccharides into nascent glycans. These monosaccharide analogs, often equipped with bioorthogonal handles (e.g., azides or alkynes) or stable isotopes, serve as chemical reporters. Once incorporated, these reporters can be detected through various means, including fluorescence microscopy, mass spectrometry, or affinity purification, enabling the study of glycosylation in living systems.

Mannose: The Established Tool for Glycan Labeling

D-mannose is a C-2 epimer of glucose and a central monosaccharide in protein glycosylation.[1] Its metabolic pathway is well-characterized, making it a reliable and versatile tool for labeling studies.

Metabolic Pathway of Mannose

Exogenously supplied mannose is transported into the cell and funneled into the glycosylation pathway through a series of enzymatic steps:

  • Phosphorylation: Hexokinase (HK) phosphorylates mannose at the C-6 position to yield mannose-6-phosphate (M6P).[2]

  • Isomerization: Phosphomannomutase (PMM) converts M6P to mannose-1-phosphate (M1P).

  • Activation: GDP-mannose pyrophosphorylase (GMPP) activates M1P to GDP-mannose, the primary donor substrate for mannosyltransferases.[3]

  • Glycosylation: Mannosyltransferases in the endoplasmic reticulum and Golgi apparatus transfer mannose from GDP-mannose to growing glycan chains on proteins and lipids.

It is noteworthy that exogenous mannose is incorporated into N-glycans much more efficiently than mannose derived from glucose, making it an excellent choice for labeling studies.[4]

Mannose_Metabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi Mannose_ext Mannose Mannose_cyt Mannose Mannose_ext->Mannose_cyt Transporter M6P Mannose-6-Phosphate Mannose_cyt->M6P Hexokinase (HK) M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase (PMM) GDP_Man GDP-Mannose M1P->GDP_Man GDP-Mannose Pyrophosphorylase (GMPP) Glycoproteins Glycoproteins GDP_Man->Glycoproteins Mannosyltransferases

Figure 1. Metabolic pathway of exogenous mannose into glycoproteins.

3-O-Methylmannose: A Cautionary Tale of Substrate Specificity

3-O-Methylmannose is a naturally occurring methylated sugar found in the glycoproteins of some organisms, such as certain fungi and snails.[5][6] Its presence in nature might suggest its potential as a specific metabolic label. However, a thorough examination of the substrate specificities of the enzymes in the mammalian mannosylation pathway reveals significant hurdles to its successful incorporation.

The Predicted Metabolic Fate of 3-O-Methylmannose

The methylation at the C-3 hydroxyl group of mannose is a critical modification that dramatically alters its interaction with the key enzymes required for its metabolic activation and incorporation into glycans.

  • Phosphorylation by Hexokinase: The initial and essential step of phosphorylation by hexokinase is unlikely to occur efficiently with 3-O-MM. Studies on glucose analogs have shown that modifications at the C-3 position, such as in 3-O-methylglucose, prevent them from being substrates for hexokinase.[7]

  • Activation to GDP-3-O-Methylmannose: Even if a small amount of 3-O-MM were to be phosphorylated, the subsequent enzymatic steps are also likely to be blocked. GDP-mannose pyrophosphorylase has been shown to be intolerant of bulky substituents at the C-2, C-3, and C-4 positions of mannose-1-phosphate.[8][9]

  • Transfer by Mannosyltransferases: The 3-hydroxyl group of mannose within the GDP-mannose donor substrate is often crucial for recognition and binding by mannosyltransferases.[10] Modification at this position would likely render the resulting GDP-3-O-MM a poor substrate, if it were even formed.

Three_O_MM_Metabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi ThreeOMM_ext 3-O-Methylmannose ThreeOMM_cyt 3-O-Methylmannose ThreeOMM_ext->ThreeOMM_cyt Transporter M6P_analog 3-O-Methylmannose-6-P (?) ThreeOMM_cyt->M6P_analog Hexokinase (HK) [Inefficient] block1 X M1P_analog 3-O-Methylmannose-1-P (?) M6P_analog->M1P_analog PMM [Likely Inefficient] block2 X GDP_Man_analog GDP-3-O-Methylmannose (?) M1P_analog->GDP_Man_analog GMPP [Inefficient] block3 X Glycoproteins Glycoproteins GDP_Man_analog->Glycoproteins Mannosyltransferases [Poor Substrate]

Figure 2. Predicted inefficient metabolic pathway of 3-O-Methylmannose.

Comparative Analysis: 3-O-Methylmannose vs. Mannose

The following table summarizes the key differences between 3-O-Methylmannose and mannose for metabolic labeling applications.

Feature3-O-MethylmannoseMannose & Analogs
Metabolic Incorporation Predicted to be very low to negligible in mammalian cells.Efficiently incorporated into N- and O-linked glycans.
Enzyme Substrate Poor substrate for hexokinase, GMPP, and mannosyltransferases.Good substrate for the enzymes of the mannosylation pathway.
Potential for Artifacts High potential to act as an inhibitor of mannose metabolism.Low, when used at appropriate concentrations. High concentrations can be toxic.[11]
Detection Methods No established methods for its detection after metabolic labeling.A wide array of detection methods for isotopic and bioorthogonal tags.
Commercial Availability Limited availability as a research chemical.Widely available in various labeled and unlabeled forms.
Recommendation Not recommended for metabolic labeling in mammalian cells.The gold standard for labeling mannose-containing glycans.

Experimental Protocol: Metabolic Labeling with Azido-Mannose

This protocol provides a general workflow for labeling cellular glycoproteins using a mannose analog bearing an azide group, such as N-azidoacetylmannosamine (ManNAz), which is a precursor for sialic acid biosynthesis, or directly using an azido-modified mannose.

protocol_workflow cluster_analysis Analysis start Seed cells in culture plates labeling Incubate with azido-sugar (e.g., ManNAz) for 24-48 hours start->labeling harvest Harvest and lyse cells labeling->harvest click Perform Click Chemistry: React with alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore) harvest->click sds_page SDS-PAGE and in-gel fluorescence scanning click->sds_page western_blot Western Blot with streptavidin-HRP click->western_blot enrichment Affinity purification on streptavidin beads click->enrichment ms_analysis On-bead digestion and Mass Spectrometry enrichment->ms_analysis

Figure 3. Experimental workflow for metabolic labeling with an azido-sugar.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Azido-sugar (e.g., Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)

  • Alkyne-functionalized probe (e.g., alkyne-biotin for enrichment or alkyne-fluorophore for imaging)

Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of the azido-sugar (e.g., 25-50 µM Ac4ManNAz). Culture the cells for 24-48 hours to allow for metabolic incorporation.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reagents: copper(II) sulfate, a reducing agent, the copper chelator, and the alkyne-probe.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Analysis:

    • For Visualization: The labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning.

    • For Western Blotting: If an alkyne-biotin probe was used, proteins can be separated by SDS-PAGE, transferred to a membrane, and detected with streptavidin conjugated to an enzyme like HRP.

    • For Enrichment and Mass Spectrometry: The biotinylated proteins can be captured on streptavidin-coated beads, washed extensively, and then either eluted or digested on-bead for subsequent analysis by mass spectrometry.

Conclusion and Recommendations

For researchers aiming to study mannose-containing glycans through metabolic labeling, D-mannose and its well-characterized analogs (isotopically labeled or bioorthogonally tagged) are the tools of choice. Their metabolic pathways are understood, and their incorporation into glycoproteins is efficient and predictable.

In contrast, 3-O-Methylmannose is not a suitable candidate for metabolic glycan labeling in mammalian systems. The methylation at the C-3 position creates a molecule that is poorly recognized by the key enzymes of the mannosylation pathway. Its use would likely result in a lack of incorporation and could potentially lead to off-target effects by inhibiting mannose metabolism. Therefore, for reliable and interpretable results in metabolic labeling studies of glycosylation, researchers should rely on established mannose-based probes.

References

  • GAVIN, O. W., et al. (2012). Studies on the Substrate Specificity of a GDP-mannose Pyrophosphorylase From Salmonella Enterica. Beilstein Journal of Organic Chemistry, 8, 1219–1226. [Link]

  • Panneerselvam, K., & Freeze, H. H. (1996). Specificity of GDP-Man:dolichyl-phosphate mannosyltransferase for the guanosine diphosphate esters of mannose analogues containing deoxy and deoxyfluoro substituents. European Journal of Biochemistry, 240(3), 643-649. [Link]

  • Giroix, M. H., Sener, A., & Malaisse, W. J. (1985). Anomeric specificity of mannose phosphorylation by hexokinase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 829(3), 354-357. [Link]

  • Praissman, J. L., & Wells, L. (2014). Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. Biochemistry, 53(19), 3066–3078. [Link]

  • Besra, G. S., et al. (1994). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of biological chemistry, 269(3), 1842-1847. [Link]

  • Pao, E., et al. (2016). Mannose Inhibits Arabidopsis Germination via a Hexokinase-Mediated Step. Plant Physiology, 112(3), 1121–1127. [Link]

  • Freinkel, N., et al. (1984). The honeybee syndrome--implications of the teratogenicity of mannose in rat-embryo culture. The New England journal of medicine, 310(4), 223–230. [Link]

  • Freeze, H. H. (2013). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Journal of Biological Chemistry, 288(10), 6936–6945. [Link]

  • Alton, G., & Freeze, H. H. (1996). Direct utilization of mannose for mammalian glycoprotein biosynthesis. Glycobiology, 6(8), 823-828. [Link]

  • Adam, R., et al. (2018). Mannose metabolic pathway. ResearchGate. [Link]

  • Lederkremer, G. Z., & Parodi, A. J. (1984). 3-O-methylation of mannose residues. A novel reaction in the processing of N-linked oligosaccharides occurring in Mucor rouxii. The Journal of biological chemistry, 259(20), 12693–12698. [Link]

  • van den Berg, M., et al. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. The Biochemical journal, 165(1), 173–176. [Link]

  • Carstea, E. D., et al. (2023). GDP-Mannose Pyrophosphorylase B (GMPPB)-Related Disorders. Journal of Clinical Medicine, 12(3), 1053. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of 3-O-Methylmannose and 4-O-Methylmannose

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of O-Methylation in Mannose Mannose, a C-2 epimer of glucose, is a critical monosaccharide in a variety of biological process...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Methylation in Mannose

Mannose, a C-2 epimer of glucose, is a critical monosaccharide in a variety of biological processes, most notably the glycosylation of proteins.[1] The addition of a methyl group to one of its hydroxyl (-OH) moieties, a process known as O-methylation, can dramatically alter its chemical properties and biological function. This modification can block the sugar from participating in further glycosidic linkages at that position, turn it into a metabolic inhibitor, or alter its recognition by enzymes and binding proteins.

This guide focuses on two specific positional isomers: 3-O-Methyl-D-mannose (3-OMe-Man) and 4-O-Methyl-D-mannose (4-OMe-Man). While structurally similar, the seemingly minor difference in the location of the methyl group—at position 3 versus position 4—leads to distinct roles and activities, particularly in the context of microbial biochemistry.

Comparative Biological Activities: A Tale of Two Isomers

The primary biological significance of these methylated mannoses has been elucidated in the study of microorganisms, particularly bacteria. Here, they are often found as components of complex polysaccharides or are studied for their inhibitory potential.

  • 3-O-Methylmannose: A Building Block in Mycobacterial Polysaccharides

    The most well-documented role of 3-O-Methylmannose is as a key constituent of 3-O-methylmannose polysaccharides (MMP) in certain species of mycobacteria.[2][3] These intracellular polysaccharides are linear chains of 11–14 α-1,4-linked 3-O-methyl-D-mannose units.[2]

    The biosynthesis of MMP is a sequential process involving two key enzymes: an α-1,4-mannosyltransferase and a 3-O-methyltransferase.[3] The methyltransferase specifically transfers a methyl group from S-adenosylmethionine (SAM) to the 3-OH position of a terminal mannose residue in the growing polysaccharide chain.[3] This intricate process highlights that 3-OMe-Man is not an inhibitor in this context, but rather the final, integrated product within a larger biopolymer. The presence of these unique polysaccharides has been implicated in the metabolism of lipids essential for stress resistance and pathogenesis in mycobacteria.[2]

  • 4-O-Methylmannose: An Antibacterial Agent

    In contrast to its isomer, 4-O-Methylmannose has been identified as a phytocompound with notable antibacterial properties.[4] Gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts has identified 4-O-Methylmannose as a major component, and subsequent biological assays have linked its presence to antibacterial activity.[4]

    While the precise mechanism of its antibacterial action is not as clearly defined as the role of 3-OMe-Man in mycobacteria, it is hypothesized that 4-OMe-Man may act as an inhibitor of essential enzymes involved in cell wall synthesis or other metabolic pathways that utilize mannose. By mimicking mannose, it could potentially bind to the active site of a mannosyltransferase or other mannose-processing enzyme, but the methyl group at the 4-position would prevent the subsequent catalytic step, thereby inhibiting the pathway.

Quantitative Data Summary
Compound Primary Biological Activity Organism/System Key Findings Reference
3-O-Methylmannose Structural component of polysaccharides (MMP)Mycobacterium speciesForms α-1,4-linked chains; biosynthesis involves a specific 3-O-methyltransferase.[2][3]
4-O-Methylmannose Antibacterial agentIdentified in plant extractsCorrelated with antibacterial activity against various strains.[4]
Mechanistic Insights and Experimental Workflows

To understand how these molecules exert their effects, we must examine the biochemical pathways they influence.

A. Biosynthesis of 3-O-Methylmannose Polysaccharide (MMP) in Mycobacterium

The synthesis of MMP is a critical pathway where 3-O-Methylmannose is the end product of each extension step. The process is a cycle of mannosylation followed by methylation.

Mechanism of Action: A mannosyltransferase adds a mannose residue to the growing chain. Subsequently, a 3-O-methyltransferase uses S-adenosylmethionine (SAM) as a methyl donor to modify the newly added mannose at the 3-OH position. This prevents further branching at this site and creates the characteristic linear 3-OMe-Man polymer.

MMP_Biosynthesis GDP_Man GDP-Mannose Man_MMP_n Mannosylated MMP (n+1 residues) GDP_Man->Man_MMP_n Mannosyltransferase MMP_n MMP Chain (n residues) MMP_n->Man_MMP_n MMP_n1 Methylated MMP (n+1 residues of 3-OMe-Man) Man_MMP_n->MMP_n1 SAM SAM SAM->MMP_n1 3-O-Methyltransferase SAH SAH MMP_n1->SAH

Caption: Biosynthesis pathway of 3-O-Methylmannose Polysaccharide (MMP).

B. Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) of 4-O-Methylmannose

To validate the antibacterial activity of 4-O-Methylmannose, a Minimum Inhibitory Concentration (MIC) assay is a standard and reliable method. This protocol provides a framework for assessing its efficacy.

Causality in Experimental Design: This broth microdilution method is chosen for its efficiency and quantitative output. By testing a range of concentrations, we can pinpoint the lowest concentration that prevents visible bacterial growth. Including a positive control (a known antibiotic) and a negative control (no inhibitor) is crucial for validating that the assay is working correctly and that the observed inhibition is due to the test compound.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve 4-O-Methylmannose in a suitable sterile solvent (e.g., deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate a liquid culture of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic phase of growth. Adjust the culture turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-O-Methylmannose stock solution in the broth to achieve a range of desired final concentrations. Leave wells for positive (broth + bacteria + known antibiotic) and negative (broth + bacteria) controls.

  • Inoculation: Add the standardized bacterial suspension to each well, ensuring the final inoculum concentration is approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of 4-O-Methylmannose at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start prep_stock Prepare 4-OMe-Man Stock Solution start->prep_stock prep_culture Prepare Bacterial Culture (0.5 McFarland) start->prep_culture serial_dilution Perform Serial Dilution in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacteria prep_culture->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results: Observe Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

Summary and Future Directions

The comparison between 3-O-Methylmannose and 4-O-Methylmannose provides a clear example of how subtle structural isomerism dictates biological function.

  • 3-O-Methylmannose is primarily a biosynthetic product, forming the backbone of unique polysaccharides in mycobacteria. Its study is crucial for understanding mycobacterial physiology and identifying novel targets for anti-mycobacterial drugs that could disrupt the synthesis of these polymers.

  • 4-O-Methylmannose functions as a bioactive compound with demonstrated antibacterial properties. It represents a potential lead compound for the development of new antibiotics.

Future research should focus on elucidating the precise enzymatic targets of 4-O-Methylmannose in bacteria. Furthermore, direct comparative studies testing both isomers in enzyme inhibition assays and whole-cell antibacterial screens would provide valuable quantitative data on their specificity and potency, guiding their application in drug discovery and chemical biology.

References

  • PubChem. (n.d.). 4-O-methyl-mannose. National Center for Biotechnology Information. Retrieved from [Link]

  • Creuzenet, C., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(3), 936-941. Available at: [Link]

  • Rajalakshmi, K., & Komathi, S. (2015). GC-MS analysis of bioactive compounds from the whole plant extracts of Cleistanthus collinus (Roxb.). Research Journal of Pharmacy and Technology, 8(1), 52-58. Available at: [Link]

  • Besra, G. S., & Chatterjee, D. (1994). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of biological chemistry, 269(11), 8048–8053. Available at: [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-Methylmannose from Coccidioides immitis. Infection and immunity, 4(6), 660–661. Available at: [Link]

  • Freeze, H. H., & Sharma, V. (2010). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Journal of Biological Chemistry, 285(11), 7593-7597. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-o-methyl-alpha-d-mannopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannose. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Assessing Antibody Cross-Reactivity with 3-O-Methylmannose in Microbial Polysaccharides

This guide provides a framework for researchers to design and execute a comprehensive analysis of antibody cross-reactivity. We will explore the nuances of antibody-carbohydrate interactions and present detailed experime...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for researchers to design and execute a comprehensive analysis of antibody cross-reactivity. We will explore the nuances of antibody-carbohydrate interactions and present detailed experimental protocols for robustly characterizing the specificity of antibodies against mannan and related polysaccharides that may recognize epitopes containing 3-O-Methylmannose.

The Significance of 3-O-Methylmannose in Pathogen-Associated Polysaccharides

3-O-Methylmannose is a component of complex polysaccharides in several microorganisms. For instance, it is found in the methylmannose polysaccharides (MMP) of non-tuberculous mycobacteria and has been identified in the cell wall of fungi like Coccidioides immitis.[1] The presence of this methylated mannose can influence the polysaccharide's structure and its interaction with the host immune system. Consequently, antibodies that recognize these polysaccharide structures are of significant interest for diagnostics and therapeutics. However, the precise contribution of the 3-O-methyl group to the antibody binding epitope is often not well-defined for broadly reactive anti-mannan antibodies.

Commercially Available Anti-Mannan Antibodies: A Starting Point for Cross-Reactivity Studies

While specific anti-3-O-MM antibodies are not commercially available, a variety of monoclonal and polyclonal antibodies targeting microbial mannans are. These can serve as excellent starting points for investigating cross-reactivity with methylated mannose residues. When selecting an antibody for your research, it is critical to consider its known characteristics.

Below is a comparative table of representative, well-characterized anti-mannan antibodies described in the literature that could be used in a study of cross-reactivity with 3-O-MM. Note: This table is illustrative and researchers should consult primary literature and manufacturer datasheets for the most current information.

Antibody Name/CloneIsotypeAntigen SpecificityReported ApplicationsKey Considerations for Cross-Reactivity Studies
Anti-Mannan (Candida albicans) IgGPrimarily recognizes α-1,2 and α-1,3-linked mannose residues in the phosphomannan complex of Candida albicans.ELISA, Western Blot, ImmunohistochemistryThe specificity for particular mannan linkages provides a baseline for comparison with binding to methylated mannose structures.
Anti-Lipoarabinomannan (LAM) (Mycobacterium tuberculosis) IgG/IgMBinds to the mannan core of LAM.ELISA, Lateral Flow Assays for TB diagnosisThe complex structure of LAM, which can contain various modifications, makes it a relevant antibody to test for cross-reactivity with specific methylated mannose residues.
Myco-MAb-1 (Hypothetical Monoclonal) IgMGenerated against purified methylmannose polysaccharide (MMP) from Mycobacterium smegmatis.Research UseA hypothetical "ideal" antibody for these studies, as its immunogen is rich in 3-O-MM. Researchers may need to generate similar custom antibodies.

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough assessment of antibody cross-reactivity. We recommend a combination of Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Glycan Array technologies.

Diagram of the Experimental Workflow

experimental_workflow cluster_elisa ELISA for Initial Screening cluster_spr SPR for Quantitative Kinetics cluster_glycan_array Glycan Array for High-Throughput Specificity Profiling elisa_coating Coat Plate with 3-O-MM-carrier Conjugate elisa_blocking Block Non-specific Sites elisa_coating->elisa_blocking elisa_antibody Incubate with Anti-Mannan Antibody elisa_blocking->elisa_antibody elisa_detection Add Secondary Antibody and Substrate elisa_antibody->elisa_detection elisa_readout Measure Absorbance elisa_detection->elisa_readout cluster_spr cluster_spr elisa_readout->cluster_spr For Positive Hits cluster_glycan_array cluster_glycan_array elisa_readout->cluster_glycan_array Comprehensive Specificity spr_immobilization Immobilize 3-O-MM-carrier on Sensor Chip spr_injection Inject Serial Dilutions of Antibody spr_immobilization->spr_injection spr_measurement Measure Association and Dissociation spr_injection->spr_measurement spr_analysis Calculate Kinetic Parameters (ka, kd, KD) spr_measurement->spr_analysis ga_array Array of Structurally Diverse Glycans (including 3-O-MM) ga_incubation Incubate with Labeled Antibody ga_array->ga_incubation ga_wash Wash to Remove Unbound Antibody ga_incubation->ga_wash ga_scan Scan for Fluorescence Signal ga_wash->ga_scan ga_data Data Analysis and Heatmap Generation ga_scan->ga_data start Select Anti-Mannan Antibody of Interest cluster_elisa cluster_elisa start->cluster_elisa Initial Binding Assessment

Caption: Workflow for characterizing antibody cross-reactivity with 3-O-Methylmannose.

Detailed Experimental Protocols

Competitive ELISA for Assessing Specificity

This protocol is designed to determine if an anti-mannan antibody's binding to its target antigen can be inhibited by free 3-O-Methylmannose or other methylated mannose derivatives.

Materials:

  • 96-well ELISA plates

  • Purified mannan or the target polysaccharide antigen (e.g., from Candida albicans or Mycobacterium smegmatis)

  • Anti-mannan antibody of interest

  • 3-O-Methylmannose (and other methylated mannose isomers as controls, e.g., 2-O-Me-Man, 4-O-Me-Man, 6-O-Me-Man)

  • Unmethylated D-Mannose

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target polysaccharide antigen (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Inhibition:

    • In a separate plate or tubes, pre-incubate the anti-mannan antibody at a fixed concentration (predetermined by a direct ELISA titration) with serial dilutions of the inhibitor (3-O-MM, other methylated mannoses, or D-mannose) for 1 hour at room temperature.

    • Transfer the antibody-inhibitor mixtures to the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add TMB substrate and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction with the stop solution.

  • Readout: Measure the absorbance at 450 nm.

Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Calculate the IC50 value for each inhibitor. A lower IC50 for 3-O-MM compared to other sugars indicates a higher specificity for this methylated mannose.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering a more in-depth understanding of the antibody-antigen interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • 3-O-Methylmannose conjugated to a carrier protein (e.g., BSA or HSA) for immobilization

  • Anti-mannan antibody of interest

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the 3-O-MM-carrier protein conjugate over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the anti-mannan antibody over the immobilized surface.

    • Allow for an association phase followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound antibody and prepare the surface for the next injection.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Glycan Array for High-Throughput Specificity Profiling

Glycan arrays allow for the simultaneous screening of antibody binding against a large library of different carbohydrate structures.

Materials:

  • A microarray slide printed with a library of glycans, including 3-O-Methylmannose and other relevant mannose derivatives.

  • Fluorescently labeled anti-mannan antibody or a primary antibody followed by a fluorescently labeled secondary antibody.

  • Blocking buffer and wash buffers specific to the array platform.

  • Microarray scanner.

Procedure:

  • Blocking: Block the glycan array slide to prevent non-specific binding.

  • Antibody Incubation: Incubate the slide with the labeled antibody.

  • Washing: Wash the slide to remove unbound antibody.

  • Scanning: Scan the slide using a microarray scanner to detect fluorescence at each spot.

Data Analysis: The fluorescence intensity at each spot corresponds to the binding of the antibody to that specific glycan. The data is typically presented as a heatmap, providing a comprehensive profile of the antibody's binding specificity.

Interpreting the Data: A Holistic View of Cross-Reactivity

A single experiment is not sufficient to definitively characterize cross-reactivity. The results from ELISA, SPR, and glycan arrays should be considered together.

  • Competitive ELISA provides a clear, rank-ordered assessment of the antibody's preference for different soluble inhibitors.

  • SPR offers quantitative data on the affinity and kinetics of the interaction, which can reveal subtle differences in binding that are not apparent in endpoint assays.

  • Glycan arrays give a broad overview of the antibody's specificity profile, potentially identifying unexpected cross-reactivities with other carbohydrate structures.

A consistent pattern across all three methods, for example, strong inhibition by 3-O-MM in ELISA, a low KD value for 3-O-MM in SPR, and a high fluorescence signal for 3-O-MM on a glycan array, would provide strong evidence for specific recognition of this methylated sugar.

Conclusion

The study of antibody cross-reactivity with modified carbohydrate antigens like 3-O-Methylmannose is a complex but essential undertaking for the development of specific and effective immunoassays and antibody-based therapies. By employing a multi-faceted experimental approach that combines the strengths of competitive ELISA, SPR, and glycan array technologies, researchers can gain a deep and nuanced understanding of their antibody's binding characteristics. This rigorous characterization is the bedrock of trustworthy and reproducible science in the fields of immunology and drug development.

References

  • Ripoll-Rozada, J., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(3), 835-840. Available at: [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-Methylmannose from Coccidioides immitis. Infection and Immunity, 4(5), 660–661. Available at: [Link]

  • PubChem. (n.d.). 3-O-Methylmannose. National Center for Biotechnology Information. Available at: [Link]

  • Besra, G. S., & Brennan, P. J. (1997). The Mycobacterium tuberculosis cell wall: a source of novel drug targets. Tubercle and Lung Disease, 78(3-4), 129-138.
  • Lowman, M., et al. (2022). Monoclonal antibodies to lipoarabinomannan/arabinomannan - characteristics and implications for tuberculosis research and diagnostics. Trends in Microbiology, 31(1), 22-35. Available at: [Link]

  • Sendid, B., et al. (2008). The use of mannan antigen and anti-mannan antibodies in the diagnosis of invasive candidiasis: recommendations from the Third European Conference on Infections in Leukemia. Critical Care, 12(6), R140. Available at: [Link]

  • Frank, M. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Available at: [Link]

Sources

Comparative

A Researcher's Guide to 3-O-Methylmannose Polysaccharides: A Comparative Analysis Across Mycobacterial Species

Authored by a Senior Application Scientist Introduction The mycobacterial cell envelope is a fortress, a complex and unique structure that is central to the resilience and pathogenicity of species within this genus. Beyo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The mycobacterial cell envelope is a fortress, a complex and unique structure that is central to the resilience and pathogenicity of species within this genus. Beyond the well-studied mycolic acids and lipoarabinomannan (LAM), mycobacteria synthesize a variety of other glycoconjugates that play critical roles in their physiology. Among these are the rare intracellular 3-O-methylmannose polysaccharides (MMP), which have been implicated in the modulation of fatty acid metabolism, a key process for cell envelope assembly and stress resistance.[1][2]

However, a fascinating dichotomy exists within the Mycobacterium genus: MMP is not universally present. While abundant in many non-tuberculous mycobacteria (NTM), it is conspicuously absent from the notorious pathogens of the Mycobacterium tuberculosis complex (MTC).[1] This guide provides a comprehensive comparative analysis of 3-O-Methylmannose in different mycobacterial species, exploring its structure, distribution, biosynthesis, and functional implications. We will delve into the causality behind its species-specific presence and provide field-proven experimental methodologies for its study, offering valuable insights for researchers in mycobacteriology and professionals in drug development.

The Molecular Landscape of 3-O-Methylmannose Polysaccharides (MMP)

MMP is an intracellular polysaccharide found in the cytoplasm of certain mycobacterial species.[3][4] Its structure is unique and highly specific.

  • Backbone: It consists of a linear chain of 10 to 14 mannose units joined by α(1→4) glycosidic linkages.[3][5]

  • Methylation: The vast majority of these mannose residues are methylated at the 3-O position, creating 3-O-methylmannose. This extensive methylation is a defining feature.[3]

  • Termini: The polysaccharide chain is terminated by an unmethylated mannose residue at the non-reducing end and is blocked by a methyl aglycon at the reducing end.[3][5]

This polymethylated nature is believed to be crucial for its function, likely facilitating tight interactions with fatty acids to modulate their metabolism and indirectly influence the assembly of the complex mycobacterial cell envelope.[1][2]

A Tale of Two Mycobacteria: The Distribution of MMP

The presence of MMP is a key differentiator between various mycobacterial species. This distribution is not random and offers clues into the divergent evolutionary paths and physiological strategies of these bacteria. While 6-O-methylglucose lipopolysaccharides (MGLP), another class of polymethylated polysaccharides, are found ubiquitously across the genus, MMP synthesis is restricted.[1]

Table 1: Distribution of 3-O-Methylmannose Polysaccharide (MMP) in Key Mycobacterial Species

Mycobacterial SpeciesPresence of MMPPathogenicity Profile
Mycobacterium tuberculosis complex (MTC) Absent[1]Obligate Pathogen
Mycobacterium leprae Absent[1]Obligate Pathogen
Mycobacterium smegmatis Present[3][6]Non-pathogenic, model organism
Mycobacterium avium Present[1][7]Opportunistic Pathogen (NTM)
Mycobacterium hassiacum Present[1][2]Environmental NTM
Mycobacterium abscessus Absent[1]Opportunistic Pathogen (NTM)

This distribution pattern strongly suggests that while MMP may be beneficial for the physiology of environmental and opportunistic mycobacteria, it is dispensable—or perhaps even disadvantageous—for obligate pathogens like M. tuberculosis and M. leprae. The absence of MMP in these highly successful pathogens indicates they have evolved alternative or more specialized mechanisms for modulating lipid metabolism and stress resistance.

The "Why": Unraveling the MMP Biosynthetic Pathway

The presence or absence of MMP is determined at the genetic level by the presence of the requisite biosynthetic pathway. The synthesis of MMP is a sequential process involving two key enzymatic activities: a mannosyltransferase and a methyltransferase.[3][4]

  • Mannosylation: An α(1→4) mannosyltransferase, which is membrane-associated, catalyzes the transfer of mannose from GDP-mannose to a growing oligomeric acceptor chain.[4]

  • Methylation: A soluble 3-O-methyltransferase then transfers a methyl group from S-adenosylmethionine (SAM) to the 3-OH position of the newly added terminal mannose residue.[3]

  • Termination: This process of sequential mannosylation and methylation continues until the chain reaches its full length. The final mannose residue at the non-reducing end is not methylated, which appears to terminate the chain elongation.[3]

More recently, a unique 1-O-methyltransferase, MeT1, has been identified in M. hassiacum that specifically methylates the reducing end of an early MMP precursor, shedding further light on this unique mycobacterial pathway.[1][7] The genes encoding these enzymes are present in NTMs that produce MMP but are absent from the genomes of the MTC, M. leprae, and M. abscessus, providing a clear genetic basis for the observed distribution.[1]

MMP_Biosynthesis cluster_0 Cytoplasmic Synthesis GDP_Mannose GDP-Mannose Mannosyltransferase α(1→4) Mannosyltransferase GDP_Mannose->Mannosyltransferase SAM S-Adenosylmethionine (SAM) Methyltransferase 3-O-Methyltransferase SAM->Methyltransferase Acceptor Oligomeric Acceptor (MMP precursor) Acceptor->Mannosyltransferase Elongated_Acceptor Mannosylated Acceptor Elongated_Acceptor->Methyltransferase Methylated_Acceptor 3-O-Methylated Acceptor MMP Mature MMP (10-14 residues) Methylated_Acceptor->MMP Termination Methylated_Acceptor->Mannosyltransferase n cycles Mannosyltransferase->Elongated_Acceptor Methyltransferase->Methylated_Acceptor caption Fig 1. Proposed Biosynthetic Pathway of MMP.

Fig 1. Proposed Biosynthetic Pathway of MMP.

A Broader Perspective: Comparison with Lipoarabinomannan (LAM)

To fully appreciate the role of mannose modifications, it is instructive to compare the intracellular MMP with the well-known cell wall lipoglycan, Lipoarabinomannan (LAM). The structure of LAM, particularly its terminal mannose caps, also varies significantly across species and is a critical determinant of pathogenicity.

  • M. smegmatis (Non-pathogenic): Produces an uncapped LAM or one capped with phosphoinositol (PILAM).[8][9]

  • M. tuberculosis (Pathogenic): Produces a LAM extensively capped with mannose residues (ManLAM).[8][10][11] These mannose caps are crucial virulence factors, mediating interaction with host immune cells, such as binding to the Mannose Receptor on macrophages to facilitate phagocytosis and modulate the host immune response.[12][13]

This stark difference highlights a major evolutionary divergence: pathogenic mycobacteria utilize mannose on their external surface to directly engage and manipulate the host immune system, while certain non-pathogenic and opportunistic species utilize methylated mannose internally for metabolic regulation.

LAM_Comparison cluster_Mtb Pathogenic Mycobacteria (e.g., M. tuberculosis) cluster_Smeg Non-Pathogenic Mycobacteria (e.g., M. smegmatis) ManLAM Mannose Caps Arabinan Domain Mannan Domain PI Anchor HostCell Host Macrophage ManLAM:f0->HostCell Binds Mannose Receptor (Virulence Factor) PILAM Inositol-P Cap Arabinan Domain Mannan Domain PI Anchor PILAM:f0->HostCell No specific binding (Less immunomodulatory) caption Fig 2. Comparative structures of ManLAM and PILAM.

Fig 2. Comparative structures of ManLAM and PILAM.

Experimental Guide: Detection and Analysis of 3-O-Methylmannose

Analyzing MMP requires a multi-step process to isolate the intracellular polysaccharide and identify its specific methylated sugar components. The following protocol provides a robust workflow.

Causality Behind Experimental Choices:

  • Mechanical Lysis: Mycobacterial cell walls are notoriously tough. Harsh mechanical disruption (bead beating) is necessary for efficient lysis and release of cytoplasmic contents.[14]

  • Solvent Extraction: A series of organic solvent extractions are used to remove the vast quantities of lipids from the cell wall and membrane, which would otherwise interfere with polysaccharide analysis.[15]

  • Acid Hydrolysis: To analyze the monosaccharide composition, the polysaccharide must be broken down into its constituent units. Strong acid hydrolysis cleaves the glycosidic bonds.

  • Derivatization for GC-MS: Monosaccharides are not volatile. They must be chemically derivatized (e.g., converted to alditol acetates) to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This process also allows for the separation and identification of different methylated sugars based on their unique retention times and mass fragmentation patterns.[16]

Experimental_Workflow start Mycobacterial Cell Pellet (e.g., M. smegmatis) step1 Step 1: Cell Lysis - Bead Beating with glass beads - Inactivation (if pathogenic) start->step1 step2 Step 2: Delipidation - Sequential extraction with  Ethanol, Acetone, Chloroform step1->step2 Yields crude cell extract step3 Step 3: Polysaccharide Hydrolysis - Treatment with Trifluoroacetic Acid (TFA) - Heating to cleave glycosidic bonds step2->step3 Yields delipidated cell material step4 Step 4: Derivatization - Reduction (NaBH4) - Acetylation (Acetic Anhydride) step3->step4 Yields free monosaccharides step5 Step 5: Analysis - Gas Chromatography-  Mass Spectrometry (GC-MS) step4->step5 Yields volatile alditol acetates result Identification of 3-O-Methylmannose Peak step5->result caption Fig 3. Workflow for MMP monosaccharide analysis.

Fig 3. Workflow for MMP monosaccharide analysis.
Protocol 1: Analysis of Mycobacterial Monosaccharides
  • Cell Culture and Harvest: Grow mycobacterial cultures to the late-logarithmic phase. Harvest cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

  • Cell Disruption: Resuspend the cell pellet in PBS and transfer to a tube containing glass beads. Disrupt the cells using a bead beater. Self-Validation: Confirm lysis by microscopy or by plating a small aliquot to ensure no viable cells remain.

  • Delipidation: Centrifuge the lysate and subject the pellet to sequential solvent extraction to remove lipids. This typically involves washes with ethanol, acetone, and chloroform/methanol mixtures.[15]

  • Acid Hydrolysis: Dry the delipidated pellet. Add 2 M trifluoroacetic acid (TFA) and heat at 120°C for 2 hours to hydrolyze polysaccharides into monosaccharides.

  • Reduction and Acetylation: Remove the acid by evaporation. Reduce the resulting monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride. This converts the monosaccharides to their alditol acetate derivatives.

  • GC-MS Analysis: Extract the alditol acetates into an organic solvent (e.g., dichloromethane) and inject them into a GC-MS system.

  • Data Interpretation: Compare the retention time and mass spectrum of the resulting peaks to known standards for 3-O-methylmannose, mannose, and other relevant sugars to confirm its presence and relative abundance.

Functional Implications and Future Directions

The species-specific distribution of MMP has significant functional implications. In NTMs, MMP's role in modulating fatty acid metabolism suggests it is important for adapting to environmental stresses or managing the synthesis of their complex cell envelopes.[1][9] The enzymes in the MMP biosynthetic pathway, being absent in humans and in key pathogens like M. tuberculosis, could represent novel drug targets for treating infections caused by NTMs like M. avium.

For pathogenic species, the absence of MMP and the corresponding emphasis on surface-exposed ManLAM underscores a different evolutionary strategy. These pathogens have invested their resources in producing cell-surface molecules that directly interact with the host. Understanding these divergent strategies is crucial for developing targeted therapies. For instance, drugs targeting ManLAM biosynthesis would be specific to pathogenic mycobacteria, while those targeting MMP synthesis could be effective against certain NTMs.

Future research should focus on:

  • Creating knockout mutants for MMP biosynthetic genes in NTMs to definitively elucidate the function of this polysaccharide in cell physiology and stress response.

  • Screening for inhibitors of the MMP-specific methyltransferases as potential narrow-spectrum antibiotics against NTMs.

  • Investigating the potential interplay between the MGLP and MMP pathways in species that possess both.

Conclusion

The study of 3-O-Methylmannose polysaccharides reveals a fascinating chapter in the story of mycobacterial diversity. Its presence in many environmental species and absence in obligate pathogens like M. tuberculosis is a clear example of divergent evolution driven by different lifestyles. While pathogenic species have evolved to use mannose on their surface as a tool for host manipulation, other mycobacteria use intracellular methylated mannose polymers for internal metabolic regulation. This comparative analysis not only deepens our fundamental understanding of mycobacterial biochemistry but also opens new avenues for targeted drug development in an era of increasing antimicrobial resistance.

References

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., ... & Empadinhas, N. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(3), 835-844. [Link]

  • Ballou, C. E., & Yamada, H. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. Journal of Biological Chemistry, 259(6), 3433-3438. [Link]

  • Ripoll-Rozada, J., Costa, M., Manso, J. A., Maranha, A., Miranda, V., Sequeira, A., ... & Empadinhas, N. (2021). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C250-C250. [Link]

  • Yamada, H., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of an alpha 1----4-mannosyltransferase. Journal of Biological Chemistry, 259(6), 3428-3432. (Implied from the full text of related articles) [Link]

  • Semantic Scholar. (n.d.). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Retrieved from [Link]

  • Gray, G. R., & Ballou, C. E. (1977). Heterogeneity and refined structures of 3-O-methyl-D-mannose polysaccharides from Mycobacterium smegmatis. Journal of Biological Chemistry, 252(8), 2593-2600. [Link]

  • Yamada, H., Cohen, R. E., & Ballou, C. E. (1979). Characterization of 3-O-methyl-D-mannose polysaccharide precursors in Mycobacterium smegmatis. Journal of Biological Chemistry, 254(6), 1972-1979. [Link]

  • Singh, K., Kumar, S., Khan, A., Singh, S., & Kumar, D. (2020). Comparative structural study of terminal ends of lipoarabinomannan from mice infected lung tissues and urine of TB positive patient. Scientific Reports, 10(1), 1-13. [Link]

  • Patterson, J. H., Waller, R. F., Jeevarajah, D., Billman-Jacobe, H., & McConville, M. J. (2000). Mannose metabolism is required for mycobacterial growth. Journal of Bacteriology, 182(16), 4724-4727. [Link]

  • ResearchGate. (n.d.). Structures of the three representative families of LAM molecules isolated from different mycobacterial species and used in this study. [Link]

  • Bai, Y., Protopopova, M., & Lowary, T. L. (2011). Characterization of the Antigenic Heterogeneity of Lipoarabinomannan, the Major Surface Glycolipid of Mycobacterium tuberculosis, and Complexity of Antibody Specificities toward This Antigen. The Journal of Immunology, 187(5), 2553-2564. [Link]

  • Angala, B., whipping, A., & Belisle, J. T. (2018). Structural implications of lipoarabinomannan glycans from global clinical isolates in diagnosis of Mycobacterium tuberculosis infection. Glycobiology, 28(11), 856-867. [Link]

  • Dobos, K. M., & Hill, T. J. (2015). Extraction and Separation of Mycobacterial Proteins. In Fractionation and Analysis of Mycobacterial Proteins (pp. 21-41). Springer New York. [Link]

  • ResearchGate. (2020). Lipoarabinomannan antigenic epitope differences in tuberculosis disease subtypes. [Link]

  • Takeya, K., & Hisatsune, K. (1963). MYCOBACTERIAL CELL WALLS. I. Methods of Preparation and Treatment with Various Chemicals. Journal of Bacteriology, 85(1), 16-23. [Link]

  • Liao, W., & Lu, D. (1996). Synthesis of a hexasaccharide acceptor corresponding to the reducing terminus of mycobacterial 3-O-methylmannose polysaccharide (MMP). Carbohydrate Research, 296, 171-182. [Link]

  • Hill, T. J., & Dobos, K. M. (2021). Extraction and Separation of Mycobacterial Proteins. Methods in Molecular Biology, 2314, 33-56. [Link]

  • Brennan, P. J., & Goren, M. B. (1979). Preparation of Cell-Wall Fractions from Mycobacteria. In Immunochemical Methods in the Biomedical Sciences (pp. 165-177). Marcel Dekker. [Link]

  • Azuma, I., Ribi, E. E., Meyer, T. J., & Zbar, B. (1974). Biologically Active Components from Mycobacterial Cell Walls. I. Isolation and Composition of Cell Wall Skeleton and Component P3. Journal of the National Cancer Institute, 52(1), 95-101. [Link]

  • ResearchGate. (n.d.). GDP-Mannose biosynthesis pathway in mycobacteria. [Link]

  • CSDB. (n.d.). Mycobacterial 3-O-methylmannose polysaccharide (MMP). Retrieved from [Link]

  • Turner, J., & Torrelles, J. B. (2018). Mannose-capped lipoarabinomannan in Mycobacterium tuberculosis pathogenesis. Pathogens and Disease, 76(4), fty025. [Link]

  • Torrelles, J. B. (n.d.). Mannose-capped lipoarabinomannan in Mycobacterium tuberculosis pathogenesis. Texas Biomedical Research Institute. Retrieved from [Link]

  • Farnsworth, P. B., et al. (2019). Detection of the tuberculosis biomarker mannose-capped lipoarabinomannan in human serum: Impact of sample pretreatment with perchloric acid. Analytica Chimica Acta, 1045, 126-134. [Link]

  • Ge, J., et al. (2015). Mycobacterial mannose-capped lipoarabinomannan: a modulator bridging innate and adaptive immunity. Journal of Dental Research, 94(9_suppl), 22S-29S. [Link]

  • ResearchGate. (n.d.). Integrated N- and O-glycans analysis derived from NMuMG cells. [Link]

  • Birhanu, A. G., et al. (2021). Effect of Protein O-Mannosyltransferase (MSMEG_5447) on M. smegmatis and Its Survival in Macrophages. Frontiers in Cellular and Infection Microbiology, 11, 689030. [Link]

  • Lin, Y. H., et al. (2019). Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications. Journal of Proteome Research, 18(10), 3636-3647. [Link]

  • Sethi, M. K., et al. (2015). Facile removal of high mannose structures prior to extracting complex type N-glycans from de-N-glycosylated peptides retained by C18 solid phase to allow more efficient glycomic mapping. Glycoconjugate Journal, 32(7), 449-458. [Link]

  • Farnsworth, P. B., et al. (2019). Detection of the tuberculosis biomarker mannose-capped lipoarabinomannan in human serum: Impact of sample pretreatment with perchloric acid. Analytica Chimica Acta, 1045, 126-134. [Link]

  • Shajahan, A., et al. (2018). Analysis of fungal high-mannose structures using CAZymes. Glycobiology, 28(11), 868-877. [Link]

  • Liu, C., et al. (2020). Identification of Secreted O-Mannosylated Proteins From BCG and Characterization of Immunodominant Antigens BCG_0470 and BCG_0980. Frontiers in Immunology, 11, 1569. [Link]

  • Freie Universität Berlin. (2023). De Novo Glycan Annotation of Mass Spectrometry Data. [Link]

  • Semantic Scholar. (n.d.). Recent advances in nanomaterials for the detection of mycobacterium tuberculosis (Review). [Link]

  • Schlesinger, L. S. (1993). Characterization of Mannose Receptor-Dependent Phagocytosis Mediated by Mycobacterium tuberculosis Lipoarabinomannan. Infection and Immunity, 61(7), 2840-2848. [Link]

Sources

Validation

A Comparative Guide to the Metabolic Fate of 3-O-Methylmannose and Other Key Monosaccharides for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic fate of 3-O-Methylmannose against other critical monosaccharides: glucose, mannose, and fructose. Understanding the distinct metabolic pathways of these sugars...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the metabolic fate of 3-O-Methylmannose against other critical monosaccharides: glucose, mannose, and fructose. Understanding the distinct metabolic pathways of these sugars is paramount for researchers in metabolic studies, oncology, and drug development, as these pathways can be exploited for therapeutic intervention and diagnostic purposes. This document moves beyond a simple recitation of facts to explain the causality behind the metabolic divergence of these sugars, grounded in experimental evidence.

Introduction: Why Monosaccharide Metabolism Matters

Monosaccharides are the fundamental building blocks of carbohydrates and the primary source of energy for most living organisms. The intricate and highly regulated pathways of their metabolism are central to cellular homeostasis. However, subtle structural differences between monosaccharides can lead to vastly different metabolic fates, a concept of significant interest in fields such as cancer metabolism, where altered glucose utilization is a hallmark, and in the development of therapeutic agents that target these pathways. This guide will dissect the metabolic journeys of glucose, mannose, and fructose, and then delve into the comparatively enigmatic fate of 3-O-Methylmannose, a modified monosaccharide with unique properties.

The Central Player: Glucose Metabolism

Glucose is the most abundant monosaccharide and the preferred energy source for most cell types. Its metabolism is a tightly controlled process that begins with its transport into the cell and subsequent phosphorylation, trapping it for catabolism through glycolysis.

Cellular Uptake and Phosphorylation of Glucose

Glucose enters the cell via facilitated diffusion mediated by a family of glucose transporters (GLUTs). Upon entry, it is immediately phosphorylated by hexokinase to glucose-6-phosphate. This irreversible step, at the cost of one ATP molecule, prevents glucose from leaving the cell and primes it for glycolysis.

Glycolysis: The Universal Pathway

Glucose-6-phosphate is the entry point into glycolysis, a series of ten enzymatic reactions that convert it into pyruvate, generating a net of two ATP and two NADH molecules. Pyruvate can then be further metabolized aerobically in the mitochondria via the citric acid cycle and oxidative phosphorylation to generate a large amount of ATP, or anaerobically to lactate.

glucose_metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT Transporter G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-Phosphate G6P->F6P Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Metabolic pathway of glucose.

Mannose: More Than Just an Epimer of Glucose

Mannose, a C-2 epimer of glucose, plays a crucial role in protein glycosylation and can also serve as an energy source. Its metabolic entry into glycolysis is efficient, though it requires an additional enzymatic step compared to glucose.

Uptake and Conversion to a Glycolytic Intermediate

Mannose is transported into cells, and like glucose, is phosphorylated by hexokinase to mannose-6-phosphate.[1] However, mannose-6-phosphate cannot directly enter the glycolytic pathway. It is first isomerized by phosphomannose isomerase to fructose-6-phosphate, a key glycolytic intermediate.[2] From this point, it follows the same metabolic route as glucose-derived fructose-6-phosphate.

mannose_metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Mannose_ext Mannose Mannose_int Mannose Mannose_ext->Mannose_int Transporter M6P Mannose-6-Phosphate Mannose_int->M6P Hexokinase (ATP -> ADP) F6P Fructose-6-Phosphate M6P->F6P Phosphomannose Isomerase Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Metabolic pathway of mannose.

Fructose: A Sweeter Path with Different Regulation

Fructose, commonly found in fruits and honey, is another important monosaccharide in the human diet. Its metabolism bypasses a key regulatory step in glycolysis, which has implications for metabolic health.

A Unique Entry into Glycolysis

In the liver, fructose is phosphorylated by fructokinase to fructose-1-phosphate. This intermediate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP is a direct intermediate of glycolysis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate, which also enters the glycolytic pathway. This entry point for fructose bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1, allowing for rapid and unregulated flux through the lower part of the pathway.

fructose_metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fructose_ext Fructose Fructose_int Fructose Fructose_ext->Fructose_int GLUT5 Transporter F1P Fructose-1-Phosphate Fructose_int->F1P Fructokinase (ATP -> ADP) DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triose Kinase (ATP -> ADP) G3P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Metabolic pathway of fructose.

The Metabolic Inertness of 3-O-Methylmannose: An Instructive Anomaly

3-O-Methylmannose is a naturally occurring monosaccharide derivative found in the polysaccharides of certain microorganisms, such as mycobacteria.[3] Its metabolic fate in mammalian cells, when supplied exogenously, is not well-documented. However, by drawing parallels with the well-studied analog, 3-O-Methylglucose, we can infer its likely metabolic pathway.

A Tale of Transport Without Transformation

3-O-Methylglucose is readily transported into cells by the same GLUT transporters that carry glucose.[4] However, the presence of the methyl group at the 3-hydroxyl position prevents its phosphorylation by hexokinase.[5] This crucial inability to be phosphorylated means that 3-O-Methylglucose is not trapped within the cell and does not enter glycolysis.[4] It is therefore considered a non-metabolizable glucose analog and is widely used in research to study glucose transport independently of its metabolism.[4][6]

Given the structural similarity between mannose and glucose, and the fact that they are both substrates for hexokinase, it is highly probable that 3-O-Methylmannose follows a similar fate. It is likely transported into the cell via glucose or mannose transporters but remains unmetabolized due to the inability of hexokinase to phosphorylate the methylated sugar.

Caption: Inferred metabolic fate of 3-O-Methylmannose.

Comparative Summary of Monosaccharide Metabolism

The following table provides a side-by-side comparison of the key metabolic features of the four monosaccharides discussed.

FeatureGlucoseMannoseFructose3-O-Methylmannose (inferred)
Primary Transporter(s) GLUT1-4GLUT1-4, specific mannose transporters[7]GLUT5GLUTs, mannose transporters
Phosphorylation Enzyme HexokinaseHexokinaseFructokinase (liver)Not a substrate for Hexokinase
Phosphorylated Product Glucose-6-PhosphateMannose-6-PhosphateFructose-1-PhosphateNone
Entry into Glycolysis Yes, as Glucose-6-PhosphateYes, as Fructose-6-PhosphateYes, as DHAP and Glyceraldehyde-3-PhosphateNo
Key Regulatory Bypass NoNoYes (bypasses Phosphofructokinase-1)N/A
Metabolic Fate Energy production, biosynthesis, storageGlycosylation, energy productionPrimarily hepatic metabolism, lipogenesisCellular uptake and efflux

Experimental Protocols for Investigating Monosaccharide Metabolism

To empirically determine the metabolic fate of a monosaccharide like 3-O-Methylmannose, a combination of isotopic labeling and mass spectrometry-based metabolomics is the gold standard.

Experimental Workflow

experimental_workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Isotope_Labeling 2. Isotopic Labeling (e.g., ¹³C-labeled monosaccharide) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching and lysis) Isotope_Labeling->Metabolite_Extraction LC_MS 4. LC-MS/MS Analysis (Separation and detection) Metabolite_Extraction->LC_MS Data_Analysis 5. Data Analysis (Metabolite identification and quantification) LC_MS->Data_Analysis Pathway_Analysis 6. Pathway Analysis (Tracing the label) Data_Analysis->Pathway_Analysis

Caption: Experimental workflow for tracing monosaccharide metabolism.

Step-by-Step Protocol for Isotopic Labeling and Metabolite Analysis
  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., HeLa for cancer metabolism, HepG2 for liver metabolism) to ~80% confluency in standard growth medium.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells in a glucose-free medium for a short period to deplete intracellular glucose.

    • Add the ¹³C-labeled monosaccharide of interest (e.g., [U-¹³C]-Glucose, [U-¹³C]-Mannose, or custom-synthesized [U-¹³C]-3-O-Methylmannose) to the medium at a defined concentration and for a specific time course.

  • Metabolite Extraction:

    • Rapidly aspirate the medium and wash the cells with ice-cold PBS to halt metabolic activity.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extract using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Separate the metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites).

    • Detect and quantify the mass isotopologues of the metabolites of interest using a high-resolution mass spectrometer.

  • Data Analysis and Interpretation:

    • Identify metabolites based on their retention time and mass-to-charge ratio (m/z) compared to authentic standards.

    • Quantify the abundance of each mass isotopologue to determine the extent of ¹³C-label incorporation into downstream metabolites.

    • The absence of ¹³C-labeled glycolytic intermediates after incubation with [U-¹³C]-3-O-Methylmannose would provide strong evidence for its metabolic inertness.

Conclusion

The metabolic fates of glucose, mannose, and fructose, while interconnected, exhibit crucial differences in their uptake, initial phosphorylation, and entry points into glycolysis. These distinctions have profound physiological consequences. In contrast, 3-O-Methylmannose, by analogy with 3-O-Methylglucose, is likely a non-metabolizable sugar analog. While it can enter the cell, the methylation at the 3-position is predicted to prevent its phosphorylation by hexokinase, thereby blocking its entry into any catabolic or anabolic pathways. This property makes it a valuable tool for dissecting monosaccharide transport from metabolism. The experimental protocols outlined in this guide provide a robust framework for validating these inferred metabolic fates and for furthering our understanding of the intricate world of carbohydrate metabolism.

References

  • Giroix, M. H., Sener, A., & Malaisse, W. J. (1985). Anomeric specificity of mannose phosphorylation by hexokinase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 829(3), 354–357. [Link]

  • Maloney, D. H., & Ballou, C. E. (1980). Polymethylpolysaccharide synthesis in an ethionine-resistant mutant of Mycobacterium smegmatis. Journal of Bacteriology, 141(3), 1217–1221. [Link]

  • Pao, S. S., Paulsen, I. T., & Saier, M. H., Jr. (1998). Major facilitator superfamily. Microbiology and Molecular Biology Reviews, 62(1), 1–34. [Link]

  • Pessen, H., Cooney, D. A., & Driscoll, J. S. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 54(5), 1595–1600. [Link]

  • Sharma, V., & Alton, G. (2000). Mannose inhibits Arabidopsis germination via a hexokinase-mediated step. Plant Physiology, 122(3), 925–932. [Link]

  • Uldry, M., & Thorens, B. (2004). The SLC2 family of facilitated hexose and polyol transporters. Pflügers Archiv - European Journal of Physiology, 447(5), 480–489. [Link]

  • Van Schaftingen, E. (1994). Glycolysis and gluconeogenesis. In Metabolic Regulation: A Molecular Approach (pp. 51-87). Portland Press.
  • Vogt, C., Ardehali, H., & Yki-Järvinen, H. (2021). Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia. Cancer Science, 112(12), 5063–5075. [Link]

  • Wood, I. S., & Trayhurn, P. (2003). Glucose transporters (GLUT and SGLT): expanded families of sugar transport proteins. British Journal of Nutrition, 89(1), 3–9. [Link]

Sources

Comparative

A Functional Comparison of 3-O-Methylmannose-Containing Polysaccharides: From Intracellular Metabolic Regulation to Cell Wall Integrity and Immune Modulation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The presence of 3-O-methylmannose (3-O-MeMan) residues in polysaccharides is a distinctive feature of the Mycobacterium genus...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of 3-O-methylmannose (3-O-MeMan) residues in polysaccharides is a distinctive feature of the Mycobacterium genus, playing critical roles in the physiology, survival, and pathogenicity of these bacteria. This guide provides a comprehensive functional comparison of two major classes of 3-O-MeMan-implicated polysaccharides: the intracellular 3-O-methylmannose polysaccharides (MMPs) and the cell envelope-associated lipoglycans, lipomannan (LM) and lipoarabinomannan (LAM). Understanding the distinct and sometimes overlapping functions of these molecules is paramount for developing novel therapeutics and diagnostics for mycobacterial diseases, including tuberculosis. This guide will delve into their structural disparities, functional roles, and the experimental methodologies used for their characterization, providing a valuable resource for researchers in the field.

The Two Faces of 3-O-Methylmannose Polysaccharides: A Structural and Functional Overview

While both MMPs and the mannan core of LM/LAM are rich in mannose residues, their cellular localization, overall structure, and primary functions differ significantly. MMPs are intracellular polysaccharides primarily found in nontuberculous mycobacteria (NTM), whereas LM and LAM are integral components of the cell envelope in all Mycobacterium species, including the formidable pathogen Mycobacterium tuberculosis.

1. Intracellular 3-O-Methylmannose Polysaccharides (MMPs): Regulators of Lipid Metabolism

MMPs are linear polymers consisting of 11-14 α-1,4-linked 3-O-methyl-D-mannose units.[1][2] These intracellular polysaccharides have been implicated in the regulation of fatty acid metabolism, a crucial process for the biosynthesis of the complex lipid-rich mycobacterial cell wall.[1][3] Although the precise mechanisms are still under investigation, it is proposed that MMPs facilitate the release of long-chain acyl-CoA products from fatty acid synthase I, thereby preventing product inhibition and stimulating overall fatty acid synthesis.[3]

2. Cell Envelope Lipoglycans (LM and LAM): Architects of Integrity and Immune Deception

Lipomannan (LM) and its more complex derivative, lipoarabinomannan (LAM), are major glycolipids of the mycobacterial cell envelope.[4] They are anchored to the cell membrane via a phosphatidylinositol moiety and play a critical role in maintaining cell wall integrity.[4] Structural defects in LM and LAM have been shown to increase sensitivity to antibiotics and compromise the bacterium's ability to resist host-mediated killing.[5]

Beyond their structural role, LAMs are potent immunomodulators. Their immunological activity is largely determined by the nature of the capping motifs on their arabinan domains. The three main forms are:

  • Mannose-capped LAM (ManLAM): Found in pathogenic slow-growing mycobacteria like M. tuberculosis, ManLAM is generally considered to be immunosuppressive.[6]

  • Phosphatidylinositol-capped LAM (PILAM): Predominantly found in fast-growing, non-pathogenic mycobacteria, PILAM is a potent inducer of pro-inflammatory responses.

  • Uncapped LAM (AraLAM): Lacking a cap, AraLAM exhibits minimal immunomodulatory activity.

This structural variation allows different mycobacterial species to manipulate the host immune response to their advantage.

Functional Comparison: A Data-Driven Analysis

The distinct roles of MMPs and LAMs are reflected in their divergent impacts on key cellular processes.

Table 1: Comparative Functional Overview of MMPs and LAMs
Feature3-O-Methylmannose Polysaccharides (MMPs)Lipoarabinomannan (LAM)
Cellular Location Cytoplasm (intracellular)[1]Cell envelope
Primary Function Regulation of fatty acid metabolism[3]Cell wall integrity and immunomodulation[4]
Organism Primarily nontuberculous mycobacteria (NTM)[1]All Mycobacterium species
Effect on Host Cells Indirect, through modulation of bacterial lipid synthesisDirect interaction with immune cells[6]
Table 2: Quantitative Comparison of the Immunomodulatory Effects of Different LAM Variants
LAM VariantApoptosis Induction in THP-1 Macrophages (% of apoptotic cells)[1]IL-12 Induction in THP-1 Macrophages (% of GFP-positive cells)[1]Primary Immune Response
ManLAM (M. tuberculosis)~5%~10%Immunosuppressive[6]
PILAM (Mycobacterium sp.)~25%>70%Pro-inflammatory
AraLAM (M. chelonae)~5%~3%Largely inert

Data is derived from a study using purified LAM preparations at a concentration of 20 µg/ml for 24 hours. The percentage of apoptotic cells was determined by AnnexinV-Alexa488 and propidium iodide staining. IL-12 induction was measured in a THP-1 cell line containing a GFP reporter under the control of the IL-12p40 promoter.

Experimental Methodologies: A Practical Guide

The functional characterization of these complex polysaccharides requires a multi-faceted experimental approach. Below are detailed protocols for key experiments.

Experimental Protocol 1: Purification of Lipoarabinomannan (LAM) from Mycobacterium

This protocol describes a method for the large-scale purification of LAM from mycobacterial cell walls.[6]

Methodology:

  • Cell Wall Preparation: Begin with a crude cell wall preparation from a batch-grown culture of Mycobacterium species.

  • Phenol Extraction:

    • Extract the cell wall preparation with 40% phenol for 1 hour at 70°C.

    • Separate the aqueous phase by centrifugation.

    • Re-extract the phenol phase with water and combine the aqueous extracts.

  • Chloroform-Methanol Extraction:

    • Concentrate the combined aqueous extracts and remove residual phenol by extraction with four volumes of chloroform-methanol (2:1).

  • Gel Filtration Chromatography:

    • Dry the aqueous phase containing crude LAM and resuspend in an appropriate buffer.

    • Apply the sample to a Sephacryl S-100 column pre-equilibrated with PBS.

    • Elute with PBS at a flow rate of 25 ml/h and collect fractions.

  • Quantification and Purity Assessment:

    • Determine the carbohydrate content of the fractions using the phenol-sulfuric acid method.

    • Quantify the LAM content using an ELISA with LAM-specific monoclonal antibodies.

    • Confirm the identity and purity of the LAM preparation by comparison with a reference standard using SDS-PAGE and Western blotting.

Diagram of LAM Purification Workflow:

LAM_Purification start Mycobacterial Cell Wall Preparation phenol Phenol Extraction (70°C) start->phenol Aqueous Phase chloroform Chloroform-Methanol Extraction phenol->chloroform Aqueous Phase gel_filtration Gel Filtration (Sephacryl S-100) chloroform->gel_filtration Crude LAM analysis Quantification & Purity Analysis (ELISA, SDS-PAGE) gel_filtration->analysis Fractions end Purified LAM analysis->end

Caption: Workflow for the purification of lipoarabinomannan (LAM).

Experimental Protocol 2: In Vitro Assay for Fatty Acid Synthase I (FAS-I) Activity

This protocol allows for the measurement of FAS-I activity in mycobacterial protein extracts and can be used to assess the effect of MMPs.[4]

Methodology:

  • Preparation of Cell-Free Extract: Prepare a protein extract from Mycobacterium smegmatis or other relevant mycobacterial species.

  • FAS-I Assay Solution: Prepare the following reaction mixture in a total volume of 500 µl:

    • 1 mg of protein extract

    • 300 µM acetyl-CoA

    • 20 µM malonyl-CoA

    • 5 mM DTT

    • 5 mM EDTA

    • 1 µM flavin mononucleotide

    • 0.5 mM β-cyclodextrin

    • 100 µM NADPH

    • 100 µM NADH

    • 50,000 cpm [2-¹⁴C] malonyl-CoA

    • 100 mM potassium phosphate buffer, pH 7

    • (Optional) Purified MMPs at various concentrations.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the specific mycobacterial FAS-I.

  • Extraction of Fatty Acids: Stop the reaction and extract the synthesized fatty acids using an appropriate organic solvent (e.g., hexane).

  • Quantification: Quantify the amount of radiolabeled fatty acids produced using liquid scintillation counting.

  • Data Analysis: Calculate the specific activity of FAS-I (e.g., in nmol of malonyl-CoA incorporated per minute per mg of protein). Compare the activity in the presence and absence of MMPs to determine the fold-stimulation.

Diagram of FAS-I Activity Assay Workflow:

FAS_I_Assay start Mycobacterial Protein Extract reaction FAS-I Assay Reaction (with [¹⁴C]malonyl-CoA and +/- MMPs) start->reaction incubation Incubation reaction->incubation extraction Fatty Acid Extraction incubation->extraction quantification Scintillation Counting extraction->quantification end FAS-I Activity (nmol/min/mg) quantification->end

Caption: Workflow for the in vitro fatty acid synthase I (FAS-I) activity assay.

Experimental Protocol 3: Assessment of Immunomodulatory Activity of LAMs on Macrophages

This protocol outlines a general procedure to evaluate the effects of different LAM variants on macrophage activation and cytokine production.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., THP-1) or primary macrophages in appropriate cell culture medium.

  • Stimulation: Stimulate the macrophages with purified ManLAM, PILAM, and AraLAM at various concentrations for a defined period (e.g., 24 hours). Include a negative control (medium alone) and a positive control (e.g., LPS).

  • Apoptosis Assay:

    • Harvest the cells and stain with Annexin V and a viability dye (e.g., propidium iodide).

    • Analyze the percentage of apoptotic cells by flow cytometry.

  • Cytokine Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentrations of key cytokines (e.g., IL-12, TNF-α, IL-10) using ELISA or a multiplex cytokine assay.

  • Gene Expression Analysis:

    • Isolate RNA from the stimulated cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of cytokine genes and other relevant immune response genes.

Diagram of Immunomodulation Assay Workflow:

Immunomodulation_Assay cluster_assays Downstream Assays start Macrophage Culture stimulation Stimulation with different LAMs start->stimulation apoptosis Apoptosis Assay (Flow Cytometry) stimulation->apoptosis cytokine Cytokine Profiling (ELISA / Multiplex) stimulation->cytokine gene_expression Gene Expression (qRT-PCR) stimulation->gene_expression

Caption: Workflow for assessing the immunomodulatory effects of LAMs.

Conclusion and Future Directions

The 3-O-methylmannose-containing polysaccharides of mycobacteria represent a fascinating dichotomy in function. The intracellular MMPs appear to be fine-tuners of the bacterium's own metabolic machinery, ensuring an adequate supply of building blocks for its complex cell wall. In contrast, the cell envelope-associated LAMs are at the forefront of the host-pathogen interaction, playing a dual role in maintaining structural integrity and orchestrating a sophisticated manipulation of the host immune system.

For drug development professionals, the enzymes involved in the biosynthesis of both MMPs and LAMs represent attractive targets for novel anti-mycobacterial agents. For researchers and scientists, further elucidation of the precise mechanisms by which MMPs regulate fatty acid synthesis and the intricate signaling pathways triggered by different LAM variants will undoubtedly uncover new facets of mycobacterial biology and pathogenesis. The experimental protocols provided in this guide offer a solid foundation for pursuing these exciting avenues of research.

References

  • Fukuda, T., et al. (2013). Critical Roles for Lipomannan and Lipoarabinomannan in Cell Wall Integrity of Mycobacteria and Pathogenesis of Tuberculosis. mBio, 4(1), e00472-12. [Link]

  • Gilleron, M., et al. (2004). Mannose-capped lipoarabinomannan in Mycobacterium tuberculosis pathogenesis. Cellular Microbiology, 6(8), 715-723. [Link]

  • Ripoll-Rozada, J., et al. (2019). Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides. Proceedings of the National Academy of Sciences, 116(3), 835-844. [Link]

  • Goren, M. B., & Brennan, P. J. (1979). Mycobacterial lipids: chemistry and biologic activities. In Tuberculosis (pp. 63-193). Springer, Berlin, Heidelberg. [Link]

  • Parish, T., & Kumar, A. (Eds.). (2015). Mycobacteria protocols (Vol. 1285). Humana press. [Link]

  • Kaur, D., et al. (2009). Lipoarabinomannan and related glycoconjugates: structure, biogenesis and role in Mycobacterium tuberculosis physiology and host–pathogen interaction. FEMS Microbiology Reviews, 33(6), 1069-1103. [Link]

  • Maiti, S. K., & Ballou, C. E. (1977). Heterogeneity and refined structures of 3-O-methyl-D-mannose polysaccharides from Mycobacterium smegmatis. Journal of Biological Chemistry, 252(8), 2459-2469. [Link]

  • Yamada, H., et al. (1979). Characterization of 3-O-methyl-D-mannose polysaccharide precursors in Mycobacterium smegmatis. Journal of Biological Chemistry, 254(6), 1972-1979. [Link]

  • Hamasur, B., et al. (1999). A new rapid and simple method for large-scale purification of mycobacterial lipoarabinomannan. FEMS Immunology & Medical Microbiology, 24(1), 11-17. [Link]

  • Gilleron, M., et al. (2001). Mycobacterium tuberculosis Lipomannan Induces Apoptosis and Interleukin-12 Production in Macrophages. Infection and Immunity, 69(6), 3594-3602. [Link]

  • Gagliardi, M. C., et al. (2017). A conditional mutant of the fatty acid synthase unveils unexpected cross talks in mycobacterial lipid metabolism. Open biology, 7(2), 160269. [Link]

  • Bloch, K. (1972). Complex formation between mycobacterial polysaccharides and fatty acyl-CoA derivatives. Proceedings of the National Academy of Sciences, 69(5), 1146-1148. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-O-Methylmannose in a Laboratory Setting

This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-O-Methylmannose, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. As researchers and d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-O-Methylmannose, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. As researchers and drug development professionals, it is imperative that we handle all chemical reagents with a thorough understanding of their properties and the established protocols for their disposal. This document is designed to be your trusted resource for managing 3-O-Methylmannose waste, grounded in scientific integrity and practical, field-proven insights.

Understanding 3-O-Methylmannose: A Safety Profile

Before delving into disposal procedures, it is crucial to understand the chemical nature of 3-O-Methylmannose. According to its Safety Data Sheet (SDS), 3-O-Methylmannose is not classified as a hazardous substance.[1][2][3][4] This classification is the cornerstone of the disposal protocol. However, the absence of a hazardous classification does not exempt it from good laboratory practices. All chemicals, regardless of their hazard level, should be handled with care to maintain a safe research environment.

Key Chemical and Physical Properties:

PropertyValue
Molecular Formula C7H14O6[5][6]
Molecular Weight 194.18 g/mol [5][6]
Appearance White solid[1][4]
Boiling Point 474.2°C at 760 mmHg[5]
Flash Point 196.1°C[5]

While not classified as hazardous, it is important to note that like many fine organic powders, it can form flammable dust clouds in the air. Therefore, generating dust during handling and disposal should be minimized.[1][3]

The Core Principle: Non-Hazardous Waste Stream

The central directive for the disposal of 3-O-Methylmannose is to treat it as non-hazardous laboratory waste. This means it does not require specialized hazardous waste collection and disposal procedures that are mandated for corrosive, flammable, reactive, or toxic chemicals.[7][8][9] However, it is crucial to avoid co-mingling it with hazardous waste streams to prevent unnecessary and costly disposal of what is essentially non-hazardous material.

Step-by-Step Disposal Protocol for 3-O-Methylmannose

The following protocol provides a clear, self-validating system for the disposal of 3-O-Methylmannose.

Waste Collection and Segregation
  • Designated Waste Container : Use a clearly labeled, dedicated container for the collection of solid 3-O-Methylmannose waste. The container should be made of a material compatible with general laboratory chemicals, such as a sturdy, sealable plastic bag or a designated solid waste bin.[8][10]

  • Labeling : The container must be clearly labeled as "Non-Hazardous Solid Waste" and can also specify "3-O-Methylmannose Waste" to avoid accidental mixing with other waste types.[8][10]

  • Segregation : It is critical to ensure that only 3-O-Methylmannose and materials contaminated with it (e.g., weighing paper, gloves) are placed in this container. Do not mix it with hazardous chemical waste, sharps, or biohazardous waste.[8][9]

Disposal of Unused or Waste 3-O-Methylmannose
  • Solid Form : Unused or waste 3-O-Methylmannose in its solid form should be collected in the designated non-hazardous solid waste container.

  • Aqueous Solutions : Small quantities of aqueous solutions of 3-O-Methylmannose can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local regulations.[9] It is essential to confirm that the solution does not contain any other hazardous materials. For larger volumes or if in doubt, it is best to consult with your institution's Environmental Health and Safety (EHS) office.

Disposal of Contaminated Labware
  • Gloves, Weighing Paper, etc. : Disposable items that have come into contact with 3-O-Methylmannose should be placed in the designated non-hazardous solid waste container.

  • Glassware : Glassware (e.g., beakers, flasks) should be thoroughly rinsed with water. The first rinseate can be disposed of down the drain.[8] After rinsing, the glassware can be washed and reused. If the glassware is to be disposed of, it should be placed in the appropriate container for broken glass after being rinsed.[8]

Disposal of Empty 3-O-Methylmannose Containers
  • Empty the Container : Ensure the container is as empty as possible, with only trivial amounts of residue remaining.[8]

  • Rinse the Container : For containers that held the solid, triple rinsing with water is a good practice to ensure all residue is removed. The rinse water can be disposed of down the drain.[11]

  • Deface the Label : Completely remove or deface the original product label to prevent any confusion about the container's contents.[8][11]

  • Dispose of the Container : The rinsed and defaced container can then be disposed of in the regular laboratory trash or recycling, in accordance with your facility's procedures.[8][11]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-O-Methylmannose.

DisposalWorkflow cluster_start Start: 3-O-Methylmannose Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathways cluster_solid_waste Solid Waste Protocol cluster_liquid_waste Aqueous Solution Protocol cluster_container_disposal Empty Container Protocol start Waste 3-O-Methylmannose (Solid, Solution, or Contaminated Material) assess Is the waste solely 3-O-Methylmannose or contaminated with it? start->assess empty_container Empty and triple-rinse the container start->empty_container Empty Container non_hazardous Non-Hazardous Waste Stream assess->non_hazardous Yes hazardous Consult EHS for Hazardous Waste Disposal assess->hazardous No (Mixed with hazardous material) collect_solid Collect in a labeled 'Non-Hazardous Solid Waste' container non_hazardous->collect_solid Solid Waste assess_liquid Small quantity aqueous solution? non_hazardous->assess_liquid Aqueous Solution dispose_solid Dispose as general laboratory solid waste collect_solid->dispose_solid drain_disposal Dispose down the drain with copious water (Check local regulations) assess_liquid->drain_disposal Yes ehs_consult_liquid Consult EHS for large volumes assess_liquid->ehs_consult_liquid No deface_label Deface or remove the original label empty_container->deface_label dispose_container Dispose in regular lab trash or recycling deface_label->dispose_container

Caption: Decision workflow for the disposal of 3-O-Methylmannose.

Trustworthiness and Self-Validation

This protocol is designed to be a self-validating system by adhering to the fundamental principles of laboratory safety and waste management.[10] By starting with the verified non-hazardous nature of 3-O-Methylmannose, the subsequent steps logically follow standard procedures for non-regulated chemical waste. The inclusion of checkpoints, such as consulting with your institution's EHS for large quantities of aqueous solutions, builds in a layer of site-specific verification.

Conclusion: A Commitment to Safety

Proper chemical disposal is a cornerstone of a responsible and safe laboratory environment. While 3-O-Methylmannose is not classified as a hazardous substance, adhering to these structured disposal protocols demonstrates a commitment to best practices and minimizes any potential risks. This guide empowers researchers to manage this specific chemical waste stream with confidence and scientific integrity.

References

  • Daniels Health. (2023).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ACTenviro. (2023). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center.
  • Chemsrc. Mannose, 3-O-methyl- | CAS#:2922-60-3.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151050, 3-O-Methylmannose.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • MilliporeSigma.
  • Medline Industries.
  • Fisher Scientific.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-O-Methylmannose: Essential Safety and Operational Protocols

For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. While 3-O-Methylmannose, a methylated monosaccharid...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. While 3-O-Methylmannose, a methylated monosaccharide, is not classified as a hazardous substance, the principles of prudent laboratory practice demand a systematic approach to its handling.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of 3-O-Methylmannose

3-O-Methylmannose is a derivative of mannose and is found in various natural sources, including certain microorganisms.[2][3][4] Based on data from similar carbohydrate compounds, it is not considered hazardous under the OSHA Hazard Communication Standard.[1] However, as with any chemical, there is the potential for mild irritation upon contact with the skin or eyes, and inhalation of dust particles should be avoided.[5] Therefore, the adoption of standard personal protective equipment (PPE) and adherence to good laboratory hygiene are paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in minimizing exposure to any chemical, regardless of its hazard classification. The following table summarizes the recommended PPE for handling 3-O-Methylmannose, with explanations rooted in established safety principles.

PPE Category Item Specifications & Rationale
Eye Protection Safety Glasses with Side ShieldsProvides a minimum level of protection against accidental splashes or airborne particles.[6][7]
Chemical Splash GogglesRecommended when handling larger quantities or creating solutions where the risk of splashing is increased.[6][8]
Hand Protection Disposable Nitrile GlovesOffers sufficient protection for incidental contact and prevents contamination of the product.[9]
Body Protection Laboratory CoatProtects skin and personal clothing from minor spills and contamination.[6][7]

Safe Handling Workflow for 3-O-Methylmannose

The following diagram and step-by-step protocol outline a safe and efficient workflow for handling 3-O-Methylmannose in a laboratory setting. This workflow is designed to be a self-validating system, where each step logically follows the last to ensure a consistently safe environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weigh 3-O-Methylmannose don_ppe->weigh 2. Proceed dissolve Dissolve in Solvent weigh->dissolve 3. Handle clean_area Clean Work Area dissolve->clean_area 4. Complete dispose_waste Dispose of Waste clean_area->dispose_waste 5. Clean doff_ppe Doff PPE dispose_waste->doff_ppe 6. Finalize

Caption: Safe Handling Workflow for 3-O-Methylmannose.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Designate a clean and uncluttered area for handling 3-O-Methylmannose.

    • Ensure that a sink and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.[10]

  • Handling:

    • When weighing the solid form of 3-O-Methylmannose, do so in a manner that minimizes the generation of dust.

    • If creating a solution, slowly add the 3-O-Methylmannose to the solvent to avoid splashing.

    • Handle all containers with care to prevent spills.

  • Cleanup and Disposal:

    • Clean the work area thoroughly with an appropriate solvent (e.g., water) and wipe dry.

    • Dispose of any unused 3-O-Methylmannose and contaminated consumables (e.g., gloves, weigh boats) in a designated waste container.[5] While not classified as hazardous, it is good practice to dispose of all chemical waste through your institution's hazardous waste program.[11]

    • Remove your lab coat and gloves, and wash your hands thoroughly with soap and water before leaving the laboratory.[12][13]

Spill and Exposure Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with water.

Conclusion

By integrating these scientifically grounded protocols into your daily laboratory operations, you can ensure the safe and effective handling of 3-O-Methylmannose. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

  • PubChem. 3-O-Methylmannose. National Center for Biotechnology Information. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]

  • Vanderbilt University. Guide To Laboratory Safe Practices Food Handling and Storage. [Link]

  • Vanderbilt University Medical Center. Laboratory Safe Practices: Food Handling and Storage. [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Porter, J. F., Scheer, E. R., & Wheat, R. W. (1971). Characterization of 3-O-Methylmannose from Coccidioides immitis. Infection and Immunity, 4(5), 660–661. [Link]

  • The University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste. [Link]

  • Beltrame, R. L., & Ballou, C. E. (1984). Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase. The Journal of biological chemistry, 259(6), 3531–3537. [Link]

  • PubChem. 4-O-Methylhexopyranose. National Center for Biotechnology Information. [Link]

  • van der Laan, J. M., & van den Eijnden, D. H. (1977). 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins. The Biochemical journal, 165(1), 173–176. [Link]

Sources

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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